molecular formula C5H4N4O3 B12410515 Uric acid-13C,15N3

Uric acid-13C,15N3

カタログ番号: B12410515
分子量: 172.08 g/mol
InChIキー: LEHOTFFKMJEONL-CIKYWDRWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Uric acid-13C,15N3 is a useful research compound. Its molecular formula is C5H4N4O3 and its molecular weight is 172.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C5H4N4O3

分子量

172.08 g/mol

IUPAC名

7,9-dihydro-3H-purine-2,6,8-trione

InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i5+1,6+1,8+1,9+1

InChIキー

LEHOTFFKMJEONL-CIKYWDRWSA-N

異性体SMILES

C12=C(NC(=O)[15NH]1)[15NH][13C](=O)[15NH]C2=O

正規SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O

製品の起源

United States

Foundational & Exploratory

What is the principle of using Uric acid-13C,15N3 as an internal standard?

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the principles and application of Uric acid-13C,15N3 as an internal standard in quantitative analysis.

Introduction

The accurate quantification of endogenous metabolites is a cornerstone of biomedical research and clinical diagnostics. Uric acid, the final product of purine metabolism in humans, is a critical biomarker for a range of pathological conditions, including gout, hyperuricemia, and kidney disease. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for the precise measurement of uric acid in biological matrices. However, the accuracy of LC-MS-based quantification can be compromised by variations in sample preparation and matrix effects. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to overcome these challenges and ensure the reliability of analytical data.

This technical guide provides a comprehensive overview of the principles underlying the use of this compound as an internal standard for the quantitative analysis of uric acid. It is intended for researchers, scientists, and drug development professionals who are developing and validating bioanalytical methods.

Core Principle: Stable Isotope Dilution

The fundamental principle behind using this compound as an internal standard is stable isotope dilution (SID) . This method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of the analytical workflow. The ideal internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.

This compound is an excellent internal standard for uric acid because:

  • Identical Chemical and Physical Properties: It co-elutes with the endogenous (unlabeled) uric acid during chromatographic separation and exhibits the same ionization efficiency in the mass spectrometer's ion source.

  • Mass Differentiation: It is easily distinguishable from the endogenous uric acid by the mass spectrometer due to the mass difference imparted by the 13C and 15N isotopes.

By adding a known amount of this compound to the sample prior to any processing steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), it experiences the same sample loss and ion suppression or enhancement as the endogenous uric acid. Therefore, the ratio of the mass spectrometric response of the endogenous analyte to the internal standard remains constant, regardless of variations in sample recovery or matrix effects. This allows for the accurate calculation of the endogenous uric acid concentration.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample Biological Sample (Unknown Analyte Concentration) IS Add Known Amount of This compound (IS) Sample->IS Spiking Extraction Extraction / Cleanup (Potential for Analyte/IS Loss) IS->Extraction LCMS LC-MS System (Matrix Effects Occur Here) Extraction->LCMS Detection Detection of Analyte and IS LCMS->Detection Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Quantification Quantify Analyte Concentration (Using Calibration Curve) Ratio->Quantification

Caption: Workflow illustrating the principle of stable isotope dilution using an internal standard.

Experimental Protocol: Quantification of Uric Acid in Human Plasma

This section outlines a typical experimental protocol for the quantification of uric acid in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Uric acid certified reference standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Human plasma (with anticoagulant)

2. Preparation of Stock and Working Solutions:

  • Uric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve uric acid in a suitable solvent (e.g., 0.1 M NaOH), followed by dilution with methanol/water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare this compound stock solution in a similar manner.

  • Working Solutions: Prepare a series of calibration standards by serially diluting the uric acid stock solution. Prepare a working solution of the internal standard at an appropriate concentration.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution and vortex briefly.

  • Add 200 µL of cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate uric acid from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for uric acid and this compound.

5. Data Analysis:

  • Integrate the peak areas for both the uric acid and this compound MRM transitions.

  • Calculate the peak area ratio (uric acid / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of uric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Start Start Sample Plasma Sample / Calibrator / QC Start->Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Add Cold Methanol (Protein Precipitation) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS Supernatant->LCMS Analyze Data Analysis and Quantification LCMS->Analyze

Caption: A typical experimental workflow for sample preparation and analysis.

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of highly robust and reliable analytical methods. The following tables summarize typical performance characteristics of an LC-MS/MS method for uric acid quantification.

Table 1: Method Validation Parameters

ParameterTypical Result
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 - 10 µg/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%

Table 2: Assessment of Matrix Effect and Recovery

ParameterUric AcidThis compound
Extraction Recovery
Low QC85 - 95%85 - 95%
High QC87 - 98%87 - 98%
Matrix Effect
Low QC90 - 105%90 - 105%
High QC92 - 108%92 - 108%

Uric Acid Metabolic Pathway

Understanding the metabolic context of uric acid is crucial for interpreting quantitative data. Uric acid is the end product of purine metabolism in humans.

Purines Dietary Purines & Endogenous Purine Synthesis Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Excretion Renal Excretion UricAcid->Excretion

Caption: Simplified metabolic pathway of uric acid formation.

Conclusion

This compound serves as an ideal internal standard for the accurate and precise quantification of uric acid in complex biological matrices. Its use within a stable isotope dilution LC-MS/MS method effectively compensates for variability in sample preparation and mitigates the impact of matrix effects. This approach provides the high level of analytical confidence required in both clinical diagnostics and pharmaceutical research, ensuring the reliability of data used for disease monitoring, drug development, and toxicological studies.

Uric acid-13C,15N3 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Uric acid-13C,15N3

This technical guide provides comprehensive information on the chemical properties, applications, and analysis of this compound, an isotopically labeled form of uric acid. It is intended for researchers, scientists, and professionals in drug development and metabolic research who utilize stable isotope-labeled internal standards for quantitative analysis.

Chemical Structure and Properties

Uric acid is a heterocyclic compound that is a product of the metabolic breakdown of purine nucleotides.[1][2] The isotopically labeled this compound is a synthetic variant where one carbon and three nitrogen atoms have been replaced with their respective heavy isotopes. Specifically, the labeling is at the C2 position and the N1, N3, and N7 positions.[3][4] This mass shift allows it to be distinguished from the endogenous, unlabeled uric acid by mass spectrometry, making it an ideal internal standard for quantification.[5]

The key properties of both unlabeled uric acid and its stable isotope-labeled counterpart are summarized below.

Data Presentation: Properties of Uric Acid and this compound
PropertyUric Acid (Unlabeled)This compound (Labeled)
Chemical Structure Uric Acid StructureLabeled positions: 2-¹³C; 1,3,7-¹⁵N₃
IUPAC Name 7,9-Dihydro-1H-purine-2,6,8(3H)-trione[1][2][6]7,9-dihydro-1H-purine-2,6,8(3H)-trione-2-¹³C-1,3,7-¹⁵N₃
Molecular Formula C₅H₄N₄O₃[1][2][6][7][8]C₄¹³CH₄N¹⁵N₃O₃
Molar Mass 168.11 g/mol [1][2][7][8]172.08 g/mol [4][9][10]
Isotopic Purity Not Applicable≥98 atom %
Chemical Purity Typically ≥99%≥95%[4]
Appearance White crystalline solid[1][2][6]Solid
Solubility Sparingly soluble in water[2]Soluble in water
Unlabeled CAS Number 69-93-2[2][4][8]69-93-2[4]
Labeled CAS Number Not Applicable2421217-23-2[4]

Experimental Protocols

This compound is primarily used as an internal standard (IS) for the accurate quantification of uric acid in biological matrices such as plasma, serum, and urine, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a representative protocol for the quantification of uric acid in human plasma.

Protocol: Quantification of Uric Acid in Plasma using LC-MS/MS

Objective: To accurately measure the concentration of uric acid in human plasma samples using a stable isotope dilution method with this compound as an internal standard.

Materials:

  • Human plasma samples

  • Uric acid analytical standard

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Centrifuge tubes and vials

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of unlabeled uric acid in deionized water.

    • Prepare a 100 µg/mL stock solution of this compound (IS) in deionized water.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Perform serial dilutions of the uric acid stock solution with a surrogate matrix (e.g., charcoal-stripped plasma) to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL centrifuge tube.

    • Add 10 µL of the 100 µg/mL this compound internal standard solution to each tube and vortex briefly.

    • Add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to an LC-MS vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient: A suitable gradient to separate uric acid from other matrix components (e.g., 5% B for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and equilibrate).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Uric Acid (Analyte): Q1: 167.0 m/z → Q3: 124.0 m/z

        • This compound (IS): Q1: 171.0 m/z → Q3: 127.0 m/z

      • Optimize ion source parameters (e.g., temperature, gas flows, capillary voltage) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (uric acid) and the internal standard (this compound).

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.

    • Determine the concentration of uric acid in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualization

The following diagrams illustrate the chemical structure of this compound and the experimental workflow for its use.

Caption: Chemical structure of this compound.

experimental_workflow Workflow for Uric Acid Quantification via LC-MS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Plasma Sample / Calibrator / QC add_is Spike with Uric acid-¹³C,¹⁵N₃ (IS) sample->add_is precip Protein Precipitation (e.g., cold Methanol) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis (C18, ESI-, MRM) supernatant->lc_ms integration Peak Integration (Analyte & IS) lc_ms->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio curve Generate Calibration Curve ratio->curve quant Quantify Uric Acid Concentration curve->quant

Caption: Typical workflow for quantifying uric acid using a stable isotope-labeled internal standard.

References

Synthesis and Isotopic Purity of Uric Acid-13C,15N3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Uric acid-13C,15N3. This isotopically labeled compound is a critical internal standard for the accurate quantification of uric acid in biological matrices by mass spectrometry.[1][2][3] Uric acid, the final product of purine metabolism in humans, is a key biomarker for a range of pathologies, including gout, hyperuricemia, and kidney disease.[2] The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Chemical and Isotopic Information

This compound is a specialized chemical in which one carbon atom and three nitrogen atoms of the uric acid molecule are replaced with their respective heavy isotopes.

PropertyValue
Formal Name 7,9-dihydro-1H-purine-2,6,8(3H)-trione-2-13C-1,3,7-15N3
Molecular Formula C₄[¹³C]H₄N[¹⁵N]₃O₃
Molecular Weight 172.1 g/mol
Isotopic Enrichment Typically ≥98% for ¹³C and ≥98% for ¹⁵N
Chemical Purity ≥95%

Proposed Synthetic Pathway

While specific, detailed synthetic protocols for commercially available this compound are often proprietary, a plausible synthetic route can be constructed based on established methods for the synthesis of isotopically labeled purines. The following proposed pathway utilizes labeled precursors to construct the uric acid core.

The synthesis of the uric acid ring system can be achieved through the condensation of a labeled urea equivalent with a suitable pyrimidine derivative. One common approach involves the Traube purine synthesis. A possible retrosynthetic analysis suggests the disassembly of the uric acid molecule into simpler, commercially available isotopically labeled starting materials.

A potential forward synthesis could involve the reaction of a labeled urea with a diamino pyrimidine derivative. For the specific labeling pattern of this compound, [¹³C,¹⁵N₂]-urea and [¹⁵N]-glycine or a derivative could serve as key precursors.

Synthetic Pathway for this compound cluster_reactants Labeled Precursors cluster_reaction Core Synthesis cluster_product Final Product C13_N15_Urea [¹³C,¹⁵N₂]-Urea Reaction Condensation Reaction C13_N15_Urea->Reaction N15_Diaminouracil 5,6-Diaminouracil-¹⁵N N15_Diaminouracil->Reaction Uric_Acid_Labeled Uric acid-¹³C,¹⁵N₃ Reaction->Uric_Acid_Labeled

Caption: Proposed synthetic pathway for Uric acid-¹³C,¹⁵N₃.

Experimental Protocols

General Protocol for Isotopic Purity Determination by Mass Spectrometry

The determination of isotopic enrichment is crucial to ensure the quality of the labeled standard. High-resolution mass spectrometry is the method of choice for this analysis. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric analysis.

3.1.1. Sample Preparation

  • Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as a dilute aqueous solution of sodium hydroxide, to a known concentration.

  • Derivatization (for GC-MS): For analysis by GC-MS, the uric acid must be derivatized to increase its volatility. A common method is silylation.

    • To an aliquot of the dissolved standard, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

    • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

3.1.2. Chromatographic Separation

  • LC-MS: Utilize a reverse-phase C18 column with a mobile phase gradient of water and methanol or acetonitrile, both containing a small amount of a modifier like formic acid to ensure good peak shape.

  • GC-MS: Employ a capillary column suitable for the analysis of derivatized organic acids.

3.1.3. Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred to resolve the isotopologues.

  • Ionization: Use electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

  • Data Acquisition: Acquire data in full scan mode to capture the isotopic distribution of the molecular ion or a characteristic fragment ion.

Isotopic Purity Workflow Start Sample of Uric acid-¹³C,¹⁵N₃ Dissolution Dissolve in appropriate solvent Start->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Chromatography Chromatographic Separation (LC or GC) Dissolution->Chromatography for LC-MS Derivatization->Chromatography Mass_Spec High-Resolution Mass Spectrometry Chromatography->Mass_Spec Data_Analysis Data Analysis and Isotopic Enrichment Calculation Mass_Spec->Data_Analysis

Caption: General workflow for isotopic purity determination.

Data Analysis for Isotopic Purity
  • Extract Ion Chromatograms (EICs): Generate EICs for the theoretical masses of the unlabeled uric acid, the desired labeled this compound, and any other potential isotopologues.

  • Peak Integration: Integrate the area under the curve for each EIC peak.

  • Correction for Natural Isotope Abundance: Correct the peak areas for the natural abundance of ¹³C and ¹⁵N in the unlabeled standard.

  • Calculate Isotopic Enrichment: The isotopic purity is calculated as the percentage of the peak area of the desired labeled isotopologue relative to the sum of the peak areas of all isotopologues.

Quantitative Data Summary

The following table summarizes the expected specifications for commercially available this compound. Actual batch-to-batch variability may exist.

ParameterSpecificationMethod of Analysis
Chemical Purity ≥ 95%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment (¹³C) ≥ 98 atom %Mass Spectrometry (MS)
Isotopic Enrichment (¹⁵N) ≥ 98 atom %Mass Spectrometry (MS)

Conclusion

This compound is an indispensable tool for researchers and clinicians requiring precise and accurate quantification of uric acid. While the specific details of its commercial synthesis are proprietary, a plausible synthetic route can be envisioned based on established purine chemistry. The rigorous assessment of its isotopic purity by high-resolution mass spectrometry is a critical quality control step, ensuring its reliability as an internal standard in demanding analytical applications. The methodologies outlined in this guide provide a framework for the verification and application of this important labeled compound in biomedical research and drug development.

References

Uric acid-13C,15N3 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Certificate of Analysis for Uric Acid-¹³C,¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for the isotopically labeled internal standard, Uric acid-¹³C,¹⁵N₃. Understanding the CoA is crucial for ensuring the quality, accuracy, and reliability of experimental data in research and drug development.

Quantitative Data Summary

The quantitative data for a specific lot of Uric acid-¹³C,¹⁵N₃ is summarized below. These specifications are critical for the use of this material as an internal standard in quantitative analyses.

Table 1: Physical and Chemical Properties

ParameterSpecification
Chemical Formula C₄[¹³C]H₄N[¹⁵N]₃O₃
Molecular Weight 172.1 g/mol
CAS Number 2421217-23-2
Appearance White to off-white solid
Solubility Soluble in water

Table 2: Quality Control Specifications

TestMethodSpecification
Chemical Purity HPLC-UV≥95%
Isotopic Purity (¹³C) Mass Spectrometry≥98 atom %
Isotopic Purity (¹⁵N) Mass Spectrometry≥98 atom %
Identity ¹H-NMR, ¹³C-NMR, Mass SpectrometryConforms to structure

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols offer insight into the rigorous testing performed to ensure the quality of the Uric acid-¹³C,¹⁵N₃ standard.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the chemical purity of Uric acid-¹³C,¹⁵N₃ by separating it from any unlabeled uric acid and other impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH 3.5) and a polar organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution. A typical starting condition could be 95:5 (v/v) buffer to organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 284 nm.

  • Injection Volume: 10 µL.

Procedure:

  • A standard solution of Uric acid-¹³C,¹⁵N₃ is prepared in a suitable solvent (e.g., 0.1 M NaOH, diluted with mobile phase).

  • The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

  • The standard solution is injected onto the column.

  • The chromatogram is recorded, and the peak area of Uric acid-¹³C,¹⁵N₃ is measured.

  • Chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Isotopic Purity and Identity Confirmation by Mass Spectrometry

Objective: To confirm the identity and determine the isotopic enrichment of ¹³C and ¹⁵N in Uric acid-¹³C,¹⁵N₃.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).

Mass Spectrometry Conditions (LC-MS/MS Example):

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

  • Scan Mode: Full scan to observe the molecular ion cluster.

  • Mass Range: m/z 100-200.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

Procedure:

  • A dilute solution of Uric acid-¹³C,¹⁵N₃ is infused directly into the mass spectrometer or injected via an LC system.

  • The mass spectrum is acquired, showing the distribution of isotopologues.

  • The theoretical mass of unlabeled uric acid (C₅H₄N₄O₃) is approximately 168.0 g/mol .

  • The mass of Uric acid-¹³C,¹⁵N₃ (C₄[¹³C]H₄N[¹⁵N]₃O₃) is expected to be approximately 172.1 g/mol (M+4).

  • Isotopic enrichment is calculated by comparing the intensity of the ion peak corresponding to the fully labeled molecule (M+4) to the sum of intensities of all relevant isotopologue peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of Uric acid-¹³C,¹⁵N₃.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

NMR Conditions:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.

  • Nuclei: ¹H and ¹³C.

  • Temperature: 25°C.

Procedure:

  • A sample of Uric acid-¹³C,¹⁵N₃ is dissolved in the deuterated solvent.

  • ¹H and ¹³C NMR spectra are acquired.

  • The chemical shifts, coupling constants (for ¹H NMR), and the number of signals are analyzed and compared to the expected structure of uric acid. The incorporation of ¹³C and ¹⁵N will result in characteristic splitting patterns and chemical shift changes that confirm the isotopic labeling.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the logical workflow for generating a Certificate of Analysis for Uric acid-¹³C,¹⁵N₃, from the receipt of the material to the final quality control approval.

CoA_Workflow A Material Receipt (Uric acid-13C,15N3) B Sample Preparation and Identification A->B Assign Lot Number C Chemical Purity (HPLC-UV) B->C D Isotopic Purity & Identity (Mass Spectrometry) B->D E Structural Confirmation (NMR) B->E F Data Review and Analysis C->F D->F E->F G Certificate of Analysis Generation F->G Compile Results H Final QC/QA Approval G->H Review and Sign

Caption: Workflow for Uric acid-¹³C,¹⁵N₃ Certificate of Analysis.

Analytical Testing Relationship

This diagram shows the relationship between the different analytical tests performed and the quality attributes they verify for Uric acid-¹³C,¹⁵N₃.

Analytical_Testing cluster_tests Analytical Tests cluster_attributes Quality Attributes HPLC HPLC-UV Purity Chemical Purity HPLC->Purity MS Mass Spectrometry Isotopic Isotopic Enrichment MS->Isotopic Identity Structural Identity MS->Identity NMR NMR Spectroscopy NMR->Identity

Caption: Relationship between analytical tests and quality attributes.

A Technical Guide to High-Purity Uric Acid-13C,15N3 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of high-purity, isotopically labeled compounds is crucial for accurate and reliable experimental results. This in-depth technical guide focuses on Uric acid-13C,15N3, a stable isotope-labeled form of uric acid, providing a comprehensive overview of its commercial suppliers, technical specifications, and applications in metabolic research.

Uric acid, the terminal product of purine metabolism in humans, is a key biomarker for various physiological and pathological conditions. The use of this compound as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic flux analysis allows for precise measurement and a deeper understanding of purine metabolic pathways.

Commercial Suppliers and Technical Specifications

A variety of commercial suppliers offer high-purity this compound. The following table summarizes the key quantitative data from prominent suppliers to facilitate easy comparison for procurement.

SupplierCatalog NumberChemical PurityIsotopic Enrichment (13C)Isotopic Enrichment (15N)FormulationAvailable Sizes
MedchemExpress HY-B2130S99.20%Not SpecifiedNot SpecifiedSolid1 mg, 5 mg, 10 mg
Cambridge Isotope Laboratories CNLM-10617≥95% (CP)98% (at 2-position)98% (at 1,3,7-positions)Solid1 mg
Cayman Chemical 2421217-23-2≥95%Not SpecifiedNot SpecifiedSolid1 mg
Sigma-Aldrich 907804≥95% (CP)≥98 atom %≥98 atom %Powder1 mg
Apollo Scientific 54-OR107547098%Not SpecifiedNot SpecifiedSolid1 mg

The Role of Uric Acid in Purine Metabolism

Uric acid is the final product of the breakdown of purines, which are essential components of nucleotides. Understanding this metabolic pathway is fundamental to appreciating the utility of labeled uric acid in research. The pathway involves a series of enzymatic reactions that convert purine nucleosides into hypoxanthine and xanthine, which are then oxidized to uric acid by xanthine oxidase.

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps AMP AMP IMP->AMP IMP_cat IMP IMP->IMP_cat Hypoxanthine_Guanine Hypoxanthine / Guanine IMP_GMP IMP / GMP Hypoxanthine_Guanine->IMP_GMP HGPRT AMP->IMP_cat AMP Deaminase Hypoxanthine Hypoxanthine IMP_cat->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Figure 1: Simplified Purine Metabolism Pathway

Experimental Protocols: Quantification of Uric Acid using LC-MS/MS

The use of this compound as an internal standard is critical for the accurate quantification of endogenous uric acid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled standard co-elutes with the unlabeled analyte and is distinguished by its higher mass, allowing for correction of variations in sample preparation and instrument response.

Sample Preparation
  • Thawing and Spiking: Thaw biological samples (e.g., serum, plasma, urine) on ice. To a known volume of the sample (e.g., 100 µL), add a precise amount of this compound internal standard solution.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the sample volume).

  • Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Uric Acid (unlabeled): Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 169 -> 124 in negative mode).

      • This compound (labeled): Monitor the corresponding shifted transition (e.g., m/z 173 -> 127 in negative mode, assuming labeling at one 13C and three 15N positions).

Data Analysis

Quantify the endogenous uric acid concentration by calculating the peak area ratio of the unlabeled uric acid to the this compound internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled uric acid and a fixed concentration of the internal standard.

LCMS_Workflow Sample_Collection Biological Sample Collection (Serum, Plasma, Urine) Spiking Spike with This compound (IS) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Standard Curve) MS_Detection->Data_Analysis Quantification Quantification of Endogenous Uric Acid Data_Analysis->Quantification

Figure 2: LC-MS/MS Experimental Workflow

Application in Metabolic Flux Analysis

While specific studies detailing the use of this compound for metabolic flux analysis are not abundant in the readily available literature, the principles of stable isotope tracing are well-established. In such an experimental setup, a labeled precursor further up the purine synthesis pathway (e.g., 13C,15N-glycine or 13C,15N-glutamine) would be introduced to cells or an organism. The rate of incorporation of the heavy isotopes into the uric acid pool would then be measured over time using mass spectrometry.

This approach allows researchers to:

  • Determine the rate of de novo purine synthesis.

  • Investigate the effects of drugs or genetic modifications on purine metabolism.

  • Elucidate the contribution of different precursors to the purine pool.

The logical relationship for such an experiment is outlined below.

Metabolic_Flux_Logic Labeled_Precursor Labeled Precursor (e.g., 13C,15N-Glycine) Cellular_Metabolism Cellular Metabolism (Purine Synthesis Pathway) Labeled_Precursor->Cellular_Metabolism Labeled_Uric_Acid Labeled Uric Acid Pool (Measured by MS) Cellular_Metabolism->Labeled_Uric_Acid Flux_Calculation Metabolic Flux Calculation Labeled_Uric_Acid->Flux_Calculation

Figure 3: Logic of Metabolic Flux Analysis

Conclusion

High-purity this compound is an indispensable tool for researchers in the fields of drug development, clinical diagnostics, and metabolic research. Its use as an internal standard ensures the accuracy and precision of uric acid quantification, while its potential as a tracer opens up avenues for detailed investigation of purine metabolism dynamics. The information provided in this guide serves as a valuable resource for scientists seeking to employ this powerful analytical tool in their research endeavors.

The Isotopic Fingerprint: A Technical Guide to Uric Acid-13C,15N3 in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental applications of isotopically labeled uric acid, specifically Uric acid-13C,15N3, in the field of metabolic research. This stable isotope-labeled compound serves as a powerful tool for elucidating the complexities of purine metabolism, quantifying metabolic fluxes, and investigating the pathophysiology of various metabolic disorders, including gout and hyperuricemia. Its use as a tracer and an internal standard in advanced analytical techniques provides researchers with unparalleled precision and accuracy in their investigations.

Core Applications of this compound

The unique stable isotope composition of this compound allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This property underpins its two primary applications in metabolic research:

  • Metabolic Tracer: this compound can be introduced into a biological system (in vivo or in vitro) to trace the metabolic fate of uric acid. By monitoring the incorporation of the 13C and 15N labels into various metabolites over time, researchers can quantitatively assess the rates of uric acid production, excretion, and turnover. This approach, known as metabolic flux analysis (MFA), provides a dynamic view of purine metabolism under different physiological and pathological conditions.[1] Stable isotope tracing techniques, particularly with 13C and 15N tracers, are considered the most accurate and widely used methods in MFA.[2]

  • Internal Standard: In analytical chemistry, particularly in quantitative mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound serves as an ideal internal standard.[1] Because it is chemically identical to endogenous uric acid, it co-elutes and ionizes similarly, but its distinct mass allows for separate detection. By adding a known amount of the labeled standard to a biological sample, any variations in sample preparation, injection volume, or instrument response can be corrected for, leading to highly accurate and precise quantification of endogenous uric acid levels.

Quantitative Data from Metabolic Studies

The use of isotopically labeled uric acid has generated valuable quantitative data on its kinetics in humans. These studies are crucial for understanding the metabolic basis of hyperuricemia and for evaluating the efficacy of urate-lowering therapies.

ParameterSubject GroupTracer UsedUric Acid Pool Size (mg)Uric Acid Turnover Rate (mg/day)Reference
Miscible PoolNormal Subjects (low purine diet)Isotope uric acid767 - 1650498 - 1392[3]
Miscible PoolGout PatientsIsotope uric acidVery High-[3]
Miscible Pool & Turnover3 Normal Subjects (purine-free diet)15N-uric acid-Increased with purine diet[4]
Pool Size & Turnover7 Myocardial Infarction Patients2-C14 uric acidElevated in 6 of 7 patients (36.9 to 79.6 mg/kg)Increased (1036 to 2772)[5]
Pool Size & Turnover2 Control Subjects2-C14 uric acid12.6 and 16.8 mg/kg612 and 872[5]

Experimental Protocols

Quantification of Uric Acid in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol outlines a common method for the accurate measurement of uric acid concentrations in serum or plasma.

A. Sample Preparation

  • Spiking with Internal Standard: To a known volume of serum or plasma (e.g., 100 µL), add a precise amount of this compound solution of a known concentration.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 1:2 or 1:3 ratio of sample to solvent), to the sample.

  • Vortexing and Centrifugation: Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation. Centrifuge the sample at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the uric acid and the internal standard.

  • Dilution (if necessary): The supernatant may be diluted with the mobile phase to bring the analyte concentration within the linear range of the calibration curve.

  • Transfer to Autosampler Vial: Transfer the final diluted supernatant to an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is commonly used for separation.

    • Mobile Phase: A typical mobile phase consists of a gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.

    • Flow Rate: A standard flow rate for analytical LC is often in the range of 0.2-0.5 mL/min.

    • Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected onto the column.

  • Mass Spectrometry (MS/MS) Detection:

    • Ionization Mode: Electrospray ionization (ESI) is commonly used, often in negative ion mode for uric acid analysis, although positive mode has also been reported.[6][7]

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to selectively detect and quantify uric acid and its labeled internal standard. This involves monitoring specific precursor-to-product ion transitions.

      • Uric Acid: The precursor ion [M-H]⁻ at m/z 167 is fragmented, and a specific product ion (e.g., m/z 124) is monitored.[7]

      • Uric acid-1,3-15N2: The precursor ion [M-H]⁻ at m/z 169 is fragmented, and a corresponding product ion (e.g., m/z 125) is monitored.[7]

      • Note: The exact m/z values for this compound would depend on the specific labeling pattern.

C. Data Analysis

  • Peak Integration: Integrate the peak areas for both the endogenous uric acid and the this compound internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of the endogenous uric acid to the peak area of the internal standard.

  • Quantification: Determine the concentration of uric acid in the original sample by comparing the calculated ratio to a standard curve generated using known concentrations of unlabeled uric acid and a fixed concentration of the internal standard.

Determination of Uric Acid Pool Size and Turnover Rate

This protocol describes a typical in vivo experiment to measure whole-body uric acid kinetics.

A. Experimental Procedure

  • Subject Preparation: Subjects are typically placed on a purine-restricted diet for a period before and during the study to minimize dietary contributions to the uric acid pool.

  • Tracer Administration: A precisely weighed amount of isotopically labeled uric acid (e.g., 15N-uric acid) is administered intravenously.

  • Serial Sampling: Blood and/or urine samples are collected at multiple time points over a period of several days following the tracer administration.

  • Sample Analysis: The concentration and isotopic enrichment of uric acid in the collected plasma and urine samples are determined using mass spectrometry (GC-MS or LC-MS/MS).

B. Data Analysis and Calculation

  • Isotopic Enrichment Decay Curve: The decline in the isotopic enrichment of uric acid in the plasma or urine over time is plotted. This decay curve is typically fitted to a mathematical model (often a multi-exponential function) to describe the kinetics of the tracer.

  • Uric Acid Pool Size Calculation: The miscible pool of uric acid is calculated by dividing the amount of the administered isotopic tracer by the isotopic enrichment of uric acid at time zero (extrapolated from the decay curve).

  • Uric Acid Turnover Rate Calculation: The turnover rate of the uric acid pool is calculated from the rate of disappearance of the isotopic tracer from the pool, as determined from the decay curve.

Visualizing Metabolic Pathways and Relationships

Purine Metabolism Pathway

The following diagram illustrates the key steps in the de novo synthesis and degradation of purines, culminating in the production of uric acid.

Purine_Metabolism cluster_synthesis De Novo Purine Synthesis cluster_degradation Purine Degradation Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase IMP IMP PRPP->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Inosine Inosine AMP->Inosine Guanosine Guanosine GMP->Guanosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->Xanthine Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase

Caption: De novo synthesis and degradation pathways of purine metabolism leading to uric acid.

NLRP3 Inflammasome Activation by Monosodium Urate Crystals

This diagram depicts the signaling cascade initiated by monosodium urate (MSU) crystals, leading to an inflammatory response, a key process in gout.[1][5][8][9][10]

NLRP3_Activation cluster_macrophage Macrophage MSU Crystals MSU Crystals TLR TLR MSU Crystals->TLR Binding Macrophage Macrophage NF-kB Activation NF-kB Activation TLR->NF-kB Activation Pro-IL-1B & NLRP3 Transcription Pro-IL-1B & NLRP3 Transcription NF-kB Activation->Pro-IL-1B & NLRP3 Transcription NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly Pro-IL-1B & NLRP3 Transcription->NLRP3 Inflammasome Assembly Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Assembly->Caspase-1 Activation Pro-IL-1B Pro-IL-1B Caspase-1 Activation->Pro-IL-1B IL-1B IL-1B Pro-IL-1B->IL-1B Cleavage Inflammation Inflammation IL-1B->Inflammation

Caption: Activation of the NLRP3 inflammasome in a macrophage by monosodium urate crystals.

Renal Uric Acid Transport

This diagram illustrates the key transporters involved in the reabsorption and secretion of uric acid in the renal proximal tubule.

Uric_Acid_Transport cluster_tubule Renal Proximal Tubule Cell Apical_Membrane Apical (Lumen) Membrane URAT1 GLUT9 Uric_Acid_Cell Uric Acid Apical_Membrane:glut9a->Uric_Acid_Cell Apical_Membrane:urat1->Uric_Acid_Cell Basolateral_Membrane Basolateral (Blood) Membrane OAT1/OAT3 GLUT9 Blood Blood Basolateral_Membrane:glut9b->Blood Reabsorption Basolateral_Membrane:oat1->Uric_Acid_Cell ABCG2 ABCG2 Lumen (Urine) Lumen (Urine) ABCG2->Lumen (Urine) Secretion Lumen (Urine)->Apical_Membrane:urat1 Reabsorption Blood->Basolateral_Membrane:oat1 Secretion Uric_Acid_Lumen Uric Acid Uric_Acid_Blood Uric Acid Uric_Acid_Cell->Basolateral_Membrane:glut9b Uric_Acid_Cell->ABCG2

Caption: Key transporters mediating uric acid reabsorption and secretion in the kidney.

References

An In-depth Technical Guide to Uric Acid-13C,15N3: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Uric acid-13C,15N3, a stable isotope-labeled internal standard crucial for the accurate quantification of uric acid in various biological matrices. This document details experimental protocols for its use in mass spectrometry-based applications and illustrates its central role in the context of the purine metabolism pathway.

Core Physical and Chemical Properties

This compound is a synthetic, non-radioactive isotopologue of uric acid. The incorporation of one carbon-13 and three nitrogen-15 atoms results in a mass shift that allows for its clear differentiation from endogenous uric acid in mass spectrometric analyses. This property is fundamental to its application in isotope dilution mass spectrometry (IDMS), a gold-standard method for quantitative analysis.[1]

PropertyValueReference
Molecular Formula C₄[¹³C]H₄N[¹⁵N]₃O₃[1]
Molecular Weight 172.1 g/mol [1]
CAS Number 2421217-23-2[1]
Appearance Solid[1]
Purity ≥95%[1]
Solubility Soluble in water[1]

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry

This compound is primarily employed as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise measurement of uric acid concentrations in biological samples such as serum, plasma, and urine.[2][3][4][5] The principle of IDMS relies on the addition of a known amount of the stable isotope-labeled standard to a sample. The ratio of the endogenous analyte to the labeled standard is then measured by mass spectrometry. This method corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible results.[2][4]

Below is a generalized workflow for the quantification of uric acid using this compound as an internal standard.

G Workflow for Uric Acid Quantification using this compound sample Biological Sample (Serum, Plasma, Urine) spike Spike with known amount of this compound sample->spike prepare Sample Preparation (e.g., Protein Precipitation) spike->prepare analyze LC-MS/MS or GC-MS Analysis prepare->analyze quantify Quantification based on Isotope Ratio analyze->quantify

Caption: General workflow for uric acid quantification.

Detailed Experimental Protocol: Quantification of Uric Acid in Human Serum by LC-MS/MS

This protocol is a composite methodology based on established isotope dilution mass spectrometry methods for uric acid quantification.[3][6][7][8]

Materials and Reagents
  • This compound

  • Uric Acid (unlabeled standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human serum samples

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Preparation of Stock and Working Solutions
  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a known volume of ultrapure water.

  • Uric Acid Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled uric acid in a known volume of ultrapure water.

  • Working Solutions: Prepare a series of calibration curve standards by serially diluting the uric acid standard stock solution. Prepare a working internal standard solution by diluting the this compound stock solution.

Sample Preparation
  • Spiking: To 100 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add a precise volume of the this compound working internal standard solution.

  • Protein Precipitation: Add a volume of cold methanol (typically 3-4 times the sample volume) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the tubes for 30 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed for separation.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used. Negative mode is often preferred for uric acid.[3][8]

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled uric acid and this compound.

      • Uric Acid (unlabeled): The precursor ion [M-H]⁻ is m/z 167.0, with a common product ion being m/z 124.0.[8]

      • This compound: The precursor ion [M-H]⁻ will be shifted according to the number of isotopes. For this compound, the expected precursor ion would be m/z 171. A corresponding shifted product ion would be monitored. For a similar compound, [1,3-¹⁵N₂]uric acid, the transition m/z 169.0 → 125.0 is used.[7][8]

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the unlabeled uric acid to the this compound internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of uric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Role in Metabolic Pathway Analysis: Purine Metabolism

Uric acid is the final product of purine metabolism in humans.[9][10][11] The pathway involves the breakdown of purine nucleotides (adenosine and guanosine) into hypoxanthine and xanthine, which are then oxidized to uric acid by the enzyme xanthine oxidase.[9] By using isotopically labeled precursors, such as labeled glycine or adenine, and tracing the incorporation of the labels into uric acid, researchers can study the dynamics of purine biosynthesis and catabolism. This compound can serve as a crucial standard for accurately measuring the total uric acid pool during such tracer studies.

The following diagram illustrates the key steps in the purine degradation pathway leading to the formation of uric acid.

G Purine Degradation Pathway to Uric Acid AMP AMP Adenosine Adenosine AMP->Adenosine Nucleotidase IMP IMP Inosine Inosine IMP->Inosine Nucleotidase GMP GMP Guanosine Guanosine GMP->Guanosine Nucleotidase Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase Guanine Guanine Guanosine->Guanine Purine Nucleoside Phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->Xanthine Guanine Deaminase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Key steps in purine degradation to uric acid.

Conclusion

This compound is an indispensable tool for researchers in the fields of clinical chemistry, metabolomics, and drug development. Its well-defined physical and chemical properties, coupled with its application as an internal standard in highly sensitive and specific analytical methods like LC-MS/MS, enables the accurate and reliable quantification of uric acid. This capability is essential for studying the role of uric acid in various physiological and pathological processes, including gout, kidney disease, and metabolic syndrome. The detailed protocol and pathway information provided in this guide serve as a valuable resource for scientists utilizing this important analytical standard.

References

The Dynamics of Uric Acid Metabolism: An In-depth Technical Guide to Stable Isotope Labeling with Uric acid-13C,15N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope labeling with Uric acid-13C,15N3 for studying uric acid metabolism. This powerful technique offers a precise and dynamic window into the production, excretion, and pool size of uric acid, a molecule of significant interest in a range of pathologies, from gout to cardiovascular and renal diseases.

Introduction: Uric Acid as a Key Metabolic Biomarker

Uric acid is the final product of purine metabolism in humans.[1][2] Its concentration in the body is a delicate balance between production, primarily in the liver from the breakdown of purines from both endogenous (cellular turnover) and exogenous (dietary) sources, and excretion, which occurs mainly through the kidneys (about two-thirds) and the intestines (about one-third).[1]

Elevated levels of uric acid, a condition known as hyperuricemia, are a well-established risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints.[1] Furthermore, a growing body of evidence links hyperuricemia to a variety of other conditions, including hypertension, cardiovascular disease, and chronic kidney disease. This has intensified the interest in understanding the intricate details of uric acid kinetics in both healthy and diseased states.

Stable isotope labeling, utilizing non-radioactive isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), provides a safe and highly accurate method for tracing the metabolic fate of molecules in vivo. Uric acid labeled with these heavy isotopes, such as this compound, can be introduced into a biological system and distinguished from the endogenous, unlabeled uric acid by mass spectrometry. This allows for the precise measurement of key kinetic parameters, including uric acid pool size, turnover rate, production rate, and excretion pathways.

The Metabolic Pathway of Uric Acid

Uric acid is the terminal product of the catabolism of purine nucleotides (adenosine and guanosine). The metabolic pathway involves several key enzymatic steps, with xanthine oxidase playing a central role in the final two reactions: the conversion of hypoxanthine to xanthine and then xanthine to uric acid.

UricAcidMetabolism Purines Dietary & Endogenous Purines (Adenosine, Guanosine) Hypoxanthine Hypoxanthine Purines->Hypoxanthine Multiple Enzymatic Steps Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Excretion Renal & Intestinal Excretion UricAcid->Excretion

Caption: Simplified metabolic pathway of uric acid formation from purine precursors.

Principles of Stable Isotope Labeling for Uric Acid Kinetics

The core principle of stable isotope labeling for kinetic studies is the introduction of a known amount of a labeled tracer, in this case, this compound, into the system. This tracer is chemically identical to the endogenous uric acid but has a greater mass due to the presence of the heavy isotopes. By measuring the ratio of the labeled to unlabeled uric acid over time in biological samples (e.g., plasma, urine), it is possible to determine the rate at which the endogenous uric acid pool is being turned over.

This technique, often referred to as isotope dilution mass spectrometry, allows for the calculation of several key kinetic parameters:

  • Uric Acid Pool Size: The total amount of uric acid in the body that is readily exchangeable.

  • Turnover Rate: The fraction of the uric acid pool that is replaced per unit of time.

  • Production Rate: The rate at which new uric acid is being synthesized.

  • Excretion Rate: The rate at which uric acid is being eliminated from the body.

Experimental Protocols

In Vivo Stable Isotope Tracer Study for Uric Acid Kinetics

This protocol provides a general framework for an in vivo study to determine uric acid pool size and turnover rate. Specific details may need to be adapted based on the research question and study population.

Objective: To measure the in vivo kinetics of uric acid using a stable isotope tracer.

Materials:

  • This compound (sterile, pyrogen-free solution for intravenous administration)

  • Equipment for intravenous infusion

  • Blood collection tubes (e.g., EDTA or heparinized)

  • Urine collection containers

  • Centrifuge

  • -80°C freezer for sample storage

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Protocol:

  • Subject Preparation: Subjects should be in a metabolic steady state. This often involves an overnight fast and adherence to a standardized diet for a period leading up to the study to minimize fluctuations from dietary purine intake.

  • Baseline Sampling: Collect baseline blood and urine samples before the administration of the tracer.

  • Tracer Administration: Administer a precisely known amount of this compound intravenously. This can be given as a single bolus injection.

  • Serial Sampling: Collect blood samples at timed intervals after the tracer administration (e.g., 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours). The exact timing will depend on the expected turnover rate of uric acid. Collect all urine produced during the study period, often in 24-hour intervals.

  • Sample Processing:

    • Blood: Centrifuge blood samples to separate plasma. Immediately freeze the plasma at -80°C until analysis.

    • Urine: Measure the total volume of each urine collection period and store aliquots at -80°C.

  • Sample Analysis by LC-MS/MS: Determine the concentration and isotopic enrichment of uric acid in plasma and urine samples using a validated LC-MS/MS method (see section 4.2).

  • Kinetic Modeling: Calculate the uric acid pool size and turnover rate from the decay curve of the isotopic enrichment in the plasma or the cumulative excretion of the tracer in the urine using appropriate compartmental models.

LC-MS/MS Method for Quantification of Uric Acid and its Isotopologues

This method is designed for the accurate quantification of uric acid and its ¹³C and ¹⁵N-labeled isotopologues in plasma.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add a known amount of an internal standard (e.g., a different isotopologue of uric acid not used as the primary tracer). Add 300 µL of cold methanol to precipitate proteins.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

ParameterSetting
Chromatography Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient to separate uric acid from other plasma components
Flow Rate e.g., 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Mass Spectrometer Triple quadrupole
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Unlabeled Uric Acid: e.g., m/z 169 -> 141 (positive mode)
Labeled Uric Acid (¹³C,¹⁵N₃): Monitor the appropriate mass shift

Data Presentation

The following table summarizes data from a study investigating the influence of dietary purines on uric acid kinetics in healthy subjects using a ¹⁵N-uric acid tracer.[3]

ConditionUric Acid Pool Size (mg)Uric Acid Turnover (mg/day)
Purine-Free Diet
Subject 1 (Male)980580
Subject 2 (Male)1150650
Subject 3 (Female)750480
With Dietary Purines
Subject 1 (Male)1250850
Subject 2 (Male)1400980
Subject 3 (Female)880720

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a stable isotope labeling study of uric acid kinetics.

ExperimentalWorkflow Start Study Design & Subject Recruitment Diet Standardized Diet/ Fasting Start->Diet Baseline Baseline Blood & Urine Sampling Diet->Baseline Tracer Intravenous Administration of this compound Baseline->Tracer Sampling Timed Blood & Urine Collection Tracer->Sampling Processing Plasma Separation & Sample Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Analysis (Isotope Ratio Measurement) Processing->Analysis Modeling Kinetic Modeling & Data Interpretation Analysis->Modeling End Results Modeling->End

References

Safety and Handling of Uric Acid-¹³C,¹⁵N₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Uric acid-¹³C,¹⁵N₃, a stable isotope-labeled compound used as an internal standard for the quantification of uric acid in biological samples.[1][2] Due to the limited availability of a specific safety data sheet (SDS) for Uric acid-¹³C,¹⁵N₃, this document primarily draws upon information from the SDS of unlabeled uric acid, as the toxicological properties are not expected to differ significantly.

Product Identification and Properties

Uric acid-¹³C,¹⁵N₃ is a labeled form of uric acid, an end product of purine metabolism.[1] Its chemical and physical properties are summarized below.

PropertyValueReference
Chemical Formula C₄[¹³C]H₄N[¹⁵N]₃O₃[1]
Molecular Weight 172.1 g/mol [1]
Appearance Solid, Off-white powder[3]
Purity ≥95% to ≥99%[1][4][5]
Melting Point >300 °C[3][6]
Solubility Soluble in water[1]
Stability Stable for at least 4 years when stored at -20°C.[1]
Storage Temperature -20°C or room temperature away from light and moisture.[1][4][5]

Hazard Identification and Toxicological Profile

Acute Effects:

  • Inhalation: Inhalation of dust may cause respiratory irritation.[6]

  • Skin Contact: Prolonged or frequent contact may cause skin irritation.[6]

  • Eye Contact: May cause eye irritation.[6]

  • Ingestion: Not expected to be harmful in small quantities.

Chronic Effects: No data is available on the long-term effects of exposure to Uric acid-¹³C,¹⁵N₃.

Quantitative Toxicological Data: Specific LD50 or LC50 data for Uric acid-¹³C,¹⁵N₃ or unlabeled uric acid are not provided in the reviewed safety data sheets.

Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety in the laboratory.

Engineering Controls
  • Use in a well-ventilated area.[3]

  • A fume hood is recommended for procedures that may generate dust.

Personal Protective Equipment

The selection of PPE depends on the potential for exposure. The following diagram illustrates a logical approach to PPE selection.

PPE_Selection cluster_assessment Exposure Risk Assessment cluster_ppe Required Personal Protective Equipment Risk Assess Potential for Exposure LowRisk Low Risk (e.g., handling small, pre-weighed quantities) Risk->LowRisk Low HighRisk High Risk (e.g., weighing powder, potential for spills) Risk->HighRisk High Gloves Gloves (Nitrile or Latex) LowRisk->Gloves Goggles Safety Goggles with side shields LowRisk->Goggles Coat Lab Coat LowRisk->Coat HighRisk->Gloves HighRisk->Goggles HighRisk->Coat Respirator Respirator (if generating dust) HighRisk->Respirator

Caption: PPE selection workflow based on exposure risk.

PPEStandardRecommendation
Eye/Face Protection ANSI Z87.1Safety glasses with side shields or goggles.[6][7]
Skin Protection EN 374Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.[7]
Respiratory Protection NIOSH/MSHA approvedA respirator is not typically required under normal use with adequate ventilation. If dust is generated, a P1 particulate filter respirator is recommended.[3][7]

First Aid Measures

In case of exposure, follow these first-aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.[7]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, get medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[7]

Accidental Release Measures

In the event of a spill, follow these steps to ensure safe cleanup.

Spill_Cleanup Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Ventilate->PPE Contain Contain the Spill (Use absorbent pads for liquids) PPE->Contain Collect Collect Spilled Material (Sweep up solid, absorb liquid) Contain->Collect Dispose Place in a Sealed Container for Disposal Collect->Dispose Clean Clean the Spill Area with Soap and Water Dispose->Clean End Decontaminate and Restock Clean->End

Caption: Experimental workflow for handling a chemical spill.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of Uric acid-¹³C,¹⁵N₃.

  • Storage Temperature: Store at -20°C for long-term stability (≥ 4 years).[1] Some suppliers recommend storage at room temperature away from light and moisture.[4][5]

  • Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents.[3][8]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.[3][8]

Experimental Protocol: Preparation of a Standard Solution

This protocol outlines a general procedure for the safe preparation of a standard solution of Uric acid-¹³C,¹⁵N₃ for use in quantitative analysis.

Materials:

  • Uric acid-¹³C,¹⁵N₃ solid

  • Appropriate solvent (e.g., deionized water)

  • Calibrated analytical balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE) as outlined in Section 3.2

Procedure:

  • Preparation: Work in a well-ventilated area, preferably a fume hood, especially when handling the powdered form.

  • Weighing: Accurately weigh the desired amount of Uric acid-¹³C,¹⁵N₃ using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a volumetric flask of the desired volume.

  • Solubilization: Add a portion of the solvent to the flask and gently swirl or vortex to dissolve the solid completely.

  • Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the prepared solution in a tightly sealed container at the appropriate temperature, protected from light.

This guide is intended to provide comprehensive safety and handling information for Uric acid-¹³C,¹⁵N₃ based on currently available data. Researchers should always consult the most recent Safety Data Sheet provided by the supplier and adhere to all institutional safety protocols.

References

Methodological & Application

Application Note: Quantification of Uric Acid in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of uric acid in human plasma. The method utilizes a stable isotope-labeled internal standard, Uric acid-¹³C,¹⁵N₃, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for clinical research and drug development applications where reliable uric acid quantification is required.

Introduction

Uric acid is the final product of purine metabolism in humans. Abnormal levels of uric acid in the body are associated with several pathological conditions, including gout, hyperuricemia, and kidney disease. Therefore, the accurate and precise measurement of uric acid in biological matrices is of significant clinical and research interest. LC-MS/MS has become the gold standard for small molecule quantification due to its high sensitivity, selectivity, and wide dynamic range. The use of a stable isotope-labeled internal standard, such as Uric acid-¹³C,¹⁵N₃, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[1][2][3]

Experimental

Materials and Reagents
  • Uric acid certified reference standard

  • Uric acid-¹³C,¹⁵N₃ internal standard (IS)

  • LC-MS/MS grade methanol

  • LC-MS/MS grade acetonitrile

  • LC-MS/MS grade water

  • Formic acid (LC-MS grade)

  • Human plasma (sourced ethically)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC System)

  • Tandem Mass Spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS)

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm

Standard Solutions

Stock solutions of uric acid and Uric acid-¹³C,¹⁵N₃ were prepared in a diluent of 50:50 methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate amounts of the uric acid stock solution into blank human plasma. The internal standard working solution was prepared by diluting the Uric acid-¹³C,¹⁵N₃ stock solution in methanol.

Protocols

Sample Preparation
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (containing Uric acid-¹³C,¹⁵N₃ in methanol) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative or Positive
MRM TransitionsSee Table 1
Gas Temperature300 °C
Gas Flow9 L/min
Nebulizer Pressure40 psi
Capillary Voltage4000 V

Table 1: MRM Transitions for Uric Acid and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Uric Acid167.0124.0Negative
Uric Acid (alternative)169.1141.1Positive
Uric acid-¹³C,¹⁵N₃ (IS)171.0126.0Negative (Predicted)
Uric acid-¹³C,¹⁵N₃ (IS, alt.)173.1144.1Positive (Predicted)

Note: The optimal MRM transitions for Uric acid-¹³C,¹⁵N₃ should be determined empirically. The values provided are predicted based on the fragmentation of uric acid.

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Table 2: Linearity of Calibration Curve

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
Uric Acid0.5 - 200> 0.995

Table 3: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
LQC1.5< 5%< 5%95 - 105%
MQC75< 5%< 5%95 - 105%
HQC150< 5%< 5%95 - 105%

Table 4: Recovery

AnalyteExtraction Recovery (%)
Uric Acid> 90%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (50 µL) add_is Add Internal Standard (Uric acid-¹³C,¹⁵N₃ in Methanol) sample->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Uric Acid calibration->quantification

Caption: Experimental workflow for uric acid quantification.

logical_relationship cluster_quantification Quantitative Principle ua_response Uric Acid Peak Area ratio Peak Area Ratio (Uric Acid / IS) ua_response->ratio is_response Internal Standard Peak Area is_response->ratio calibration_curve Calibration Curve (Peak Area Ratio vs. Concentration) ratio->calibration_curve concentration Uric Acid Concentration calibration_curve->concentration

Caption: Logical relationship for quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of uric acid in human plasma. The use of the stable isotope-labeled internal standard, Uric acid-¹³C,¹⁵N₃, ensures high accuracy and precision, making this method well-suited for a variety of research and clinical applications. The simple sample preparation and rapid analysis time allow for high-throughput processing of samples.

References

GC-MS protocol for uric acid analysis with Uric acid-13C,15N3 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Determination of Uric Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a Stable Isotope Labeled Internal Standard

This application note provides a detailed protocol for the sensitive and specific quantification of uric acid in biological samples, such as serum and urine, using gas chromatography-mass spectrometry (GC-MS). The method employs a stable isotope-labeled internal standard, Uric acid-¹³C,¹⁵N₃, to ensure high accuracy and precision, making it suitable for clinical research, metabolomics studies, and drug development applications.

Uric acid is the final product of purine metabolism in humans, and its levels in biological fluids are a critical biomarker for a variety of metabolic disorders. Elevated levels of uric acid are associated with gout, renal failure, and cardiovascular diseases, while lower levels can be indicative of other health issues. Accurate and reliable quantification of uric acid is therefore essential for both clinical diagnostics and biomedical research.

This method is based on the derivatization of uric acid to a more volatile and thermally stable compound, followed by separation and detection using GC-MS. The use of an isotopic internal standard that co-elutes with the analyte of interest allows for correction of variations in sample preparation and instrument response, leading to highly reliable quantitative results.

Experimental Protocols

Materials and Reagents
  • Uric Acid (analytical standard)

  • Uric acid-¹³C,¹⁵N₃ (internal standard)

  • Anion-exchange resin (e.g., AG 1-X8)[1]

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl acetate

  • Methanol

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Biological matrix (serum or urine)

Sample Preparation

A robust sample preparation protocol is crucial for removing interferences and ensuring accurate quantification. The following procedure includes an ion-exchange chromatography step to isolate uric acid from the complex biological matrix.

  • Internal Standard Spiking: To 1 mL of serum or urine, add a known amount of Uric acid-¹³C,¹⁵N₃ internal standard solution.

  • Protein Precipitation (for serum samples): Add 2 mL of cold methanol to the serum sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Collect the supernatant.

  • Ion-Exchange Chromatography:

    • Condition an anion-exchange column (e.g., AG 1-X8, 100-200 mesh, chloride form) by washing with 1 M NaOH, followed by deionized water until the eluent is neutral, and then equilibrate with 0.1 M formic acid.

    • Load the supernatant (from serum) or the diluted urine sample onto the column.

    • Wash the column with deionized water to remove neutral and cationic compounds.

    • Elute uric acid and the internal standard with 0.1 M HCl.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50 °C.

Derivatization

To increase volatility for GC analysis, uric acid and its internal standard are derivatized to their trimethylsilyl (TMS) ethers.

  • To the dried residue from the previous step, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The derivatized sample is then injected into the GC-MS system for separation and detection.

  • Gas Chromatograph (GC) Parameters:

    • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS or equivalent).

    • Injector Temperature: 280°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 250°C at 15°C/min.

      • Ramp to 300°C at 30°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Selected Ion Monitoring (SIM) Parameters:

    • Uric Acid (Tetra-TMS derivative): The molecular weight of the tetra-TMS derivative of uric acid is 456.8 g/mol . Key ions to monitor include the molecular ion (M⁺) at m/z 456 and a characteristic fragment ion at m/z 441 (M-15)⁺.

    • Uric acid-¹³C,¹⁵N₃ (Tetra-TMS derivative): The molecular weight of the tetra-TMS derivative of Uric acid-¹³C,¹⁵N₃ will be increased by 4 Da (one ¹³C and three ¹⁵N atoms). Therefore, the ions to monitor are m/z 460 (M⁺) and m/z 445 (M-15)⁺.

Data Presentation

The following tables summarize the expected quantitative performance of this GC-MS method. The data is compiled from typical validation results for similar analytical methods.

Table 1: Calibration Curve and Linearity

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Uric Acid0.5 - 100> 0.995

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Uric Acid0.10.5

Table 3: Accuracy and Precision

Concentration (µg/mL)Accuracy (% Recovery)Precision (RSD %)
195 - 105< 15
1098 - 102< 10
5098 - 102< 5

Table 4: Recovery

MatrixRecovery (%)
Serum> 90
Urine> 95

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

GCMS_UricAcid_Workflow GC-MS Workflow for Uric Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Serum/Urine) Spiking Spike with Uric acid-13C,15N3 IS Sample->Spiking Precipitation Protein Precipitation (for Serum) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant IonExchange Anion-Exchange Chromatography Supernatant->IonExchange Elution Elution of Uric Acid IonExchange->Elution Evaporation Evaporation to Dryness Elution->Evaporation AddReagents Add Pyridine and BSTFA + 1% TMCS Evaporation->AddReagents Heating Heat at 70°C AddReagents->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration RatioCalculation Analyte/IS Ratio Integration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for uric acid analysis by GC-MS.

Signaling Pathway Visualization

The following diagram illustrates the central role of uric acid in purine metabolism.

Purine_Metabolism Purine Metabolism and Uric Acid Formation cluster_purine Purine Nucleotides cluster_breakdown Breakdown Pathway AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Guanine->Xanthine XanthineOxidase Xanthine Oxidase

Caption: Simplified pathway of purine metabolism leading to uric acid.

References

Revolutionizing Uric Acid Analysis: A High-Throughput Serum Preparation Protocol Utilizing Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Uric acid, the final product of purine metabolism in humans, is a critical biomarker for a spectrum of renal and metabolic disorders.[1] Accurate and precise quantification of serum uric acid is paramount for the diagnosis and management of conditions such as gout, renal failure, and leukemia, as well as for monitoring patients undergoing cytotoxic therapies.[1] This application note details a robust and high-throughput method for the preparation of human serum samples for the quantitative analysis of uric acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Uric acid-13C,15N3. This isotope dilution mass spectrometry (IDMS) approach ensures high accuracy and precision by correcting for matrix effects and variations in sample recovery.[2][3]

Principle of the Method

The methodology is founded on the principle of isotope dilution, where a known quantity of a stable isotope-labeled analog of the analyte, in this case, this compound, is introduced into the serum sample at the initial stage of preparation. This "internal standard" is chemically identical to the endogenous uric acid and experiences the same processing and analytical variations. By measuring the ratio of the native analyte to the labeled internal standard using LC-MS/MS, a highly accurate quantification can be achieved. The sample preparation involves a straightforward protein precipitation step to remove interfering macromolecules, followed by dilution and direct injection into the LC-MS/MS system.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Internal Standard: this compound

  • Sample Collection Tubes: Serum separator tubes

  • Laboratory Equipment: Centrifuge, vortex mixer, calibrated pipettes, 96-well plates

Experimental Protocols

Preparation of Stock and Working Solutions
  • Uric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve uric acid in a 0.1% formic acid solution in deionized water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 0.1% formic acid solution in deionized water.

  • Working Internal Standard Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank serum with known concentrations of the uric acid stock solution.

Serum Sample Preparation Protocol
  • Sample Thawing: Thaw frozen serum samples at room temperature.

  • Aliquoting: Pipette 100 µL of serum into a microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the 10 µg/mL this compound working internal standard solution to each serum sample.

  • Vortexing: Vortex the mixture for 10 seconds to ensure homogeneity.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Isocratic or a shallow gradient depending on the specific column and system
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Uric Acid Transition e.g., m/z 169.0 -> 141.0 (Positive Mode) or m/z 167.0 -> 124.0 (Negative Mode)
This compound Transition e.g., m/z 173.0 -> 144.0 (Positive Mode) or m/z 171.0 -> 127.0 (Negative Mode)
Collision Energy Optimized for the specific instrument and transitions
Gas Temperature 300°C
Gas Flow 9 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V

Data Presentation

The following tables summarize the expected performance characteristics of this method, based on typical validation results for similar assays.[4][5]

Table 1: Method Validation Parameters
ParameterResult
Linearity Range 0.5 - 200 µg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 µg/mL
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Table 2: Intra- and Inter-Assay Precision and Accuracy
Concentration (µg/mL)Intra-Assay CV (%)Inter-Assay CV (%)Accuracy (% Recovery)
Low QC (1.5 µg/mL) < 10%< 10%90 - 110%
Mid QC (50 µg/mL) < 5%< 5%95 - 105%
High QC (150 µg/mL) < 5%< 5%95 - 105%

Visualizations

experimental_workflow cluster_sample_prep Serum Sample Preparation cluster_analysis LC-MS/MS Analysis serum 1. Serum Sample (100 µL) add_is 2. Add this compound (IS) serum->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 5. Vortex add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant injection 8. Inject into LC-MS/MS supernatant->injection lc_separation 9. Chromatographic Separation injection->lc_separation ms_detection 10. Mass Spectrometric Detection lc_separation->ms_detection data_analysis 11. Data Analysis (Ratio of Analyte/IS) ms_detection->data_analysis

Caption: Experimental workflow for serum uric acid analysis.

logical_relationship cluster_concept Concept of Isotope Dilution Mass Spectrometry cluster_process Analytical Process cluster_outcome Result analyte Endogenous Uric Acid (Unknown Amount) mixture Serum Sample Mixture analyte->mixture is This compound (IS) (Known Amount Added) is->mixture sample_prep Sample Preparation (e.g., Protein Precipitation) mixture->sample_prep Both experience same losses and matrix effects lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis ratio Measure Peak Area Ratio (Analyte / IS) lcms_analysis->ratio quantification Accurate Quantification of Uric Acid ratio->quantification Ratio remains constant, allowing for accurate calculation

Caption: Rationale for using an internal standard in analysis.

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard, offers a highly accurate, precise, and robust platform for the quantitative analysis of uric acid in human serum. The simple and rapid sample preparation protocol is amenable to high-throughput applications, making it an ideal choice for clinical research, drug development, and other settings requiring reliable uric acid measurements. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring data of the highest quality.

References

Application Note: High-Throughput Quantification of Uric Acid in Human Urine using Isotope Dilution LC-MS/MS with a Uric acid-¹³C,¹⁵N₃ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of uric acid in human urine samples. The protocol employs a simple and rapid sample preparation procedure involving dilution and protein precipitation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Uric acid-¹³C,¹⁵N₃, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is ideal for clinical research, metabolomics studies, and drug development applications where reliable measurement of urinary uric acid is crucial.

Introduction

Uric acid is the final product of purine metabolism in humans. Purines, derived from the breakdown of nucleic acids from dietary sources and endogenous cell turnover, are converted to hypoxanthine and xanthine, which are then oxidized to uric acid by the enzyme xanthine oxidase. Unlike most other mammals, humans lack the enzyme uricase, which further degrades uric acid to the more soluble compound allantoin. Consequently, uric acid is excreted as the final product, primarily via the kidneys into the urine.

The concentration of uric acid in biological fluids is a critical biomarker for several pathological conditions. Elevated levels of uric acid (hyperuricemia) are strongly associated with gout, a painful inflammatory condition caused by the deposition of monosodium urate crystals in joints. Furthermore, abnormal uric acid levels have been linked to an increased risk of kidney disease, cardiovascular disorders, hypertension, and metabolic syndrome. Therefore, the accurate and precise measurement of urinary uric acid is of significant interest to researchers and drug development professionals for disease monitoring and evaluating the efficacy of therapeutic interventions.

While traditional enzymatic assays are commonly used for uric acid measurement, they can be susceptible to interferences from other substances present in complex biological matrices like urine. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity, sensitivity, and accuracy, making it the gold standard for quantitative bioanalysis. This method utilizes a stable isotope-labeled internal standard (SIL-IS), such as Uric acid-¹³C,¹⁵N₃, which is chemically identical to the analyte but has a different mass. The SIL-IS is added to the sample at the beginning of the preparation process, allowing for reliable correction of any analyte loss during extraction and ionization suppression or enhancement during MS analysis.

Experimental Protocol

Materials and Reagents
  • Uric Acid (analytical standard)

  • Uric acid-¹³C,¹⁵N₃ (stable isotope-labeled internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid

  • Trichloroacetic acid (TCA)

  • Human urine (drug-free, for calibration standards and quality controls)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC autosampler vials

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Uric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of uric acid standard in LC-MS grade water to prepare a 1 mg/mL stock solution. A small amount of 0.1 M NaOH may be required to aid dissolution.

  • Uric acid-¹³C,¹⁵N₃ Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Uric acid-¹³C,¹⁵N₃ in LC-MS grade water.

  • Working Internal Standard (IS) Solution (10 µg/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 10 µg/mL.

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the uric acid stock solution with LC-MS grade water. These working standards are then spiked into drug-free human urine to create calibration standards at concentrations covering the expected physiological range of uric acid in urine.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human urine in the same manner as the calibration standards.

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific LC-MS/MS system used.

  • Thaw frozen urine samples at room temperature and vortex for 10 seconds.

  • Centrifuge the urine samples at 14,000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, add 50 µL of the urine supernatant.

  • Add 10 µL of the working internal standard solution (10 µg/mL Uric acid-¹³C,¹⁵N₃) to each tube.

  • Add 200 µL of 10% trichloroacetic acid (TCA) in acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an LC autosampler vial for analysis. Some protocols suggest a simple dilution of the urine sample (e.g., 10-fold) followed by filtration before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Method development and optimization are recommended for specific instrumentation.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate uric acid from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Negative mode is often cited.

  • MRM Transitions:

    • Uric Acid: m/z 167.0 → 124.0

    • Uric acid-¹³C,¹⁵N₃: The specific transition will depend on the labeling pattern. For a fully labeled standard, the precursor ion will be heavier. A common isotopologue, 1,3-¹⁵N₂-Uric acid, uses the transition m/z 169.0 → 125.0.

Data Presentation

The following tables summarize typical quantitative data for the LC-MS/MS analysis of uric acid in urine, compiled from various studies.

Table 1: Method Validation Parameters for Uric Acid Quantification in Urine by LC-MS/MS

ParameterTypical ValueReference
Linearity Range0.1 - 350 µmol/L
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.1 µmol/L
Limit of Quantification (LOQ)0.5 µmol/L
Intra-day Precision (%CV)< 5.9%
Inter-day Precision (%CV)< 6.8%
Recovery91.8% - 103.7%

Table 2: Example Calibration Curve for Uric Acid in Urine

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
10.05
50.25
100.51
502.53
1005.08
20010.15

Visualizations

Purine Degradation Pathway

The following diagram illustrates the metabolic pathway leading to the formation of uric acid from purine nucleotides.

Purine_Degradation AMP AMP Adenosine Adenosine AMP->Adenosine Nucleotidase Inosine Inosine Adenosine->Inosine Adenosine deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine nucleoside phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase GMP GMP Guanosine Guanosine GMP->Guanosine Nucleotidase Guanine Guanine Guanosine->Guanine Purine nucleoside phosphorylase Guanine->Xanthine Guanine deaminase

Caption: Purine degradation pathway to uric acid.

Experimental Workflow

The diagram below outlines the key steps in the urine sample preparation and analysis workflow.

Sample_Prep_Workflow start Urine Sample Collection centrifuge1 Centrifuge to remove debris start->centrifuge1 add_is Add Uric acid-13C,15N3 Internal Standard centrifuge1->add_is precipitate Protein Precipitation (e.g., with TCA/Acetonitrile) add_is->precipitate centrifuge2 Centrifuge to pellet protein precipitate->centrifuge2 supernatant Transfer Supernatant centrifuge2->supernatant analysis LC-MS/MS Analysis supernatant->analysis data Data Processing and Quantification analysis->data

Caption: Urine sample preparation workflow.

Conclusion

The described LC-MS/MS method provides a reliable, specific, and high-throughput solution for the quantification of uric acid in human urine. The simple sample preparation protocol and the use of a stable isotope-labeled internal standard make this method well-suited for large-scale clinical studies and research applications in the fields of metabolomics and drug development.

Application of Uric Acid-13C,15N3 in Cardiovascular Disease Biomarker Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid, the final product of purine metabolism in humans, has emerged as a significant biomarker in the assessment of cardiovascular disease (CVD) risk. Elevated levels of serum uric acid, a condition known as hyperuricemia, are frequently associated with hypertension, coronary artery disease, heart failure, and myocardial infarction.[1][2][3][4] While the precise causal role of uric acid in the pathophysiology of CVD is an area of active investigation, its utility as a prognostic marker is well-documented.[3][5][6] Accurate and precise quantification of uric acid in biological matrices is therefore critical for clinical research and drug development.

This document provides detailed application notes and protocols for the use of Uric acid-13C,15N3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods for the quantification of uric acid in plasma and serum samples for cardiovascular disease biomarker studies. The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample preparation and instrument response, ensuring the highest accuracy and reproducibility.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the association between serum uric acid levels and cardiovascular diseases.

Table 1: Serum Uric Acid Levels in Patients with Cardiovascular Diseases vs. Healthy Controls

Cardiovascular DiseasePatient Group (mg/dL)Control Group (mg/dL)p-valueReference
Myocardial Infarction7.6 ± 4.55.3 ± 1.8< 0.001[7]
Acute Myocardial Infarction5.96 ± 2.604.15 ± 0.45< 0.05[4]
Atherosclerosis5.38 ± 1.224.15 ± 0.45< 0.05[4]
Ischemia4.94 ± 1.404.15 ± 0.45< 0.05[4]

Table 2: Risk of Cardiovascular Events Associated with Elevated Uric Acid Levels

Cardiovascular EventComparisonRisk Ratio/Odds Ratio (95% CI)Reference
Myocardial InfarctionSeverely Elevated UA vs. NormalOR: 2.843 (1.296-6.237)[8][9]
Myocardial InfarctionGenetically Predicted High UAOR: 1.333 (1.079-1.647)[8][9]
Coronary Heart Disease IncidenceHyperuricemia vs. NormouricemiaRR: 1.09 (1.03-1.16) (Adjusted)[2]
Coronary Heart Disease MortalityHyperuricemia vs. NormouricemiaRR: 1.16 (1.01-1.30) (Adjusted)[2]
Heart Failure IncidencePer 1 mg/dL increase in UAOR: 1.19[3]
Heart Failure All-Cause MortalityPer 1 mg/dL increase in UARR: 1.04[3]
Major Adverse Cardiovascular Events (MACE) in AMIHigh vs. Normal UARR: 1.70 (1.54-1.88) (Mid/Long-term)[1]
MACE in MINOCAHyperuricemia vs. NormouricemiaOR: 2.234 (1.054-4.737)[10]

Signaling Pathways

Elevated uric acid contributes to cardiovascular disease through several interconnected signaling pathways, primarily inducing endothelial dysfunction, inflammation, and oxidative stress.

Uric Acid-Induced Endothelial Dysfunction

Uric acid enters endothelial cells and can inhibit the production and bioavailability of nitric oxide (NO), a critical molecule for vasodilation and endothelial health. This process is often mediated by the activation of pathways involving NADPH oxidase and the generation of reactive oxygen species (ROS).

Uric_Acid_Endothelial_Dysfunction cluster_cell Inside Endothelial Cell Uric Acid Uric Acid Endothelial Cell Endothelial Cell Uric Acid->Endothelial Cell NADPH Oxidase NADPH Oxidase Endothelial Cell->NADPH Oxidase activates ROS ROS NADPH Oxidase->ROS produces eNOS eNOS ROS->eNOS inhibits NO NO eNOS->NO produces Endothelial Dysfunction Endothelial Dysfunction

Caption: Uric acid-induced endothelial dysfunction pathway.

Uric Acid-Mediated Inflammation

Uric acid can trigger inflammatory responses in vascular cells. It can activate the NLRP3 inflammasome in macrophages, leading to the production of pro-inflammatory cytokines like IL-1β. In endothelial cells, uric acid can stimulate the HMGB1/RAGE signaling pathway, activating NF-κB and leading to the expression of adhesion molecules and inflammatory cytokines.[11]

Uric_Acid_Inflammation Uric Acid Uric Acid HMGB1 HMGB1 Uric Acid->HMGB1 induces release RAGE RAGE HMGB1->RAGE binds to NF-κB NF-κB RAGE->NF-κB activates Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes activates transcription of Inflammation Inflammation Inflammatory Genes->Inflammation

Caption: Uric acid-mediated inflammatory pathway.

Experimental Protocols

Protocol 1: Quantification of Uric Acid in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of uric acid in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Human plasma (collected in K2-EDTA tubes)

  • Uric acid standard

  • This compound (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

  • Centrifuge

2. Preparation of Standard and Internal Standard Solutions

  • Uric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve uric acid in a suitable solvent (e.g., 0.1 M NaOH, then neutralize).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water to achieve a concentration range of 0.5 to 200 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Prepare a working solution of this compound in 50:50 methanol:water.

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To a 96-well plate, add 50 µL of plasma sample, standard, or blank (50:50 methanol:water).

  • Add 10 µL of the Internal Standard Working Solution to all wells except the blank.

  • Add 200 µL of acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.

  • MRM Transitions:

    • Uric acid: Q1 m/z 169.0 -> Q3 m/z 141.0

    • This compound (IS): Q1 m/z 173.0 -> Q3 m/z 144.0

5. Data Analysis

  • Integrate the peak areas for uric acid and the internal standard.

  • Calculate the peak area ratio (Uric Acid / Internal Standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.

  • Determine the concentration of uric acid in the plasma samples from the calibration curve.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Uric Acid Calibration_Curve->Quantification

Caption: LC-MS/MS workflow for uric acid quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of uric acid in biological samples for cardiovascular disease biomarker studies. The presented protocols and data highlight the importance of accurate uric acid measurement in understanding its role in CVD and for potential applications in clinical diagnostics and drug development. The detailed signaling pathways offer insights into the molecular mechanisms by which uric acid may contribute to the pathogenesis of cardiovascular diseases.

References

Application Notes and Protocols for Measuring Oxidative Stress with Uric acid-13C,15N3 and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2][3] Accurate measurement of oxidative stress is crucial for understanding disease pathogenesis and for the development of novel therapeutic interventions.

Uric acid, the final product of purine metabolism in humans, is a potent antioxidant in the extracellular environment.[4][5] It reacts with various ROS to form specific oxidation products, such as allantoin, which can serve as biomarkers of oxidative stress.[6][7] The use of stable isotope-labeled uric acid, such as Uric acid-13C,15N3, coupled with mass spectrometry, offers a highly sensitive and specific method for tracing the in vivo fate of uric acid and quantifying its oxidation products, thereby providing a dynamic measure of oxidative stress.[8][9]

This document provides detailed application notes and protocols for the use of this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure oxidative stress in biological samples.

Principle of the Method

The methodology is based on the principle of stable isotope dilution and tracer kinetics. This compound is introduced into the biological system (in vivo or in vitro) where it mixes with the endogenous pool of unlabeled uric acid.[8] Under conditions of oxidative stress, both labeled and unlabeled uric acid are oxidized to various products. By measuring the ratio of labeled to unlabeled oxidation products using LC-MS/MS, the rate of uric acid oxidation, and thus the extent of oxidative stress, can be accurately quantified. This approach allows for the differentiation between pre-existing metabolites and those newly formed as a result of oxidative stress.

Signaling Pathway and Biomarker Formation

Uric acid is oxidized by various reactive oxygen species to form specific biomarkers. The major oxidation product, allantoin, is a key indicator of oxidative damage. The pathway from uric acid to allantoin and other metabolites is a critical indicator of the type and extent of oxidative stress.

Oxidative Stress Signaling Pathway cluster_0 Cellular Environment cluster_1 Oxidative Stress cluster_2 Biomarker Formation This compound (exogenous) This compound (exogenous) Allantoin-13C,15N3 Allantoin-13C,15N3 This compound (exogenous)->Allantoin-13C,15N3 Oxidation Other Oxidation Products Other Oxidation Products This compound (exogenous)->Other Oxidation Products Uric acid (endogenous) Uric acid (endogenous) Allantoin Allantoin Uric acid (endogenous)->Allantoin Oxidation Uric acid (endogenous)->Other Oxidation Products ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) ROS->Allantoin-13C,15N3 ROS->Allantoin ROS->Other Oxidation Products

Caption: Uric acid oxidation by ROS to form biomarkers.

Experimental Protocols

In Vivo Study: Induction of Systemic Oxidative Stress in a Murine Model

This protocol describes a method for inducing a transient state of systemic oxidative stress in mice and measuring the resulting oxidation of this compound.

Materials:

  • This compound (sterile solution)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline solution

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein or saphenous vein into a heparinized tube.

  • Administration of this compound: Administer a bolus dose of this compound via intravenous (IV) or intraperitoneal (IP) injection. The exact dose should be optimized based on preliminary studies.

  • Induction of Oxidative Stress: After a predetermined time for the distribution of the tracer (e.g., 30 minutes), induce oxidative stress by administering LPS (e.g., 1-5 mg/kg) via IP injection. For control animals, administer sterile saline.

  • Time-Course Blood Sampling: Collect blood samples at various time points post-LPS administration (e.g., 1, 2, 4, 6, and 24 hours).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw Samples: Thaw the plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining polar compounds like uric acid and allantoin.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient from high organic to high aqueous content should be optimized to achieve good separation.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 30-40°C

MS/MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximal signal intensity.

Data Presentation

MRM Transitions for Uric Acid and its Oxidation Products

The following table provides examples of MRM transitions for unlabeled uric acid and allantoin. The transitions for this compound and its corresponding labeled oxidation products are predicted based on the known fragmentation patterns and the mass shift introduced by the stable isotopes. Note: These predicted transitions should be empirically validated and optimized on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityNote
Uric Acid167.0124.0Negative[M-H]-
This compound 171.0 127.0 Negative Predicted [M-H]-
Allantoin159.1116.1Positive[M+H]+
Allantoin-13C,15N3 163.1 119.1 Positive Predicted [M+H]+
Triuret147.1104.1Positive[M+H]+
Triuret-13C,15N3 151.1 107.1 Positive Predicted [M+H]+
Example Quantitative Data

The following table illustrates how quantitative data from an in vivo study could be presented. This is example data and should be replaced with actual experimental results.

Time Point (hours)This compound (µM)Allantoin-13C,15N3 (µM)
0 (Baseline)50.2 ± 3.10.1 ± 0.02
145.8 ± 2.92.5 ± 0.4
238.1 ± 2.55.8 ± 0.7
425.6 ± 2.18.2 ± 1.1
615.3 ± 1.89.5 ± 1.3
242.1 ± 0.53.1 ± 0.6

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from sample preparation to data analysis.

Experimental Workflow cluster_0 In Vivo Experiment cluster_1 Sample Processing cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis animal_model animal_model tracer_admin 2. Administer this compound animal_model->tracer_admin 1. Baseline Sample stress_induction 3. Induce Oxidative Stress (e.g., LPS) tracer_admin->stress_induction Distribution time_course time_course stress_induction->time_course 4. Time-course Sampling plasma_prep 5. Plasma Preparation time_course->plasma_prep Blood Collection protein_precip 6. Protein Precipitation plasma_prep->protein_precip evap_recon 7. Evaporation & Reconstitution protein_precip->evap_recon Centrifugation lc_separation 8. Chromatographic Separation (HILIC) evap_recon->lc_separation ms_detection 9. MS/MS Detection (MRM) lc_separation->ms_detection Elution peak_integration 10. Peak Integration ms_detection->peak_integration quantification 11. Quantification of Labeled Metabolites peak_integration->quantification Calibration Curve interpretation 12. Interpretation of Oxidative Stress quantification->interpretation Ratio Calculation

References

Application Notes and Protocols: Uric Acid-¹³C,¹⁵N₃ in Metabolic Syndrome and Insulin Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Insulin resistance, a state where cells in your body don't respond well to insulin and can't easily take up glucose from your blood, is a key feature of metabolic syndrome.

Emerging evidence points to a significant association between elevated serum uric acid levels and the prevalence of metabolic syndrome and insulin resistance.[1][2][3][4][5] Uric acid, the final product of purine metabolism in humans, is increasingly recognized not just as a biomarker but as a potential mediator in the pathogenesis of these conditions.[1] The use of stable isotope-labeled uric acid, such as Uric Acid-¹³C,¹⁵N₃, offers a powerful tool to dynamically investigate uric acid metabolism and its dysregulation in the context of these diseases. This document provides detailed application notes and protocols for utilizing Uric Acid-¹³C,¹⁵N₃ to study uric acid kinetics and its role in metabolic syndrome and insulin resistance.

Application of Uric Acid-¹³C,¹⁵N₃ in Research

Uric Acid-¹³C,¹⁵N₃ serves as a tracer for metabolic flux analysis, allowing for the quantification of key kinetic parameters of uric acid metabolism. By introducing a known amount of the labeled compound, researchers can track its distribution and dilution within the body's uric acid pool, enabling the calculation of:

  • Uric Acid Pool Size: The total amount of uric acid present in the body.

  • Uric Acid Turnover Rate: The rate at which the uric acid pool is replaced.

  • Uric Acid Production Rate (Synthesis): The endogenous rate of new uric acid formation.

  • Uric Acid Excretion Rate: The rate at which uric acid is eliminated from the body, primarily through the kidneys.

These measurements provide a dynamic view of uric acid metabolism that cannot be obtained from static serum uric acid concentration measurements alone.[6] Studying these parameters in individuals with metabolic syndrome and insulin resistance compared to healthy controls can elucidate the underlying mechanisms of hyperuricemia in these conditions – whether it is driven by overproduction, reduced excretion, or a combination of both.

Data Presentation: Uric Acid and Metabolic Parameters

The following tables summarize correlational data between serum uric acid levels and key parameters of metabolic syndrome and insulin resistance from population-based studies. While direct kinetic data from Uric Acid-¹³C,¹⁵N₃ tracer studies in these specific populations are not widely published, these correlations underscore the rationale for such investigations.

Table 1: Correlation of Serum Uric Acid with Components of Metabolic Syndrome

Metabolic Syndrome ComponentCorrelation with Serum Uric AcidReference
Systolic Blood PressurePositive[2]
Diastolic Blood PressurePositive[2]
Body Mass Index (BMI)Positive[2]
Waist CircumferencePositive[2]
TriglyceridesPositive[2]
HDL CholesterolNegative[2]

Table 2: Serum Uric Acid Levels in Relation to Metabolic Health Status

GroupMean Serum Uric Acid (µmol/L)P-valueReference
Non-Metabolic Syndrome337.31< 0.05[2]
Metabolic Syndrome381.91< 0.05[2]
Insulin-Sensitive4.6 mg/dL (approx. 274 µmol/L)< 0.001[7]
Insulin-Resistant5.5 mg/dL (approx. 327 µmol/L)< 0.001[7]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Uric Acid-Induced Insulin Resistance Signaling Pathway

High intracellular concentrations of uric acid can lead to insulin resistance through the induction of oxidative stress and inflammation. This diagram illustrates the key molecular players in this process.

cluster_extracellular Extracellular cluster_intracellular Intracellular Uric Acid (High) Uric Acid (High) Urate Transporter Urate Transporter Uric Acid (High)->Urate Transporter Uptake Intracellular Uric Acid Intracellular Uric Acid Urate Transporter->Intracellular Uric Acid NADPH Oxidase NADPH Oxidase Intracellular Uric Acid->NADPH Oxidase Activates Mitochondria Mitochondria Intracellular Uric Acid->Mitochondria Induces Stress ROS ROS (Oxidative Stress) NADPH Oxidase->ROS Mitochondria->ROS AMPK AMPK ROS->AMPK Activates IRS1 IRS1-pS307 ROS->IRS1 Inhibits ERK ERK AMPK->ERK Activates Akt Akt-pS473 IRS1->Akt Inhibits GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Inhibits Insulin Resistance Insulin Resistance GLUT4 Translocation->Insulin Resistance

Caption: Uric acid-induced insulin resistance pathway.

Experimental Workflow for In Vivo Uric Acid Kinetic Studies

This diagram outlines the major steps involved in conducting an in vivo study to determine uric acid kinetics using Uric Acid-¹³C,¹⁵N₃.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Subject Recruitment Subject Recruitment (Metabolic Syndrome & Control) Dietary Control Purine-Restricted Diet Subject Recruitment->Dietary Control Tracer Admin Tracer Administration (Bolus or Primed-Constant Infusion) Dietary Control->Tracer Admin Tracer Prep Prepare sterile Uric Acid-¹³C,¹⁵N₃ solution Tracer Prep->Tracer Admin Sample Collection Timed Blood & Urine Sample Collection Tracer Admin->Sample Collection Sample Prep Plasma & Urine Sample Preparation Sample Collection->Sample Prep LCMS LC-MS/MS Analysis (Isotope Ratio Measurement) Sample Prep->LCMS Data Analysis Kinetic Modeling (Pool size, Turnover, Production, Excretion) LCMS->Data Analysis

Caption: Workflow for in vivo uric acid kinetic studies.

Experimental Protocols

Protocol 1: In Vivo Uric Acid Kinetic Study using Uric Acid-¹³C,¹⁵N₃

This protocol is a synthesized model for a human study based on principles of isotope dilution and metabolic tracer studies. Adaptation for animal models would be necessary.

1. Subject Preparation:

  • Recruit subjects with and without metabolic syndrome (age- and sex-matched).
  • For 3-5 days prior to the study, subjects should consume a standardized, purine-restricted diet to minimize dietary influence on uric acid levels.[6]
  • Subjects should fast overnight (8-12 hours) before the tracer administration.

2. Tracer Preparation and Administration:

  • Prepare a sterile solution of Uric Acid-¹³C,¹⁵N₃ in a physiologically compatible buffer. The exact dose will depend on the sensitivity of the mass spectrometer and the expected pool size of uric acid in the subjects. A starting point could be a bolus injection of 1-2 mg/kg body weight.
  • Alternatively, a primed-constant infusion protocol can be used to achieve a steady-state isotopic enrichment.
  • Administer the tracer intravenously.

3. Sample Collection:

  • Collect baseline blood and urine samples immediately before tracer administration.
  • After tracer administration, collect blood samples at timed intervals (e.g., 5, 15, 30, 60, 90, 120, 180, 240, 360, 480 minutes) into EDTA-containing tubes.
  • Collect all urine produced for a defined period (e.g., 24 hours) following tracer administration. Record the total volume.
  • Immediately process blood samples by centrifugation to separate plasma.
  • Store all plasma and urine samples at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

  • Thaw plasma and urine samples on ice.
  • For plasma: To 100 µL of plasma, add a known amount of an internal standard (e.g., [1,3-¹⁵N₂]uric acid). Precipitate proteins by adding 200 µL of ice-cold methanol, vortex, and centrifuge at high speed to pellet the protein.[8][9] Transfer the supernatant for analysis.
  • For urine: Dilute the urine sample (e.g., 1:20) with deionized water. Add the internal standard.[10]

5. LC-MS/MS Analysis:

  • Perform chromatographic separation on a C18 column.
  • Use a mobile phase gradient of water with 0.1% formic acid and methanol.[8]
  • Detect and quantify the different isotopic forms of uric acid using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
  • Monitor the transitions for unlabeled uric acid, Uric Acid-¹³C,¹⁵N₃, and the internal standard.

6. Data Analysis and Kinetic Modeling:

  • Calculate the isotope enrichment (ratio of labeled to unlabeled uric acid) at each time point.
  • Use the decay curve of the isotopic enrichment in plasma to calculate the uric acid pool size and turnover rate using compartmental modeling software.
  • Calculate the uric acid excretion rate from the concentration of labeled and unlabeled uric acid in the 24-hour urine collection and the total urine volume.
  • The production rate can be calculated from the turnover rate and the pool size.

Protocol 2: LC-MS/MS Method for Uric Acid Isotope Analysis

This protocol provides a starting point for developing a robust analytical method for quantifying uric acid and its stable isotope-labeled forms in biological samples.

1. Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

2. Reagents:

  • Uric Acid-¹³C,¹⁵N₃
  • Unlabeled Uric Acid standard
  • [1,3-¹⁵N₂]Uric Acid (internal standard)
  • LC-MS grade water, methanol, and formic acid

3. Chromatographic Conditions:

  • Column: C18, e.g., 2.1 x 100 mm, 1.8 µm particle size
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Methanol with 0.1% formic acid
  • Flow Rate: 0.3 mL/min
  • Gradient: A suitable gradient to separate uric acid from other matrix components. For example, start at 5% B, ramp to 95% B, hold, and then return to initial conditions.
  • Injection Volume: 5-10 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for uric acid.[10]
  • MRM Transitions:
  • Unlabeled Uric Acid: m/z 167 -> 124
  • [1,3-¹⁵N₂]Uric Acid (IS): m/z 169 -> 125[10]
  • Uric Acid-¹³C,¹⁵N₃: The specific transition will depend on the exact labeling pattern. For a fully labeled molecule, the precursor ion would be higher. This needs to be determined empirically by infusing the standard.
  • Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for each compound.

5. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of unlabeled uric acid and a fixed concentration of the internal standard.
  • Analyze the calibration standards and the unknown samples.
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
  • Determine the concentration of uric acid in the unknown samples from the calibration curve. The concentration of the labeled tracer can be determined similarly using its specific MRM transition and a separate calibration curve if absolute quantification is required, or by its ratio to the unlabeled form.

Conclusion

The use of Uric Acid-¹³C,¹⁵N₃ as a stable isotope tracer provides a sophisticated and powerful approach to unravel the complexities of uric acid metabolism in metabolic syndrome and insulin resistance. By enabling the direct measurement of uric acid kinetics, researchers can move beyond simple correlations and gain deeper insights into the pathophysiology of these prevalent diseases. The protocols and information provided herein serve as a comprehensive guide for scientists and drug development professionals to design and execute studies that can ultimately lead to new diagnostic and therapeutic strategies targeting the role of uric acid in metabolic diseases.

References

Application Notes and Protocols for the Use of Uric Acid-¹³C,¹⁵N₃ in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uric acid is the final product of purine metabolism in humans and great apes due to the evolutionary inactivation of the uricase gene[1][2][3]. In most other mammals, uricase converts uric acid to the more soluble compound, allantoin[4][5]. Consequently, in human-derived cell lines, uric acid is metabolically inert and does not undergo further enzymatic conversion, making it unsuitable as a tracer for traditional metabolic flux analysis (MFA) where the flow of atoms through a metabolic pathway is monitored.

However, the stable isotope-labeled Uric acid-¹³C,¹⁵N₃ serves as a powerful tool for several other critical applications in cell-based research. Its primary uses include:

  • Transport Studies: Quantifying the kinetics of uric acid uptake and efflux to investigate the function and inhibition of urate transporters such as URAT1 (SLC22A12) and GLUT9 (SLC2A9), which are expressed in various cell types beyond the kidney[1][6][7][8].

  • Biomarker for Oxidative Stress: Tracing the non-enzymatic conversion of uric acid to allantoin, a reliable indicator of cellular oxidative stress[5][9][10][11].

  • Internal Standard: Serving as a high-precision internal standard for the accurate quantification of unlabeled uric acid in biological samples by isotope dilution mass spectrometry[12][13][14].

This document provides detailed protocols for these three key applications of Uric acid-¹³C,¹⁵N₃ in a cell culture setting.

Uric Acid Transport Assay

This protocol details the methodology to measure the uptake of Uric acid-¹³C,¹⁵N₃ into cultured cells, which is essential for studying the activity of urate transport proteins.

Experimental Workflow: Uric Acid Transport Assay

G cluster_prep Cell Preparation cluster_exp Tracer Experiment cluster_harvest Sample Harvesting cluster_analysis Analysis A Seed cells in 12-well plates B Culture to 80-90% confluency A->B C Wash cells with warm PBS B->C D Add medium with Uric acid-¹³C,¹⁵N₃ C->D E Incubate for time course (e.g., 0, 5, 15, 30, 60 min) D->E F Collect extracellular medium E->F G Wash cells with ice-cold PBS F->G H Lyse cells & extract intracellular metabolites G->H I LC-MS/MS Analysis H->I J Quantify intra- & extracellular labeled Uric Acid I->J

Caption: Workflow for cellular uric acid transport studies.

Detailed Protocol

Materials:

  • Uric acid-¹³C,¹⁵N₃ (stable isotope-labeled tracer)

  • Cell line of interest (e.g., HEK293, primary chondrocytes, vascular smooth muscle cells)

  • Appropriate cell culture medium and supplements

  • 12-well cell culture plates

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C and ice-cold

  • Metabolite Extraction Solution: 80% Methanol (LC-MS grade), chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 12-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Labeling Medium:

    • Prepare a stock solution of Uric acid-¹³C,¹⁵N₃ in a suitable solvent (e.g., 0.1 M NaOH, gently warmed). Note: Uric acid has low solubility in neutral aqueous solutions.

    • Spike the desired concentration of Uric acid-¹³C,¹⁵N₃ into pre-warmed (37°C) cell culture medium. A typical starting concentration is 100-500 µM[15]. Ensure the final pH is physiological (7.2-7.4) and the tracer is fully dissolved.

  • Tracer Incubation:

    • Aspirate the growth medium from the cells.

    • Wash the cell monolayer twice with 1 mL of pre-warmed PBS to remove residual unlabeled uric acid from the serum-containing medium.

    • Add 0.5 mL of the prepared labeling medium to each well.

    • Incubate the plates for the desired time points (e.g., 0, 5, 15, 30, 60 minutes). The '0 min' time point involves adding and immediately removing the labeling medium.

  • Sample Collection:

    • Extracellular Metabolites: At the end of each time point, carefully collect the 0.5 mL of labeling medium from each well into a labeled microcentrifuge tube. Store immediately at -80°C.

    • Intracellular Metabolites:

      • Immediately after removing the medium, place the plate on ice.

      • Rapidly wash the cell monolayer twice with 1 mL of ice-cold PBS to remove any remaining extracellular tracer.

      • Add 250 µL of ice-cold 80% methanol to each well.

      • Scrape the cells into the methanol and transfer the entire lysate to a pre-chilled microcentrifuge tube.

      • Centrifuge the lysate at >14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

      • Transfer the supernatant, which contains the intracellular metabolites, to a new labeled microcentrifuge tube. Store at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Analyze both intracellular and extracellular samples for the abundance of Uric acid-¹³C,¹⁵N₃.

    • Use an appropriate chromatography method (e.g., reversed-phase or HILIC) to separate uric acid from other metabolites[5][16].

    • Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for Uric acid-¹³C,¹⁵N₃.

Data Presentation

Table 1: Hypothetical Time-Course of Uric Acid-¹³C,¹⁵N₃ Uptake

Incubation Time (min) Extracellular Conc. (µM) Intracellular Abundance (Peak Area)
0 499.8 ± 2.1 1,500 ± 350
5 485.3 ± 3.5 25,600 ± 2,100
15 460.1 ± 4.2 68,900 ± 5,400
30 425.7 ± 5.1 115,300 ± 8,700

| 60 | 380.5 ± 6.3 | 155,200 ± 11,500 |

Oxidative Stress Assay

This protocol uses Uric acid-¹³C,¹⁵N₃ to quantify its non-enzymatic conversion to allantoin-¹³C,¹⁵N₃, providing a specific measure of oxidative stress.

Uric Acid Oxidation Pathway

UA Uric Acid-¹³C,¹⁵N₃ Allantoin Allantoin-¹³C,¹⁵N₃ UA->Allantoin Non-enzymatic Oxidation ROS Reactive Oxygen Species (e.g., O₂⁻, H₂O₂, •OH) ROS->Allantoin

Caption: Non-enzymatic conversion of uric acid to allantoin.

Detailed Protocol

Materials:

  • Uric acid-¹³C,¹⁵N₃

  • Oxidative stress inducer (e.g., H₂O₂, Paraquat, Rotenone)

  • All other materials as listed in the Transport Assay protocol.

Procedure:

  • Cell Seeding and Tracer Pre-loading:

    • Seed cells as described previously.

    • Pre-incubate the cells with medium containing Uric acid-¹³C,¹⁵N₃ (e.g., 100 µM) for 1-2 hours to allow for cellular uptake and equilibration.

  • Induction of Oxidative Stress:

    • After the pre-incubation period, add the oxidative stress-inducing agent directly to the labeling medium at a pre-determined effective concentration.

    • Incubate for a defined period (e.g., 4, 8, or 24 hours). Include a control group without the stress-inducing agent.

  • Sample Collection:

    • Collect both extracellular medium and intracellular metabolite extracts as described in the Transport Assay protocol. It is crucial to collect both fractions as allantoin may be readily exported from the cell.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method capable of separating and detecting both Uric acid-¹³C,¹⁵N₃ and the resulting allantoin-¹³C,¹⁵N₃[5][17][18].

    • Quantify the peak areas or concentrations of both labeled compounds in all samples.

Data Presentation

The primary readout is the ratio of the labeled product (allantoin) to the labeled precursor (uric acid).

Table 2: Hypothetical Allantoin-¹³C,¹⁵N₃ Formation Under Oxidative Stress (24h)

Treatment Group Intracellular [¹³C,¹⁵N₃-Allantoin] / [¹³C,¹⁵N₃-Uric Acid] Ratio Extracellular [¹³C,¹⁵N₃-Allantoin] / [¹³C,¹⁵N₃-Uric Acid] Ratio
Control (Vehicle) 0.005 ± 0.001 0.012 ± 0.003
H₂O₂ (100 µM) 0.085 ± 0.015 0.155 ± 0.021

| Paraquat (50 µM) | 0.067 ± 0.011 | 0.121 ± 0.018 |

Isotope Dilution Analysis (Internal Standard)

This protocol outlines the use of Uric acid-¹³C,¹⁵N₃ as an internal standard to accurately quantify the concentration of endogenous (unlabeled) uric acid produced or consumed by cells.

Logical Workflow for Isotope Dilution

cluster_sample Sample Preparation cluster_analysis Analysis cluster_calc Quantification A Collect biological sample (medium or cell lysate) B Add known amount of Uric acid-¹³C,¹⁵N₃ (Internal Standard) A->B C LC-MS/MS Analysis B->C D Measure peak area ratio of unlabeled Uric Acid to labeled Uric Acid C->D E Calculate concentration of unlabeled Uric Acid using the measured ratio and a standard curve D->E

Caption: Logic for quantification using an internal standard.

Detailed Protocol

Materials:

  • Uric acid-¹³C,¹⁵N₃

  • Unlabeled Uric Acid standard (for calibration curve)

  • All other materials as listed previously.

Procedure:

  • Experiment and Sample Collection:

    • Perform the primary cell culture experiment (e.g., treating cells with a drug that may alter purine metabolism).

    • Collect extracellular medium and/or intracellular metabolite extracts at the desired time points.

  • Addition of Internal Standard:

    • To a defined volume of each collected sample (e.g., 100 µL of medium or cell extract), add a precise, known amount of Uric acid-¹³C,¹⁵N₃. The amount should be chosen to be of a similar order of magnitude to the expected endogenous uric acid concentration.

    • Vortex briefly to ensure complete mixing.

  • Sample Processing:

    • For medium samples, proceed directly to analysis or perform a protein precipitation step (e.g., with cold methanol or acetonitrile) if required.

    • Cell extracts will have already been de-proteinized during the extraction step.

  • LC-MS/MS Analysis:

    • Set up the mass spectrometer to monitor the mass transitions for both unlabeled uric acid and Uric acid-¹³C,¹⁵N₃[12][19].

    • Generate a calibration curve using known concentrations of unlabeled uric acid, each spiked with the same fixed amount of the Uric acid-¹³C,¹⁵N₃ internal standard.

    • Analyze the experimental samples.

  • Data Analysis:

    • For each sample and standard, calculate the ratio of the peak area of the unlabeled uric acid to the peak area of the labeled internal standard.

    • Plot the peak area ratio against the concentration for the standards to generate a linear calibration curve.

    • Use the peak area ratio from the experimental samples to determine the concentration of endogenous uric acid from the calibration curve.

Data Presentation

Table 3: Hypothetical Quantification of Endogenous Uric Acid Secretion

Treatment Group Uric Acid Concentration in Medium (µM)
Control 15.2 ± 1.8
Drug X (1 µM) 28.7 ± 2.5

| Drug Y (1 µM) | 9.5 ± 1.1 |

Conclusion

While Uric acid-¹³C,¹⁵N₃ is not a suitable tracer for metabolic flux analysis in human cells due to the absence of downstream enzymatic pathways, it is an indispensable tool for accurately investigating cellular urate transport, quantifying oxidative stress, and serving as a robust internal standard for metabolite quantification. The protocols provided herein offer a framework for researchers to employ this stable isotope tracer to gain critical insights into cellular physiology and disease mechanisms related to purine metabolism and oxidative balance.

References

Application Note: Quantitative Analysis of Uric Acid-13C,15N3 by Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uric acid is the final product of purine metabolism in humans and its accurate quantification in biological matrices is crucial for the diagnosis and management of various metabolic disorders, including gout. Stable isotope dilution gas chromatography-mass spectrometry (GC-MS) is a highly accurate and precise method for the quantification of endogenous compounds. This application note provides a detailed protocol for the derivatization of Uric acid-13C,15N3, a stable isotope-labeled internal standard, for reliable GC-MS analysis.

The derivatization process is essential to increase the volatility and thermal stability of uric acid, making it amenable to GC-MS analysis. Silylation, the replacement of active hydrogens with a silyl group, is the most common derivatization technique for this purpose. This note will focus on the use of two common silylating reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Unlabeled Uric Acid standard

  • Derivatization Reagent 1: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Derivatization Reagent 2: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF)

  • Internal Standard (e.g., a different isotopically labeled compound if this compound is the analyte)

  • Sample matrix (e.g., serum, urine)

  • Reagents for sample preparation (e.g., perchloric acid for protein precipitation, anion-exchange columns)

Sample Preparation (from Serum)
  • To a known volume of serum (e.g., 100 µL), add a precise amount of this compound internal standard solution.

  • Deproteinize the sample by adding an equal volume of cold 10% perchloric acid.

  • Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • (Optional) For cleaner samples, the uric acid can be isolated using anion-exchange chromatography.[1][2]

  • Evaporate the supernatant to dryness under a stream of nitrogen gas.

Derivatization Protocol 1: Trimethylsilylation with BSTFA

This protocol results in the formation of the tetrakis(trimethylsilyl) (4TMS) derivative of uric acid.

  • To the dried sample residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).[3]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.[4]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Derivatization Protocol 2: tert-Butyldimethylsilylation with MTBSTFA

This protocol forms the more stable tetrakis(tert-butyldimethylsilyl) (4TBDMS) derivative of uric acid.

  • To the dried sample residue, add 50 µL of anhydrous dimethylformamide (DMF) and 50 µL of MTBSTFA.[5]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 100°C for 2 hours.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation

A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole) is used.

GC Conditions
ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometry Conditions

The mass spectrometer is operated in the electron ionization (EI) mode with selected ion monitoring (SIM) for quantitative analysis.

Derivatization MethodAnalyteInternal StandardMonitored Ions (m/z)
BSTFA (4TMS) Uric AcidThis compound456 (M+), 441 ([M-15]+)
459 (M+), 444 ([M-15]+)
MTBSTFA (4TBDMS) Uric AcidThis compound567 ([M-57]+)
570 ([M-57]+)

Note: The specific m/z values for this compound will be 4 units higher than the unlabeled uric acid due to the presence of one 13C and three 15N atoms. The [M-57]+ fragment corresponds to the loss of a tert-butyl group and is often the base peak for TBDMS derivatives.[6]

Data Presentation

The concentration of uric acid in the sample is calculated from the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known concentrations of unlabeled uric acid and a fixed concentration of the this compound internal standard.

Table 1: Quantitative Data Summary (Example)
Sample IDAnalyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Blank0150,0000.000.00
Cal 1 (10 µg/mL)75,000152,0000.4910.0
Cal 2 (50 µg/mL)380,000151,0002.5250.0
Cal 3 (100 µg/mL)760,000149,0005.10100.0
Sample 1250,000153,0001.6332.5
Sample 2450,000148,0003.0460.8

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms GC-MS Analysis serum Serum Sample add_is Add this compound Internal Standard serum->add_is deproteinize Deproteinization (e.g., Perchloric Acid) add_is->deproteinize centrifuge Centrifugation deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry dried_sample Dried Sample Residue add_reagents Add Derivatization Reagent (e.g., BSTFA in Pyridine) dried_sample->add_reagents heat Heat (e.g., 60°C for 30 min) add_reagents->heat cool Cool to Room Temperature heat->cool derivatized_sample Derivatized Sample cool->derivatized_sample gc_injection Inject into GC derivatized_sample->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection (SIM Mode) gc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis quantification Quantification data_analysis->quantification

Caption: Experimental workflow for the GC-MS analysis of uric acid.

signaling_pathway cluster_reactants Reactants cluster_reaction Silylation Reaction cluster_products Products uric_acid This compound (with active -NH and -OH groups) reaction Heat + Catalyst (TMCS) uric_acid->reaction bstfa BSTFA (Silylating Agent) bstfa->reaction silylated_ua Tetrakis(trimethylsilyl)-Uric Acid-13C,15N3 (Volatile & Thermally Stable) reaction->silylated_ua byproducts Byproducts reaction->byproducts gcms GC-MS Analysis silylated_ua->gcms Ready for GC-MS

Caption: Logical relationship of the silylation derivatization process.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis with Uric acid-13C,15N3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS analysis of uric acid using Uric acid-13C,15N3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my uric acid analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as uric acid, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?

A2: A SIL-IS is the gold standard for mitigating matrix effects. Because this compound is chemically identical to the endogenous uric acid, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.[1]

Q3: I am observing poor accuracy and precision in my low concentration samples. What could be the cause?

A3: This could be due to the presence of unlabeled uric acid as an impurity in your this compound internal standard. This impurity contributes to the analyte signal, leading to a higher baseline and affecting the accuracy of low-concentration samples. It is crucial to verify the isotopic purity of your internal standard.

Q4: My this compound internal standard does not perfectly co-elute with the native uric acid. Is this a problem?

A4: Yes, even a slight chromatographic shift between the analyte and the internal standard can lead to them experiencing different matrix effects, which will result in inaccurate quantification. This is a known phenomenon, particularly with deuterium-labeled standards, but can also occur with 13C and 15N labels under certain chromatographic conditions. Optimization of your LC method is necessary to ensure co-elution.

Q5: What are the key mass transitions I should monitor for uric acid and this compound?

A5: While the exact transitions for this compound were not found in the search results, based on published methods for uric acid and its 15N-labeled analogs, you can expect the following:

  • Uric Acid: A common transition in positive ion mode is m/z 169.1 → 141.1.[1] In negative ion mode, a precursor ion of m/z 167 is often used.[2][3]

  • This compound: The precursor and product ions will be shifted by the mass of the incorporated isotopes. For a Uric acid-1,3-15N2 internal standard, a transition of m/z 171 → 143 has been used in positive ion mode.[1] For this compound, you would need to calculate the expected mass shift and optimize the transitions on your instrument.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Internal Standard Signal
Potential Cause Troubleshooting Steps
Variable Sample Extraction Recovery Ensure consistent and optimized sample preparation. Use a robust extraction method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Instability of the Internal Standard Verify the stability of this compound in your sample matrix and storage conditions. Avoid prolonged exposure to harsh pH or high temperatures.
Inconsistent Injection Volume Calibrate and maintain your autosampler to ensure precise and reproducible injection volumes.
Ion Source Contamination Clean the ion source of your mass spectrometer regularly to prevent buildup of non-volatile matrix components.
Issue 2: Poor Peak Shape or Chromatographic Resolution
Potential Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions Optimize the mobile phase composition, gradient, and flow rate to achieve symmetrical peak shapes and baseline resolution from interfering peaks.
Column Degradation Use a guard column and ensure proper sample cleanup to extend the life of your analytical column. Replace the column if performance deteriorates.
Matrix Overload Dilute the sample or use a more effective sample cleanup technique to reduce the amount of matrix components injected onto the column.
Issue 3: Suspected Ion Suppression or Enhancement
Potential Cause Troubleshooting Steps
Co-elution with Matrix Components Modify the chromatographic method to separate uric acid from the suppression/enhancement zone. A post-column infusion experiment can identify these zones.
Ineffective Sample Cleanup Improve your sample preparation method to remove interfering matrix components. Techniques like mixed-mode SPE can be very effective.[4]
High Concentration of Internal Standard An excessively high concentration of the internal standard can cause ion suppression of the analyte. Ensure the concentration of this compound is appropriate for the expected analyte concentration range.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative determination of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Uric acid and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with uric acid and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with uric acid and this compound before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery.

Table 1: Formulas for Matrix Effect and Recovery Calculation

Parameter Formula Interpretation
Matrix Factor (MF) (Peak Area in Set B) / (Peak Area in Set A)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.
Recovery (Peak Area in Set C) / (Peak Area in Set B)Indicates the efficiency of the extraction process.
Internal Standard Normalized Matrix Factor (IS-Normalized MF) (Analyte MF) / (Internal Standard MF)Should be close to 1 for effective compensation.

Table 2: Example Quantitative Data for Matrix Effect Assessment

Sample Set Uric Acid Peak Area This compound Peak Area Analyte/IS Ratio
Set A (Neat) 1,200,0001,250,0000.96
Set B (Post-Spike) 850,000875,0000.97
Set C (Pre-Spike) 780,000805,0000.97
Calculated MF 0.71 (Suppression)0.70 (Suppression)
Calculated Recovery 91.8%92.0%
IS-Normalized MF 1.01
Protocol 2: Sample Preparation and LC-MS/MS Analysis of Uric Acid in Human Plasma

This is a general protocol adapted from published methods for uric acid analysis.[1]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 20 µL of this compound internal standard solution.

    • Add 300 µL of cold methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute uric acid, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization (ESI) in either positive or negative mode, with Multiple Reaction Monitoring (MRM).

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Investigation & Mitigation cluster_2 Resolution start Inaccurate or Imprecise Results q1 Consistent IS Signal? start->q1 check_sample_prep Optimize Sample Prep q1->check_sample_prep No check_lc Optimize LC Method q1->check_lc Yes check_sample_prep->check_lc check_is Evaluate IS Performance check_lc->check_is end Accurate & Precise Results check_is->end

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

MatrixEffectEvaluation Quantitative Matrix Effect Evaluation prep Prepare 3 Sample Sets: - Set A (Neat) - Set B (Post-Spike) - Set C (Pre-Spike) analyze LC-MS/MS Analysis prep->analyze calculate Calculate: - Matrix Factor (MF) - Recovery - IS-Normalized MF analyze->calculate interpret Interpret Results: - MF < 1: Suppression - MF > 1: Enhancement - IS-Normalized MF ≈ 1: Good Compensation calculate->interpret

References

Technical Support Center: Optimizing LC Gradient for Uric Acid and Uric acid-13C,15N3 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the liquid chromatography (LC) gradient for the separation of uric acid and its stable isotope-labeled internal standard (SIL-IS), Uric acid-13C,15N3.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating uric acid from its heavy isotope-labeled internal standard, this compound?

A1: The primary challenge is that stable isotope-labeled internal standards are designed to be chemically identical to the analyte, meaning they will co-elute under most chromatographic conditions. For LC-MS/MS analysis, chromatographic separation is not strictly necessary as the mass spectrometer can differentiate the two compounds based on their mass-to-charge ratio (m/z). The goal of the LC method is to achieve a sharp, symmetrical peak shape, ensure reproducible retention times, and separate the analytes from matrix interferences.

Q2: Should I use Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for this analysis?

A2: The choice depends on your analytical needs and potential matrix interferences.

  • Reversed-Phase (RP) LC: This is the most common starting point. C18 columns are widely used and can provide good peak shape, especially when the mobile phase pH is controlled.[1][2] RP-LC is robust and suitable for many sample matrices like plasma and serum.[2][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Uric acid is a polar compound and may exhibit poor retention on traditional C18 columns under highly aqueous conditions.[4] HILIC is an excellent alternative that uses a polar stationary phase and a high organic mobile phase to increase the retention of polar analytes like uric acid.[5][6][7] This can be particularly useful for separating uric acid from other polar interferences.

Q3: What is the optimal mobile phase pH for uric acid analysis?

A3: The mobile phase pH is a critical parameter. Uric acid has a pKa value of approximately 5.4.[8]

  • Acidic pH (pH 3-4): At a pH well below the pKa, uric acid will be in its neutral, protonated form, which enhances retention on reversed-phase columns. Using an acidic modifier like formic acid or an acetate buffer at pH 4.0 is common.[1][9][10]

  • Near pKa (pH 5-6): Operating near the pKa can lead to peak splitting or broadening as both the ionized and neutral forms of the analyte exist. This pH range should generally be avoided.

  • Alkaline pH (pH > 7): At higher pH, uric acid is deprotonated and becomes more polar, which can decrease retention in reversed-phase mode. However, controlling pH can be a tool to manage retention. For example, a study on urinary uric acid excretion found that a higher pH increases its solubility and excretion.[11][12]

Q4: My MS signal for uric acid is weak or unstable. What could be the cause?

A4: Signal instability can arise from several factors. For Mass Spectrometry (MS) compatible applications, mobile phase modifiers are critical. Phosphoric acid, while useful for UV detection, is not suitable for MS.[9][13] Formic acid or acetic acid are preferred as they are volatile and enhance ionization. Ensure the concentration of the acid modifier is optimal (typically 0.1% - 0.5% in the aqueous phase) for stable spray and ionization.[2][3] Also, check for matrix effects, where co-eluting compounds from the sample suppress the ionization of your target analytes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column; Mobile phase pH too close to analyte pKa.Use a column with low silanol activity or an end-capped column. Operate at a mobile phase pH at least 1.5-2 units below the uric acid pKa (~5.4), such as pH 3.0-4.0.[9][14]
Poor Peak Shape (Fronting) Column overload; Sample solvent incompatible with the mobile phase.Reduce the mass of analyte injected on the column. Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[15]
Poor Retention Time (Analyte elutes too early) Mobile phase is too strong (too much organic solvent in RP); Column choice is not optimal for a polar analyte.In Reversed-Phase, decrease the initial percentage of organic solvent (e.g., acetonitrile, methanol) in the gradient. Consider switching to a HILIC column for better retention of polar compounds.[4][5]
High System Backpressure Blockage in the system (e.g., column frit, guard column, tubing); Precipitated buffer in the mobile phase.Systematically isolate components to identify the blockage. Filter all mobile phases and samples. Ensure buffer solubility in the organic mobile phase percentage used.[16]
Retention Time Drift Inadequate column equilibration between injections; Column degradation; Mobile phase composition changing over time.Ensure the column is fully re-equilibrated to initial conditions before each injection (typically 5-10 column volumes). Use a guard column to protect the analytical column. Prepare fresh mobile phase daily.[15][17]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Uric Acid

This protocol is a typical starting point for the analysis of uric acid in biological matrices like plasma or urine.

  • LC System: Standard HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Time (min) | %B

    • 0.0 | 2

    • 1.0 | 2

    • 5.0 | 40

    • 5.1 | 95

    • 6.0 | 95

    • 6.1 | 2

    • 8.0 | 2

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Use Electrospray Ionization (ESI) in either positive or negative mode. Monitor specific precursor-to-product ion transitions for uric acid and this compound.[2][18]

    • Example Transitions (Positive Ionization): m/z 169.1 → m/z 141.1 for uric acid.[2] The transition for the labeled standard will be shifted according to the number of heavy isotopes.

Protocol 2: HILIC Method for Uric Acid

This protocol is an alternative for improved retention of uric acid.

  • LC System: Standard HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: HILIC column (e.g., Amide, Silica) (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Formate.

  • Mobile Phase B: 95:5 Water:Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Formate.

  • Gradient Program:

    • Time (min) | %B

    • 0.0 | 5

    • 1.0 | 5

    • 5.0 | 50

    • 5.1 | 95

    • 6.0 | 95

    • 6.1 | 5

    • 8.0 | 5

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 2 µL.

  • MS/MS Detection: ESI, monitoring the same transitions as in the reversed-phase method.

Data Summary Tables

Table 1: Typical Starting LC Conditions for Uric Acid Analysis

ParameterReversed-Phase (RP) MethodHILIC Method
Column Type C18, C8Amide, Silica, other polar phases
Mobile Phase A 0.1% Formic Acid in WaterAcetonitrile with buffer/additive
Mobile Phase B Acetonitrile or MethanolWater with buffer/additive
Typical Initial %B Low (e.g., 2-5%)High (e.g., 95-98% A, which is the organic phase)
Elution Principle Strong solvent (organic) elutes analytesStrong solvent (water) elutes analytes
Best For General purpose, robust separationsEnhancing retention of very polar analytes

Visualizations

Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation A Define Analytical Goal (Quantification of Uric Acid) B Prepare Standards (Uric Acid & SIL-IS) A->B C Sample Preparation (e.g., Protein Precipitation) B->C D Select Column & Mode (RP-C18 vs. HILIC) C->D E Scouting Gradient Run (e.g., 5-95% B over 10 min) D->E F Evaluate Peak Shape & Retention E->F G Optimize Mobile Phase pH (e.g., test 0.1% FA vs. 10mM NH4OAc) F->G Poor Shape? H Fine-tune Gradient Slope (Shallow for resolution, Steep for speed) F->H Good Shape? G->H I Adjust Flow Rate & Temperature H->I J System Suitability Test I->J K Method Validation (Accuracy, Precision, Linearity) J->K

Caption: LC Method Development Workflow for Uric Acid Analysis.

Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Poor Peak Shape Observed (Tailing or Fronting) C1 Chemical Effects (e.g., pH, Silanol Interactions) Start->C1 C2 Column Issues (e.g., Overload, Contamination, Void) Start->C2 C3 System Effects (e.g., Sample Solvent, Extra-column volume) Start->C3 S1 Adjust Mobile Phase pH (Ensure pH is 2 units away from pKa) C1->S1 S2 Use End-capped Column Or add ion-pairing agent C1->S2 S3 Reduce Sample Load Dilute sample C2->S3 S5 Flush or Replace Column Use a guard column C2->S5 S4 Match Sample Solvent To initial mobile phase C3->S4

Caption: Troubleshooting Logic for Poor Peak Shape.

pH_Effect cluster_ph Mobile Phase pH vs. Uric Acid (pKa ~5.4) cluster_retention Effect on Reversed-Phase Retention pH_Low Low pH (e.g., 3.0) Uric Acid is Neutral Ret_High Increased Retention Good Peak Shape pH_Low->Ret_High Optimal for RP pH_Mid Mid pH (e.g., 5.4) Mixture of Neutral/Ionic Ret_Poor Poor Retention Potential Peak Splitting pH_Mid->Ret_Poor Avoid this range pH_High High pH (e.g., 8.0) Uric Acid is Ionic Ret_Low Decreased Retention pH_High->Ret_Low

Caption: Effect of Mobile Phase pH on Uric Acid Retention in RP-LC.

References

Navigating the Nuances of Quantitative Analysis: A Technical Support Center for Uric acid-13C,15N3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of uric acid, the stable isotope-labeled internal standard, Uric acid-13C,15N3, is an indispensable tool. Its use in mass spectrometry-based assays helps to correct for variability in sample preparation and instrument response, leading to more accurate and reliable results. However, like any sophisticated analytical tool, its application is not without potential challenges. This technical support center provides a comprehensive guide to common pitfalls, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful implementation of this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled version of uric acid, where one carbon atom is replaced with its heavier isotope, Carbon-13 (¹³C), and three nitrogen atoms are replaced with their heavier isotope, Nitrogen-15 (¹⁵N). This labeling results in a molecule that is chemically identical to endogenous uric acid but has a higher mass. In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), it is added to samples at a known concentration. Because it behaves identically to the unlabeled uric acid during sample extraction, chromatography, and ionization, any variations in the analytical process will affect both the standard and the analyte equally. This allows for accurate correction and precise quantification of the endogenous uric acid concentration.

Q2: What are the key specifications to consider when purchasing this compound?

A2: When sourcing this compound, two critical specifications are isotopic purity and chemical purity. High isotopic purity ensures that the contribution of the unlabeled analyte in the internal standard solution is minimal, which is crucial for the accurate quantification of low concentrations of uric acid. High chemical purity guarantees that other compounds that could interfere with the analysis are absent.

Quantitative Data Summary: Purity of Commercial this compound

SupplierIsotopic Purity (%)Chemical Purity (%)
Cambridge Isotope Laboratories, Inc.98% (2-¹³C), 98% (1,3,7-¹⁵N₃)≥95%
MedchemExpressNot specified99.20%
Alsachim99% ¹³C, 98% ¹⁵N≥98%
Sigma-Aldrich≥98 atom %≥95% (CP)

Q3: How should I prepare and store stock solutions of this compound?

A3: Uric acid and its labeled counterpart have low solubility in water and neutral aqueous solutions. To prepare stock solutions, it is recommended to use a slightly basic solvent. A common practice is to dissolve the solid material in a small amount of 0.1 M NaOH or ammonium hydroxide, and then dilute with water or a suitable buffer to the desired concentration.[1][2] For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[3][4] One study suggests that for stability in ammonium hydroxide, a 1:2 molar ratio of uric acid to ammonium hydroxide stored at -20°C is effective.[1]

Quantitative Data Summary: Solubility of this compound

SolventConcentrationConditions
1 M NaOH8.33 mg/mLUltrasonic, warming, adjust pH to 12, heat to 60°C
H₂O6.25 mg/mLUltrasonic, adjust pH to 10 with 1M NaOH
DMSO0.67 mg/mLNeeds ultrasonic; hygroscopic
1 M NaOH50 mg/mLWith heat and sonication

Data from MedchemExpress and Sigma-Aldrich product information.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound as an internal standard.

Sample Preparation

Problem: Poor or inconsistent recovery of uric acid and the internal standard.

Possible Causes & Solutions:

  • Suboptimal Extraction pH: Uric acid is a weak acid, and its extraction efficiency can be pH-dependent. Ensure the pH of your sample and extraction solvent is optimized for consistent recovery of both the analyte and the internal standard.

  • Precipitation in Urine Samples: Urine samples, particularly at low pH, can have high concentrations of uric acid that may precipitate upon storage, even at refrigerated or frozen temperatures. To avoid this, it is recommended to dilute urine samples and adjust the pH to be slightly alkaline (pH > 8 with NaOH) before storage.[5][6][7][8] If precipitates are observed, warming the sample to 60°C for about 10 minutes can help redissolve the uric acid.[9]

  • Protein Precipitation Issues: When analyzing serum or plasma, inefficient protein precipitation can lead to matrix effects and poor recovery. Ensure thorough vortexing and sufficient cooling after the addition of the precipitation solvent (e.g., methanol, acetonitrile).

Experimental Protocol: Uric Acid Extraction from Serum

  • Aliquoting: Thaw frozen serum samples and the this compound internal standard stock solution on ice.

  • Spiking: To 100 µL of serum in a microcentrifuge tube, add a specific volume of the this compound working solution to achieve the desired final concentration.

  • Protein Precipitation: Add 300 µL of ice-cold methanol (or acetonitrile).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Experimental_Workflow serum serum spike spike serum->spike ppt_solvent ppt_solvent spike->ppt_solvent is_stock is_stock is_stock->spike vortex vortex ppt_solvent->vortex centrifuge centrifuge vortex->centrifuge supernatant supernatant centrifuge->supernatant lcms lcms supernatant->lcms data data lcms->data

Chromatography

Problem: Poor peak shape or co-elution of the analyte and internal standard.

Possible Causes & Solutions:

  • Inappropriate Column Chemistry: Uric acid is a polar molecule. A reversed-phase C18 column is commonly used, but for challenging separations, consider a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which may provide better retention and peak shape.

  • Mobile Phase pH: The retention of uric acid on a reversed-phase column is sensitive to the mobile phase pH. A lower pH (e.g., using formic acid) will protonate the uric acid, making it less polar and increasing its retention.[10] Experiment with different pH values to optimize peak shape and retention time.

  • Isotope Effect: While generally minimal for ¹³C and ¹⁵N labels, a slight difference in retention time between the labeled and unlabeled compounds can sometimes be observed. This is more common with deuterium labeling. If a significant shift is observed, it may be necessary to adjust the integration parameters or chromatographic conditions to ensure accurate quantification.

Mass Spectrometry

Problem: Inaccurate quantification or high background signal.

Possible Causes & Solutions:

  • Unlabeled Impurity in the Internal Standard: Even with high isotopic purity, a small amount of unlabeled uric acid may be present in the this compound standard. This can lead to an overestimation of the endogenous uric acid concentration, especially at low levels. To mitigate this, always analyze a neat solution of the internal standard to assess the level of unlabeled impurity and, if necessary, correct for its contribution.

  • Matrix Effects: Components of the biological matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer source.[11] While the internal standard is designed to compensate for this, severe matrix effects can still lead to inaccurate results. Ensure your sample preparation method is effective at removing interfering matrix components. A post-column infusion experiment can be performed to assess the extent of matrix effects.

  • Isotopic Exchange: While the ¹³C and ¹⁵N labels in this compound are generally stable, there is a theoretical possibility of isotopic exchange, particularly with the nitrogen atoms, under harsh chemical conditions (e.g., very high or low pH in combination with heat) during sample processing. To minimize this risk, use the mildest possible conditions for sample preparation and avoid prolonged exposure to extreme pH and temperatures.[11][12][13][14]

  • Incorrect Mass Transitions: Ensure you are monitoring the correct precursor and product ion masses for both uric acid and this compound.

Quantitative Data Summary: Typical Mass Transitions for Uric Acid Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Uric Acid169.1141.1Positive
Uric Acid167.0124.0Negative
Uric acid-1,3-¹⁵N₂171.0143.0Positive
Uric acid-1,3-¹⁵N₂169.0125.0Negative
This compound ~173 ~144 Positive
This compound ~171 ~126 Negative

Note: The exact m/z values for this compound may vary slightly based on the specific labeling pattern. It is crucial to determine the exact masses experimentally by infusing a pure solution of the standard.[10][12][14][15]

Logical_Relationship Inaccurate_Results Inaccurate_Results Poor_Recovery Poor_Recovery Inaccurate_Results->Poor_Recovery Precipitation Precipitation Inaccurate_Results->Precipitation Bad_Peak_Shape Bad_Peak_Shape Inaccurate_Results->Bad_Peak_Shape Coelution_Fail Coelution_Fail Inaccurate_Results->Coelution_Fail Matrix_Effects Matrix_Effects Inaccurate_Results->Matrix_Effects Isotopic_Impurity Isotopic_Impurity Inaccurate_Results->Isotopic_Impurity Isotopic_Exchange Isotopic_Exchange Inaccurate_Results->Isotopic_Exchange

By understanding these common pitfalls and implementing the suggested troubleshooting strategies, researchers can confidently and accurately utilize this compound as an internal standard, leading to high-quality data in their studies of uric acid in various biological matrices.

References

Stability of Uric acid-13C,15N3 in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of Uric acid-13C,15N3 under various storage conditions. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Stability of this compound

The stability of this compound is critical for its use as an internal standard in quantitative analysis. Stability is dependent on whether the compound is in a solid or solution form, the choice of solvent, storage temperature, and duration.

Solid State Stability

This compound is a stable solid when stored under appropriate conditions.

Storage ConditionShelf Life
-20°C≥ 4 years[1]
Solution Stability

The solubility and stability of this compound in solution are highly dependent on the solvent system. Uric acid has low solubility in water and most common organic solvents[2]. To overcome this, basic solutions are often employed, though they can impact stability.

Aqueous and Basic Solutions

SolventConcentrationStorage TemperatureShelf LifeNotes
WaterSolubleNot specifiedNot specifiedUric acid itself has low water solubility.
Ammonium Hydroxide (NH4OH)1 mmol/L (mole ratio of NH4OH to Uric Acid ≤ 3.4)Not specifiedStable, no detectable decompositionRecommended for minimizing degradation.[3]
Ammonium Hydroxide (NH4OH)2 mmol/L (mole ratio 1.7:1)-20°CStable for at least 3 monthsRecommended for preparing stable standard solutions.
Ammonium Hydroxide (NH4OH)15 mmol/L (mole ratio 50:1)Room TemperatureDecomposes at an initial rate of 2-3% per hourNot recommended for storage.[3]

Organic Solvents

Specific long-term stability data for this compound in common organic solvents is limited. However, general guidelines for stock solutions are available. It is highly recommended to perform in-house stability studies for your specific experimental conditions.

SolventSolubilityStorage TemperatureShelf LifeNotes
DMSO0.67 mg/mL-80°C / -20°C6 months / 1 monthUse of newly opened DMSO is recommended as its hygroscopic nature can affect solubility.[4]
MethanolNot specifiedNot specifiedNot specifiedGeneral recommendation for organic solvents is to store at low temperatures.
AcetonitrileNot specifiedNot specifiedNot specifiedGeneral recommendation for organic solvents is to store at low temperatures.

Experimental Protocols

Protocol for Assessing Solution Stability of this compound

This protocol outlines a general procedure to determine the stability of this compound in a specific solvent under various storage conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in the solvent of choice (e.g., DMSO, Methanol, Acetonitrile, or an aqueous buffer).

  • From the stock solution, prepare multiple aliquots of a working solution at a known concentration.

2. Storage Conditions:

  • Store the aliquots under different temperature conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Protect the solutions from light, especially if the solvent is light-sensitive.

3. Time-Point Analysis:

  • At designated time points (e.g., T=0, 24 hours, 1 week, 1 month, 3 months, etc.), retrieve an aliquot from each storage condition.

  • Analyze the concentration of this compound in each sample using a validated analytical method, such as LC-MS/MS.

4. Data Analysis:

  • Compare the measured concentration at each time point to the initial concentration at T=0.

  • A deviation of more than a predefined percentage (e.g., ±10-15%) may indicate instability.

  • Monitor for the appearance of degradation products.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution prep_work Prepare Working Solution Aliquots prep_stock->prep_work storage_conditions Store at Different Temperatures (-80°C, -20°C, 4°C, RT) prep_work->storage_conditions time_points Retrieve Aliquots at Time Points storage_conditions->time_points lcms_analysis LC-MS/MS Analysis time_points->lcms_analysis compare_conc Compare to T=0 Concentration lcms_analysis->compare_conc check_degradation Monitor for Degradation Products lcms_analysis->check_degradation stability_assessment Assess Stability compare_conc->stability_assessment check_degradation->stability_assessment

Experimental workflow for assessing solution stability.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and analysis of this compound.

FAQs

  • What are the common degradation products of this compound? The primary degradation products of uric acid are allantoin and urea, especially in basic solutions[3]. Other oxidation products that may be observed include oxaluric acid and triuret[5].

  • Why is my this compound not dissolving in my chosen solvent? Uric acid and its isotopologs have low solubility in water and many organic solvents. For aqueous applications, the use of a dilute basic solution, such as 2 mmol/L ammonium hydroxide, can aid dissolution. For organic solvents like DMSO, ensure the solvent is fresh (not hydrated) and consider gentle warming or sonication[4].

  • How should I store the solid this compound? The solid compound should be stored at -20°C for long-term stability[1].

  • Can I store my this compound solution at room temperature? It is not recommended to store solutions of this compound at room temperature for extended periods, as this can accelerate degradation. For short-term storage, refrigeration (4°C) is preferable, while frozen storage (-20°C or -80°C) is recommended for long-term stability[4].

Troubleshooting LC-MS/MS Analysis

troubleshooting_guide cluster_peak Peak Shape Issues cluster_intensity Signal Intensity Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start LC-MS/MS Analysis Issue peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks low_signal Low or No Signal start->low_signal high_background High Background Noise start->high_background rt_shift Retention Time Shift start->rt_shift sol_peak_tailing Check mobile phase pH Check for column contamination peak_tailing->sol_peak_tailing sol_peak_fronting Reduce injection volume Check for column overload peak_fronting->sol_peak_fronting sol_split_peaks Ensure complete dissolution of standard Check for column void split_peaks->sol_split_peaks sol_low_signal Confirm standard concentration Check MS source settings low_signal->sol_low_signal sol_high_background Use high-purity solvents Clean MS source high_background->sol_high_background sol_rt_shift Ensure proper column equilibration Check for leaks in the LC system rt_shift->sol_rt_shift

Troubleshooting common LC-MS/MS issues.

References

How to address poor peak shape for Uric acid-13C,15N3 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Uric acid-13C,15N3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is the peak shape of my this compound poor, often showing tailing or fronting?

A1: Poor peak shape for uric acid, an ionizable and polar compound, is a common issue in chromatography. The primary causes are often related to secondary interactions with the stationary phase, improper mobile phase pH, or issues with the sample solvent. Peak tailing, in particular, can result from interactions between the analyte and residual silanol groups on silica-based columns. Peak fronting may be a sign of column overload or a sample solvent that is too strong.

Q2: How does the mobile phase pH affect the peak shape of uric acid?

A2: The mobile phase pH is a critical factor in the analysis of ionizable compounds like uric acid. Uric acid has two pKa values, approximately 5.4 and 10.3. For optimal peak shape in reversed-phase chromatography, the mobile phase pH should be adjusted to ensure that the analyte is in a single, consistent ionic state. Operating at a pH at least 2 units below the first pKa (i.e., pH < 3.4) will keep uric acid in its neutral, protonated form, which generally results in better retention and peak shape on a C18 column. Conversely, a mobile phase pH above 7.4 would result in the deprotonated urate anion. Inconsistent protonation at a pH close to the pKa can lead to peak broadening and tailing.

Q3: What are the recommended starting conditions for developing a reversed-phase HPLC method for this compound?

A3: A good starting point for a reversed-phase method would be a C18 column with a mobile phase consisting of a buffer at a low pH and an organic modifier like acetonitrile or methanol. For example, a mobile phase of 0.1% formic acid in water (pH approx. 2.7) and acetonitrile is a common choice, especially for LC-MS applications.[1][2]

Q4: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for uric acid analysis?

A4: HILIC is a valuable alternative to reversed-phase chromatography for highly polar compounds like uric acid, which may have limited retention on traditional C18 columns. HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique can improve retention and often provides good peak shape for polar analytes.

Troubleshooting Guides

Issue: Peak Tailing

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Mobile Phase pH Uric acid has a pKa of ~5.4. Adjust the mobile phase pH to be at least 2 pH units below this value (e.g., pH 2.5-3.5) to ensure the analyte is in its neutral form. Use a buffer (e.g., phosphate or formate) to maintain a stable pH.[3]
Secondary Silanol Interactions Use a modern, well-endcapped C18 column to minimize exposed silanol groups. Alternatively, consider a column with a different stationary phase, such as a polar-endcapped or polar-embedded column.
Column Contamination Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, consider replacing the guard column or the analytical column.
Metal Chelation Uric acid can interact with metal ions in the system (e.g., from stainless steel frits or tubing). Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve peak shape, but this is generally not compatible with mass spectrometry.
Sample Overload Reduce the injection volume or dilute the sample to see if the peak shape improves.
Issue: Peak Fronting

Possible Causes & Solutions

CauseRecommended Solution
Sample Solvent Mismatch The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a solvent with a high percentage of organic modifier can cause peak distortion.
Column Overload As with peak tailing, injecting too much sample can lead to fronting. Reduce the injection volume or the concentration of the sample.
Column Collapse or Void A sudden drop in pressure or a physical shock to the column can cause a void at the column inlet, leading to peak fronting. This usually requires column replacement.

Experimental Protocols

Protocol 1: Reversed-Phase UPLC-MS/MS Method

This protocol is suitable for the quantitative analysis of this compound in biological samples, using the labeled compound as an internal standard for the unlabeled analyte.

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Sample Preparation: Protein precipitation of plasma or serum with acetonitrile (3:1, acetonitrile:sample), followed by centrifugation and injection of the supernatant.

  • MS Detection: ESI in negative ion mode, monitoring the transition for this compound.

Protocol 2: HILIC Method

This protocol is an alternative for enhanced retention of uric acid.

  • Column: HILIC (e.g., silica or amide phase), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 95% B, decrease to 50% B over 8 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • Sample Preparation: Ensure the final sample solvent has a high organic content (e.g., >80% acetonitrile) to be compatible with the initial mobile phase conditions.

Visual Troubleshooting and Logic Diagrams

Below are diagrams to visualize the troubleshooting workflow and the chemical principles affecting peak shape.

G cluster_0 Troubleshooting Poor Peak Shape for Uric Acid start Poor Peak Shape Observed check_shape Tailing or Fronting? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting check_ph Check Mobile Phase pH (Should be < 3.4) tailing->check_ph adjust_ph Adjust pH with Acid (e.g., Formic Acid) check_ph->adjust_ph Incorrect check_column Check Column (Age, Contamination) check_ph->check_column Correct end Improved Peak Shape adjust_ph->end flush_column Flush or Replace Column check_column->flush_column Issue Found consider_hilic Consider HILIC or Polar-Embedded Column check_column->consider_hilic No Issue flush_column->end consider_hilic->end check_solvent Check Sample Solvent (Match Mobile Phase) fronting->check_solvent change_solvent Re-dissolve in Weaker Solvent check_solvent->change_solvent Mismatch check_load Check Sample Load (Overload?) check_solvent->check_load Match change_solvent->end reduce_load Dilute Sample or Reduce Injection Volume check_load->reduce_load Overload check_load->end OK reduce_load->end G cluster_1 Effect of Mobile Phase pH on Uric Acid Ionization and Peak Shape ph_low Low pH (e.g., 2.7) species_low Single Species: Neutral Uric Acid ph_low->species_low ph_pka pH ≈ pKa (5.4) species_pka Mixture of Neutral and Anionic Forms ph_pka->species_pka ph_high High pH (e.g., 7.4) species_high Single Species: Urate Anion ph_high->species_high peak_good Good, Symmetrical Peak species_low->peak_good peak_bad Broad, Tailing Peak species_pka->peak_bad species_high->peak_good

References

Technical Support Center: Uric Acid-13C,15N3 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Uric acid-13C,15N3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1] This phenomenon can lead to a decreased signal intensity, which negatively impacts the sensitivity, accuracy, and precision of your assay.[2] In ESI-MS, components of the biological matrix (like salts, phospholipids, or endogenous metabolites) can compete with your analyte for ionization, leading to unreliable quantitative results.[2]

Q2: What are the most common causes of ion suppression in Uric acid analysis?

A2: The primary causes of ion suppression are endogenous and exogenous components within the sample matrix that interfere with the ionization process in the MS source. Key culprits include:

  • Phospholipids: Abundant in biological matrices like plasma and serum, they are notorious for causing ion suppression.

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can accumulate in the ion source and hinder analyte ionization.[2]

  • Co-eluting Metabolites: Endogenous compounds in the biological sample that have similar chromatographic properties to uric acid can co-elute and compete for ionization.

  • High Analyte Concentration: At high concentrations (typically >10–5 M), the ESI response can become non-linear, leading to saturation effects and suppression.[2]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common and effective method to identify ion suppression is the post-column infusion experiment . This involves infusing a constant flow of a standard solution of your analyte (or its stable isotope-labeled internal standard) into the MS while injecting a blank matrix extract onto the LC column. A dip in the signal at the retention time of your analyte indicates the presence of ion-suppressing components eluting from the column.[3][4]

Q4: Is ESI positive or negative ion mode better for Uric acid analysis to minimize suppression?

A4: For uric acid and its labeled isotopes, the negative ion mode is generally preferred.[1][5][6] Studies have shown that the mass spectral signals for uric acid can be weak in the positive-ion mode.[1] Negative ion mode ESI can also be less susceptible to ion suppression from certain matrix components.[7]

Q5: How does using this compound as an internal standard help with ion suppression?

A5: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating ion suppression. Since it is chemically identical to the analyte (uric acid), it will have nearly the same retention time and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or no signal for this compound Severe ion suppression from the sample matrix.1. Optimize Sample Preparation: Implement a more rigorous cleanup method like solid-phase extraction (SPE) or phospholipid removal plates to eliminate interfering matrix components.2. Dilute the Sample: A simple dilution can reduce the concentration of interfering components. This is only feasible if the analyte concentration remains above the limit of detection.[2]3. Improve Chromatographic Separation: Modify the LC gradient, change the stationary phase, or adjust the flow rate to separate the analyte from the suppressing agents.[2]
Poor reproducibility of results Variable matrix effects between samples.1. Use a Stable Isotope-Labeled Internal Standard: Ensure this compound is used consistently across all samples, calibrators, and quality controls.2. Standardize Sample Collection and Handling: Inconsistent sample handling can introduce variability in the matrix composition.
Peak tailing or fronting Inappropriate mobile phase pH or ionic strength.1. Adjust Mobile Phase pH: For negative ion mode, ensure the mobile phase pH is sufficiently high to deprotonate uric acid. The use of volatile buffers like ammonium acetate or formate is recommended.2. Avoid Non-Volatile Buffers: Do not use phosphate-based buffers as they can cause salt buildup and ion suppression.[8]
Gradual decrease in signal over a run sequence Buildup of matrix components on the column or in the MS source.1. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components.2. Perform Regular Source Cleaning: Follow the manufacturer's protocol for cleaning the ESI source to remove accumulated non-volatile residues.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol outlines the steps to identify regions of ion suppression in your chromatogram.

Materials:

  • LC-MS/MS system with an ESI source

  • Syringe pump

  • Tee-union

  • Standard solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (prepared using your current sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the syringe pump outlet to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Fill the syringe with the this compound standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the standard solution into the MS and acquire data in MRM or SIM mode for this compound.

  • Blank Matrix Injection:

    • Once a stable signal is observed from the infused standard, inject the blank matrix extract onto the LC column and start the chromatographic run.

  • Data Analysis:

    • Monitor the signal intensity of the infused this compound throughout the chromatogram.

    • A significant drop in the baseline signal at any point indicates the presence of co-eluting matrix components that cause ion suppression.

Protocol 2: Sample Preparation of Serum/Plasma via Protein Precipitation

This is a common and straightforward method for preparing serum or plasma samples.

Materials:

  • Serum or plasma sample

  • Methanol (ice-cold)

  • This compound internal standard solution

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Mobile phase for reconstitution

Procedure:

  • To 100 µL of serum or plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

  • Add 300 µL of ice-cold methanol to precipitate the proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Incubate for 10 minutes (e.g., at 4°C) to allow for complete protein precipitation.[1]

  • Centrifuge at a high speed (e.g., 12,000 rpm) for 10 minutes.[1]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37°C.[1]

  • Reconstitute the dried extract in 100 µL of the mobile phase.[1]

  • Vortex for 1 minute, then centrifuge to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Method for Uric Acid Quantification

This protocol provides a starting point for developing a robust LC-MS/MS method. Optimization will be required for your specific instrumentation and application.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium acetate
Mobile Phase B Methanol or Acetonitrile
Gradient Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and include a wash step. A typical run time is 3-5 minutes.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
MS/MS Transitions Uric Acid: m/z 167 → 124[1][6]this compound: Adjust for mass shift (e.g., m/z 171 → 126, exact masses may vary)
Source Parameters Optimize capillary voltage, gas flow, and temperature according to your instrument manufacturer's recommendations.

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for uric acid analysis, highlighting the effectiveness of various sample preparation and analytical strategies.

Parameter Protein Precipitation Solid-Phase Extraction (SPE) Reference
Recovery >80%>85%[1]
Matrix Effect (%) 85-115% (with IS)90-110% (with IS)[1]
Intra-day Precision (%RSD) <15%<10%[1][9]
Inter-day Precision (%RSD) <15%<10%[1][9]
LLOQ (in serum/plasma) ~1 ng/mL<1 ng/mL[1]

Note: The use of a stable isotope-labeled internal standard is crucial for achieving these levels of precision and accuracy, as it effectively compensates for matrix effects.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum/Plasma Sample add_is Add this compound IS serum->add_is precipitate Protein Precipitation (e.g., with Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation esi_ms ESI-MS/MS Detection (Negative Ion Mode) lc_separation->esi_ms quantification Quantification (Analyte/IS Ratio) esi_ms->quantification

Caption: A typical experimental workflow for Uric Acid analysis.

troubleshooting_logic start Problem: Low or Inconsistent Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement SIL-IS (this compound) check_is->implement_is No assess_matrix Assess Matrix Effects (Post-Column Infusion) check_is->assess_matrix Yes implement_is->assess_matrix suppression_present Ion Suppression Detected assess_matrix->suppression_present Yes no_suppression No Significant Suppression assess_matrix->no_suppression No optimize_prep Optimize Sample Prep (e.g., SPE, Dilution) suppression_present->optimize_prep optimize_lc Optimize LC Method (Gradient, Column) suppression_present->optimize_lc check_instrument Check Instrument Performance (Source Cleanliness, Calibration) no_suppression->check_instrument optimize_prep->assess_matrix optimize_lc->assess_matrix

Caption: A logical guide for troubleshooting ion suppression issues.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility and handling of Uric acid-13C,15N3 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an isotopically labeled version of uric acid, which is the end product of purine metabolism in humans.[1][2] Its primary application is as an internal standard for the quantification of endogenous uric acid in biological samples using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3]

Q2: What are the recommended solvents for dissolving this compound?

A2: The recommended solvent depends on the intended application. For creating stock solutions for LC-MS, alkaline solutions are generally preferred. A 1 M sodium hydroxide (NaOH) solution is effective for dissolving uric acid and its salts.[2][4] For cell culture applications, dissolving the compound directly in pre-warmed culture media is a common practice to avoid precipitation.[5] While some datasheets may list water as a solvent, solubility can be limited and pH-dependent.[1][6]

Q3: Is this compound soluble in organic solvents like DMSO, ethanol, or ether?

A3: Uric acid has very low solubility in dimethyl sulfoxide (DMSO), with one source indicating a solubility of only 0.01 mg/mL.[5] It is generally considered insoluble in ethanol and ether.[4][7] Therefore, these organic solvents are not recommended for preparing primary stock solutions.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of uric acid is highly dependent on pH. It is a weak acid, and its solubility increases significantly as the pH becomes more alkaline.[6][8] This is because in a basic solution, uric acid is deprotonated to form the more soluble urate salt.[8]

Troubleshooting Guide

Q1: I'm having trouble dissolving this compound in my chosen solvent. What can I do?

A1: If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:

  • Increase the pH: If you are using an aqueous solvent, adding a small amount of a base like sodium hydroxide (NaOH) can significantly increase solubility.[4][8]

  • Gentle Heating and Sonication: For dissolution in 1 M NaOH, gentle heating and sonication can be applied to aid the process.[2]

  • Use Fresh Solvents: If using DMSO, ensure it is fresh and not moisture-absorbing, as this can reduce solubility.[5]

  • Check for Contamination: Contaminants in your solution can inhibit proper dissolution.[9] Ensure all glassware and solvents are clean.

Q2: My this compound solution is cloudy and a precipitate has formed. What should I do?

A2: Precipitation can occur if the solution is supersaturated or if the pH or temperature changes.

  • For cell culture media: To prevent precipitation, dissolve the uric acid in pre-warmed media and maintain it at 37°C for at least 30 minutes before use.[5]

  • For alkaline stock solutions: Ensure the pH remains sufficiently high. A drop in pH can cause the less soluble protonated form of uric acid to precipitate.

  • Avoid high concentrations of certain buffers: High concentrations of sodium bicarbonate at a pH above 9 can lead to the formation of insoluble sodium urate shells.[10]

Q3: Can I store solutions of this compound? If so, under what conditions?

A3: It is generally recommended to prepare solutions fresh. However, if storage is necessary, it is best to store alkaline stock solutions at -20°C or -80°C to minimize degradation and prevent precipitation.[11] Avoid repeated freeze-thaw cycles.

Solubility Data Summary

SolventSolubilityRemarksCitations
1 M Sodium Hydroxide (NaOH)Soluble (up to 50 mg/ml for unlabeled uric acid)Heating and sonication may be required.[2][4]
WaterSlightly soluble / SolubleSolubility is pH-dependent and increases with pH. One source lists it as soluble, but this may refer to the sodium salt or require specific conditions.[1][4][6]
Dimethyl Sulfoxide (DMSO)Very low (0.01 mg/mL for unlabeled uric acid)Fresh, non-moisture-absorbing DMSO is recommended.[5]
EthanolInsolubleNot a recommended solvent.[4][7]
EtherInsolubleNot a recommended solvent.[4][7]
Tris BufferSolubleA 0.2 M solution at pH 10.5 is very effective.[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for LC-MS

This protocol describes the preparation of a 1 mg/mL stock solution in 0.1 M NaOH.

Materials:

  • This compound solid

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Accurately weigh the desired amount of this compound solid.

  • Transfer the solid to a clean volumetric flask.

  • Add a small volume of 0.1 M NaOH to the flask to dissolve the solid.

  • Gently vortex the solution. If the solid does not dissolve completely, place the flask in a sonicator bath for 5-10 minutes. Gentle warming can also be applied.[2]

  • Once the solid is completely dissolved, add 0.1 M NaOH to the final volume mark on the flask.

  • Invert the flask several times to ensure a homogenous solution.

  • Store the stock solution in an appropriate container at -20°C or -80°C.

Protocol 2: Sample Preparation for Uric Acid Quantification in Urine by LC-MS/MS

This protocol provides a general workflow for preparing urine samples for analysis.

Materials:

  • Urine sample

  • This compound internal standard (ISTD) stock solution

  • Distilled water

  • 10% Trichloroacetic acid (TCA) (w/v)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Dilute the urine sample with distilled water. A common dilution factor is 8-fold.[12]

  • Add a known concentration of the this compound internal standard to the diluted urine sample.

  • To precipitate proteins, add a volume of 10% TCA. For example, add 200 µL of 10% TCA to 1 mL of the diluted urine/ISTD mixture.[12]

  • Vortex the solution for 30 seconds.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.[12]

  • The sample is now ready for analysis by LC-MS/MS.

Diagrams

SolventSelectionWorkflow start Start: Need to dissolve This compound app What is the intended application? start->app lcms LC-MS Internal Standard app->lcms Mass Spectrometry cell_culture Cell Culture Experiment app->cell_culture In Vitro alkaline Prepare stock in alkaline solution (e.g., 0.1M NaOH) lcms->alkaline media Dissolve directly in pre-warmed (37°C) culture media cell_culture->media dissolved Is the compound fully dissolved? alkaline->dissolved media->dissolved troubleshoot Troubleshoot: - Gentle heating - Sonication - Check solvent purity dissolved->troubleshoot No end Solution is ready for use dissolved->end Yes troubleshoot->dissolved

Caption: Logical workflow for selecting a suitable solvent for this compound.

LCMS_Workflow start Start: Quantify Uric Acid in Biological Sample prep_istd 1. Prepare Stock Solution of this compound (ISTD) start->prep_istd prep_sample 2. Prepare Biological Sample (e.g., Dilute Urine) start->prep_sample spike 3. Spike Sample with ISTD prep_istd->spike prep_sample->spike protein_precip 4. Protein Precipitation (e.g., add TCA) spike->protein_precip centrifuge 5. Centrifuge and Filter protein_precip->centrifuge lcms_analysis 6. LC-MS/MS Analysis centrifuge->lcms_analysis quant 7. Quantify Endogenous Uric Acid (Ratio of analyte to ISTD) lcms_analysis->quant end End: Report Uric Acid Concentration quant->end

References

Preventing degradation of Uric acid-13C,15N3 during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of Uric acid-13C,15N3 during sample processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: this compound, like its unlabeled counterpart, is susceptible to degradation primarily through oxidation. The main factors contributing to its degradation during sample processing are:

  • pH: Uric acid is a weak acid and its stability is highly pH-dependent. In acidic conditions (pH < 5.75), it predominantly exists in its less soluble, non-ionized form, which is prone to precipitation and degradation.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of oxidative degradation. Conversely, storing samples at low temperatures is crucial for preserving uric acid stability.

  • Presence of Oxidizing Species: Reactive oxygen species (ROS) and other oxidizing agents in biological samples can readily oxidize uric acid.

  • Enzymatic Activity: The enzyme uricase (urate oxidase), if present, will enzymatically degrade uric acid to allantoin. This is a particular concern in samples from patients treated with rasburicase, a recombinant uricase.

Q2: How does the stability of this compound compare to unlabeled uric acid?

A2: The degradation pathways for this compound are identical to those of unlabeled uric acid. The isotopic labeling does not significantly alter the chemical properties that influence its stability. Therefore, the same precautions and handling procedures should be applied to both. This compound is commonly used as an internal standard in mass spectrometry-based assays, assuming it behaves identically to the endogenous analyte during sample preparation and analysis.

Q3: What is the optimal pH for storing urine samples to prevent uric acid degradation?

A3: To prevent precipitation and degradation, urine samples should be alkalinized to a pH above 8.0.[3] This is because uric acid is significantly more soluble in its ionized urate form, which predominates at alkaline pH.[1][2]

Q4: What are the recommended storage temperatures for plasma and urine samples?

A4: For optimal stability, it is recommended to process and analyze samples as quickly as possible. If storage is necessary, the following temperatures are recommended:

  • Plasma/Serum:

    • Refrigerated (2-8°C): Stable for up to 7 days.

    • Frozen (-20°C or -80°C): Stable for at least 6 months.[4][5]

  • Urine (alkalinized):

    • Refrigerated (2-8°C): Stable for up to 2 weeks.[3]

    • Frozen (-20°C): Stable for at least 1 month.[3]

Q5: Are there any specific collection tube requirements for blood samples?

A5: Serum (from red-top or gel-barrier tubes) or plasma (from lithium heparin green-top tubes) are acceptable. Do not use oxalate, EDTA, or citrate plasma as these anticoagulants may interfere with some analytical methods. For patients receiving rasburicase therapy, blood must be collected in pre-chilled tubes containing heparin and immediately placed on an ice water bath.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of this compound Sample Degradation: - Improper pH of urine sample. - Elevated storage temperature. - Prolonged storage time. - Presence of oxidizing agents.- Urine: Ensure pH is adjusted to >8.0 with NaOH immediately after collection. - All Samples: Store at ≤ -20°C for long-term storage. For short-term, use 2-8°C. - Minimize storage time before analysis. - Consider adding antioxidants like ascorbic acid, though their effect on your specific assay should be validated.
Precipitation: - Acidic pH of urine. - High concentration of uric acid exceeding its solubility.- Urine: Alkalinize the sample to pH >8.0. If precipitation has already occurred, attempt to redissolve by warming the sample to 37°C after alkalinization and vortexing. Centrifuge to remove any remaining precipitate before analysis.
High variability in results Inconsistent sample handling: - Differences in time from collection to processing. - Variation in storage conditions. - Freeze-thaw cycles.- Standardize the entire sample handling workflow. - Process all samples in a batch under the same conditions. - Aliquot samples after the initial processing to avoid multiple freeze-thaw cycles.
Interference in LC-MS/MS analysis Matrix effects: - Co-eluting endogenous compounds suppressing or enhancing the signal.- Optimize the chromatographic separation to resolve uric acid from interfering compounds. - Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction). - Use a stable isotope-labeled internal standard (like this compound) to compensate for matrix effects.
Contamination: - From collection containers or processing materials.- Use high-purity solvents and reagents. - Ensure all labware is thoroughly cleaned or use disposable materials.

Quantitative Data on Uric Acid Stability

Table 1: Stability of Uric Acid in Serum/Plasma at Different Temperatures

TemperatureDurationStabilityReference(s)
Room Temperature (20-25°C)3 daysStable[4]
Refrigerated (2-8°C)7 daysStable[4]
Frozen (-20°C)6 monthsStable[4]
Frozen (-70°C)> 6 monthsStable[1]

Table 2: Stability of Uric Acid in Urine

ConditionDurationStabilityReference(s)
Room Temperature (pH adjusted to >8.0)4 daysStable[3]
Refrigerated (2-8°C, pH adjusted to >8.0)2 weeksStable[3]
Frozen (-20°C, pH adjusted to >8.0)1 monthStable[3]
Acidic Urine (pH < 6.0)UnstableProne to precipitation and degradation[1][2]

Experimental Protocols

Protocol 1: Human Plasma Sample Processing for LC-MS/MS Analysis
  • Blood Collection:

    • Collect whole blood in a lithium heparin tube.

    • If the subject is on rasburicase therapy, use a pre-chilled tube and immediately place the sample in an ice water bath.

  • Plasma Separation:

    • Centrifuge the blood sample at 2000 x g for 10 minutes at 4°C within one hour of collection.

  • Protein Precipitation:

    • To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the assay).

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds.

  • Centrifugation:

    • Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.

  • Sample Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: 24-Hour Urine Sample Processing
  • Collection:

    • Provide the subject with a 24-hour urine collection container.

    • Instruct the subject to discard the first morning void on day 1 and then collect all subsequent urine for the next 24 hours, including the first morning void on day 2.

  • Alkalinization and Storage:

    • Immediately after the first collection, add a sufficient amount of 5% NaOH to the collection container to ensure the final pH of the 24-hour collection will be above 8.0.

    • The container should be kept refrigerated (2-8°C) during the entire collection period.

  • Volume Measurement and Aliquoting:

    • Once the 24-hour collection is complete, measure and record the total volume.

    • Mix the entire collection thoroughly.

    • Transfer a 1 mL aliquot into a labeled cryovial for analysis.

  • Storage:

    • Store the aliquot at -20°C or colder until analysis.

Visualizations

Uric_Acid_Degradation_Pathway Uric_Acid This compound Intermediate Unstable Intermediate Uric_Acid->Intermediate Oxidation Allantoin Allantoin Uric_Acid->Allantoin Enzymatic Degradation Oxidizing_Agents Oxidizing Agents (e.g., ROS, Peroxynitrite) Oxidizing_Agents->Intermediate Uricase Uricase (if present) Uricase->Allantoin Intermediate->Allantoin Other_Products Other Oxidation Products (e.g., Parabanic Acid) Intermediate->Other_Products

Caption: Oxidative and enzymatic degradation pathways of this compound.

Sample_Processing_Workflow cluster_plasma Plasma Sample Processing cluster_urine Urine Sample Processing P1 Collect Blood (Lithium Heparin Tube) P2 Centrifuge at 2000g, 4°C P1->P2 P3 Add Internal Standard P2->P3 P4 Protein Precipitation (Methanol) P3->P4 P5 Centrifuge at 13,000g, 4°C P4->P5 P6 Transfer Supernatant for LC-MS/MS Analysis P5->P6 U1 24-Hour Urine Collection U2 Alkalinize to pH > 8.0 (with NaOH) U1->U2 U3 Measure Total Volume U2->U3 U4 Aliquot for Analysis U3->U4 U5 Store at ≤ -20°C U4->U5 U6 Thaw and Analyze U5->U6

Caption: Recommended sample processing workflows for plasma and urine.

References

Isotopic interference with Uric acid-13C,15N3 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Uric acid-13C,15N3 as an internal standard in mass spectrometry-based quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, often referred to as "crosstalk," occurs when the isotopic signature of the unlabeled (endogenous) uric acid overlaps with the signal of the stable isotope-labeled internal standard (this compound). Unlabeled uric acid has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) that contribute to ions with a mass-to-charge ratio (m/z) that is close to or identical to the m/z of the labeled internal standard. This can artificially inflate the signal of the internal standard, leading to inaccurate quantification.[1] This phenomenon is more pronounced for higher molecular weight compounds and at high analyte-to-internal standard concentration ratios.[1]

Q2: Why is this compound used as an internal standard?

A2: this compound is an ideal internal standard because it is chemically identical to the analyte (uric acid) and thus behaves similarly during sample extraction, chromatography, and ionization.[2] The mass difference due to the incorporated ¹³C and ¹⁵N isotopes allows the mass spectrometer to distinguish it from the endogenous uric acid. This helps to correct for variability in the analytical process, leading to more accurate and precise quantification.

Q3: How can I identify potential isotopic interferences in my experiment?

A3: Identifying potential interferences involves both theoretical prediction and experimental verification:

  • Consult Isotope Tables: Review tables of natural isotopic abundances to understand the expected isotopic distribution of unlabeled uric acid.

  • Analyze a High-Concentration Standard: Analyze a high-concentration sample of unlabeled uric acid and examine the mass spectrum for signals at the m/z of your this compound internal standard.

  • Run a Blank: Analyze a blank sample (matrix without the analyte or internal standard) to identify any background signals that may overlap.

Q4: What are the common strategies to minimize or correct for isotopic interference?

A4: Common strategies include:

  • Chromatographic Separation: Ensure baseline separation of uric acid from any isobaric contaminants in the sample.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between ions with very similar m/z values, potentially resolving the analyte signal from interfering ions.

  • Mathematical Correction: This involves calculating the contribution of the natural isotopes of the analyte to the internal standard's signal and subtracting it. This often requires the analysis of standards of the unlabeled analyte to determine the interference ratio.[1]

  • Non-Linear Calibration: When significant crosstalk is present, a non-linear calibration curve fit may be more appropriate than a linear fit to accurately model the relationship between concentration and response.[1]

Quantitative Data Summary

The following tables provide key quantitative data relevant to the analysis of uric acid using this compound as an internal standard.

Table 1: Molecular Information for Uric Acid and Labeled Standard

CompoundChemical FormulaMolecular Weight (Da)
Uric Acid (unlabeled)C₅H₄N₄O₃168.11
Uric acid (2-¹³C, 1,3,7-¹⁵N₃)C₄¹³CH₄N¹⁵N₃O₃172.08[3][4]

Table 2: Example MRM Transitions for Uric Acid Analysis

Note: Optimal transitions should be determined empirically on your specific instrument. The following are examples based on published methods for similar compounds.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
Uric AcidPositive169.1141.1[5]
Uric Acid (1,3-¹⁵N₂)Positive171.0143.0[5]
Uric AcidNegative167.0124.0[6]
Uric Acid (1,3-¹⁵N₂)Negative169.0125.0[6]
Uric acid-¹³C,¹⁵N₃ Negative (Predicted) 171.0 127.0

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My calibration curve is non-linear, especially at high concentrations.

  • Question: Why is my calibration curve for uric acid quantification showing a non-linear (e.g., quadratic) relationship when I expect it to be linear?

  • Answer and Troubleshooting Steps:

    • Suspect Isotopic Interference: This is a classic sign of "crosstalk" where the signal from naturally occurring heavy isotopes in the unlabeled uric acid is contributing to the signal of the this compound internal standard.[1]

    • Verify by Analyzing Unlabeled Standard: Prepare a series of high-concentration solutions of unlabeled uric acid (without internal standard) and monitor the MRM transition of your internal standard. The presence of a signal that increases with the concentration of the unlabeled analyte confirms the interference.

    • Implement a Non-Linear Fit: Use a quadratic or other appropriate non-linear regression model for your calibration curve. This can provide more accurate quantification in the presence of predictable interference.[1]

    • Perform Mathematical Correction:

      • Determine the percentage contribution of the M+4 isotopologue of unlabeled uric acid to the signal of the this compound internal standard.

      • Use this percentage to mathematically correct the observed internal standard signal in your samples.

Problem 2: I am observing a significant signal for the internal standard in my blank samples.

  • Question: Even when I inject a blank (e.g., mobile phase or matrix without analyte or IS), I see a peak at the retention time and m/z of my this compound. What could be the cause?

  • Answer and Troubleshooting Steps:

    • Check for System Contamination: This is the most likely cause. Uric acid is an endogenous compound and can be present in many biological matrices. Carryover from previous injections is also a common issue.

    • Perform a Thorough System Wash: Run several blank injections with a strong solvent wash to clean the injector, column, and ion source.

    • Investigate Mobile Phase and Solvents: Contaminants can be present in your solvents or additives. Prepare fresh mobile phases and test each component individually by infusing it directly into the mass spectrometer.

    • Isotopic Purity of the Internal Standard: While less common for highly enriched standards, consider the possibility that your internal standard contains a small amount of unlabeled uric acid as an impurity.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting isotopic interference issues.

TroubleshootingWorkflow start Start: Inaccurate Quantification or Non-Linear Calibration Curve check_interference Suspect Isotopic Interference (Crosstalk) start->check_interference analyze_unlabeled Analyze High Concentration of Unlabeled Uric Acid check_interference->analyze_unlabeled interference_present Interference Confirmed? analyze_unlabeled->interference_present no_interference No Significant Interference. Investigate Other Causes: - Matrix Effects - Detector Saturation - Sample Preparation Issues interference_present->no_interference No implement_correction Implement Correction Strategy interference_present->implement_correction Yes nonlinear_fit Use Non-Linear Calibration Fit (e.g., Quadratic) implement_correction->nonlinear_fit math_correction Apply Mathematical Correction Algorithm implement_correction->math_correction revalidate Re-validate Method with Corrected Approach nonlinear_fit->revalidate math_correction->revalidate end End: Accurate Quantification revalidate->end IsotopicOverlap cluster_unlabeled Unlabeled Uric Acid Signal cluster_labeled Labeled Internal Standard Signal M0 M (Monoisotopic) m/z = 168.1 M1 M+1 M2 M+2 M3 M+3 M4 M+4 (Natural Abundance) IS_M Uric acid-¹³C,¹⁵N₃ (Internal Standard) m/z = 172.1 M4->IS_M Isotopic Crosstalk

References

Technical Support Center: Optimizing Uric Acid-13C,15N3 Recovery from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of Uric acid-13C,15N3 from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled version of uric acid. It is chemically identical to endogenous uric acid but has a different mass due to the incorporation of heavier carbon-13 and nitrogen-15 isotopes. This mass difference allows it to be distinguished from the naturally occurring analyte by a mass spectrometer. It is used as an internal standard (IS) in quantitative bioanalysis to correct for variability in sample preparation, extraction, and instrument response, thereby improving the accuracy and precision of the measurement of endogenous uric acid.

Q2: What are the main challenges in recovering this compound from plasma?

The primary challenges include:

  • Low recovery: Inefficient extraction from the complex plasma matrix.

  • Matrix effects: Interference from other components in plasma that can suppress or enhance the ionization of the analyte in the mass spectrometer.[1][2][3]

  • Variability: Inconsistent recovery across different samples or batches.

  • Degradation: Uric acid can be unstable under certain pH and temperature conditions.

Q3: Which protein precipitation solvent is best for uric acid recovery?

Both acetonitrile and methanol are commonly used for protein precipitation. Acetonitrile is often favored as it tends to produce a cleaner supernatant and more efficient protein removal.[4][5] However, the optimal choice can be analyte-dependent. For general metabolomics, methanol has been recommended for its comprehensive metabolite profiling and reproducibility.[6] It is advisable to perform a preliminary experiment to compare the recovery of this compound using both solvents.

Q4: When should I consider using Solid-Phase Extraction (SPE)?

SPE is a more selective sample cleanup technique compared to protein precipitation. Consider using SPE when:

  • You observe significant matrix effects with protein precipitation.

  • You need to concentrate your sample to achieve the desired sensitivity.

  • Protein precipitation alone does not provide a sufficiently clean sample for your LC-MS/MS system.

For acidic compounds like uric acid, a non-polar extraction on a polymeric SPE phase under acidic conditions can be effective.[7]

Q5: How can I minimize the degradation of this compound during sample preparation?

Uric acid is more stable at a neutral or slightly alkaline pH. Acidic conditions can lead to degradation. If using an acidic protein precipitation agent, it is crucial to minimize the time the sample is exposed to the acid and to keep the sample on ice. For urine samples, where uric acid precipitation is a known issue, treatment with a solution of potassium hydroxide and a protecting agent like ammonium thioglycolate has been shown to redissolve crystals and prevent oxidation at high pH.[8] While this is for urine, the principle of maintaining an appropriate pH to ensure stability is transferable to plasma extracts.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Low recovery can stem from several factors throughout the experimental workflow. This guide provides a systematic approach to identify and resolve the issue.

Troubleshooting Workflow for Low Recovery

LowRecoveryTroubleshooting start Low Recovery Observed check_ppt Evaluate Protein Precipitation (PPT) Step start->check_ppt ppt_solvent Compare Acetonitrile vs. Methanol (e.g., 3:1 ratio) check_ppt->ppt_solvent If using PPT ppt_modifier Test Acidic/Basic Modifiers (e.g., 1% Formic Acid) check_ppt->ppt_modifier If using PPT check_spe Optimize Solid-Phase Extraction (SPE) ppt_solvent->check_spe If recovery is still low solution Recovery Improved ppt_solvent->solution If issue is resolved ppt_modifier->check_spe If recovery is still low spe_sorbent Select Appropriate Sorbent (e.g., Polymeric for acids) check_spe->spe_sorbent If using SPE spe_wash_elute Optimize Wash & Elution Solvents check_spe->spe_wash_elute If using SPE check_evaporation Assess Evaporation & Reconstitution spe_sorbent->check_evaporation If recovery is still low spe_wash_elute->check_evaporation If recovery is still low spe_wash_elute->solution If issue is resolved reconstitution_solvent Ensure Analyte Solubility in Reconstitution Solvent check_evaporation->reconstitution_solvent adsorption Investigate Adsorption to Labware reconstitution_solvent->adsorption If recovery is still low reconstitution_solvent->solution If issue is resolved labware_type Test Different Vial/Plate Materials (e.g., low-bind) adsorption->labware_type labware_type->solution ISVariability start High IS Variability Observed sample_prep Sample Preparation Inconsistency start->sample_prep matrix_effects Variable Matrix Effects start->matrix_effects instrument_issues LC-MS/MS System Issues start->instrument_issues pipetting Inaccurate Pipetting of IS sample_prep->pipetting mixing Incomplete Mixing with Plasma sample_prep->mixing extraction Inconsistent Extraction sample_prep->extraction ion_suppression Differential Ion Suppression/ Enhancement matrix_effects->ion_suppression coelution Co-eluting Interferences matrix_effects->coelution autosampler Autosampler/Injection Errors instrument_issues->autosampler source_instability MS Source Instability instrument_issues->source_instability solution Consistent IS Response pipetting->solution Action: Calibrate pipettes, review procedure mixing->solution Action: Optimize vortexing/ mixing time extraction->solution Action: Standardize extraction protocol ion_suppression->solution Action: Improve cleanup (SPE), modify chromatography coelution->solution Action: Optimize LC gradient to separate from interferences autosampler->solution Action: Check for air bubbles, clean injection port source_instability->solution Action: Allow for longer system equilibration, monitor performance PPT_Workflow start Start: Thaw Plasma Sample add_is 1. Add this compound (IS) to a known volume of plasma (e.g., 100 µL) start->add_is vortex1 2. Vortex briefly (5-10 seconds) to mix add_is->vortex1 add_acn 3. Add cold Acetonitrile (ACN) (e.g., 300 µL for a 3:1 ratio) vortex1->add_acn vortex2 4. Vortex vigorously (1-2 minutes) to precipitate proteins add_acn->vortex2 centrifuge 5. Centrifuge at high speed (e.g., >10,000 x g for 10 min at 4°C) vortex2->centrifuge transfer 6. Transfer supernatant to a clean tube or 96-well plate centrifuge->transfer evaporate 7. Evaporate to dryness under nitrogen (optional, for concentration) transfer->evaporate reconstitute 8. Reconstitute in mobile phase-compatible solvent evaporate->reconstitute analyze 9. Analyze by LC-MS/MS reconstitute->analyze end End analyze->end

References

Validation & Comparative

A Researcher's Guide to Uric Acid Isotopic Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, accurate quantification of uric acid is paramount. Isotope dilution mass spectrometry (IDMS) stands as the gold standard for this purpose, relying on the use of stable isotope-labeled internal standards. This guide provides a comparative overview of Uric acid-13C,15N3 and other commonly employed uric acid isotopic standards, supported by experimental data and detailed methodologies.

Performance Comparison of Uric Acid Isotopic Standards

The choice of an internal standard is critical for the accuracy and precision of analytical methods. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and be clearly distinguishable by mass spectrometry. While direct head-to-head comparative studies of all available uric acid isotopic standards are limited in published literature, we can compile and compare their performance from various validation studies. The following table summarizes the key performance characteristics of this compound and other common isotopic standards as reported in different studies.

Isotopic StandardAnalytical MethodMatrixPrecision (CV%)Accuracy/Recovery (%)Reference
This compound LC-MSNot SpecifiedData not available in direct comparative studiesUsed as an internal standard for quantitative analysis[1]MedchemExpress
[1,3-15N2]Uric acid LC-MS/MSHuman PlasmaIntra-day and inter-day RSD < 5.1%92.7% - 102.3%Luo et al., 2013[2]
[1,3-15N2]Uric acid ID-GC-MSHuman SerumBetween-day CV: 0.26% - 0.80%Inaccuracy of max 0.4%Kock et al., 1989[3]
[1,3-15N2]Uric acid ID-MSHuman SerumCV: 0.34% - 0.42%Not explicitly stated, but method deemed to have no significant biasEllerbe et al., 1990[4]
[1,3,9-15N3]Uric acid ID-MSPlasmaMethod has good precisionResults demonstrate the need for better accuracyDesage et al., 1985[5]

Note: The performance data presented are from separate studies and may not be directly comparable due to differences in instrumentation, experimental protocols, and validation procedures. This compound, with its higher mass difference from endogenous uric acid, is theoretically an excellent internal standard, minimizing potential isotopic overlap and enhancing analytical accuracy.

Experimental Protocols

The following sections detail generalized experimental protocols for the quantification of uric acid in biological matrices using isotope dilution mass spectrometry.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for preparing serum or plasma samples for LC-MS/MS analysis.

  • Aliquoting: Aliquot 100 µL of serum or plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound (or another appropriate isotopic standard) solution to each sample, calibrator, and quality control sample.

  • Vortexing: Briefly vortex the samples to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and then incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a typical LC-MS/MS method for the analysis of uric acid.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient Elution: A gradient elution is typically employed to separate uric acid from other matrix components. An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-3 min: Ramp to 95% B

    • 3-4 min: Hold at 95% B

    • 4-4.1 min: Return to 5% B

    • 4.1-5 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode. Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions (example in positive mode):

      • Uric acid (unlabeled): m/z 169.0 -> 141.0

      • This compound: m/z 173.0 -> 144.0

    • MRM Transitions (example using [1,3-15N2]Uric acid in positive mode):

      • Uric acid (unlabeled): m/z 169.1 -> 141.1[2]

      • [1,3-15N2]Uric acid: m/z 171 -> 143[2]

Visualizing Key Processes

To better understand the context of uric acid analysis, the following diagrams illustrate the metabolic pathway of uric acid and a typical experimental workflow.

Uric_Acid_Metabolism cluster_purine Purine Metabolism cluster_enzyme Purines Dietary Purines & Endogenous Synthesis Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 XO1->Xanthine Uric_Acid Uric Acid XO2->Uric_Acid

Uric Acid Metabolic Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (Serum, Plasma, etc.) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition LC_MS->Data Quantify Quantification (Peak Area Ratios) Data->Quantify Report Result Reporting Quantify->Report

LC-MS/MS Experimental Workflow for Uric Acid Analysis

References

A Head-to-Head Comparison: Uric Acid-13C,15N3 Isotope Dilution Mass Spectrometry versus Enzymatic Assays for Accurate Uric Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy in uric acid measurement, this guide provides a comprehensive cross-validation of the Uric acid-13C,15N3-based isotope dilution mass spectrometry (ID-MS) method against traditional enzymatic assays. We present a detailed comparison of their analytical performance, supported by experimental protocols and data, to facilitate an informed decision on the most suitable method for your research needs.

Uric acid, the final product of purine metabolism in humans, is a critical biomarker for a range of pathological conditions, including gout, kidney disease, and cardiovascular disorders.[1] Consequently, the accurate and precise measurement of uric acid in biological matrices is paramount for clinical diagnostics and research. This guide delves into a comparative analysis of two predominant analytical techniques: the highly specific isotope dilution mass spectrometry method using this compound as an internal standard, and the widely used enzymatic colorimetric/fluorometric assays.

Quantitative Performance Comparison

The choice of analytical method can significantly impact the reliability of uric acid quantification. The following table summarizes the key performance characteristics of the this compound-based ID-MS method compared to standard enzymatic assays, drawing from established validation studies.

Performance MetricThis compound-based ID-MSEnzymatic Assays
Principle Measures the ratio of labeled to unlabeled uric acid, providing high specificity and accuracy.[2][3]Relies on the enzymatic conversion of uric acid by uricase, leading to a detectable colorimetric or fluorometric signal.[4][5]
Accuracy Considered the "gold standard" or candidate reference method due to minimal bias and high accuracy.[2][6] Results often agree well with certified reference materials.[6]Generally good, but can be susceptible to interferences from other substances in the sample matrix.[7]
Precision (CV%) Excellent, with reported intra-day and inter-day CVs typically less than 5.1%.[8] Some studies report even higher precision with CVs between 0.08% and 0.42%.[2][9]Good, with CVs generally below 5%, but can be higher depending on the specific kit and automation.[10]
Linearity Wide linear range, for example, 0.4096 - 100 mg/L with a correlation coefficient >0.99.[8][11]Typically linear over a clinically relevant range, for example, 15 to 500 µM.[12]
Specificity Highly specific due to the unique mass-to-charge ratio of uric acid and its isotope.[11]Can be affected by interferences from structurally similar compounds or substances that interfere with the enzymatic reaction or detection, such as ascorbic acid.[7]
Sample Throughput Lower throughput due to the need for chromatographic separation and mass spectrometric analysis.High throughput, readily adaptable to automated platforms for rapid analysis of many samples.[13]

Experimental Methodologies

To provide a practical understanding of both techniques, detailed experimental protocols are outlined below.

This compound Isotope Dilution Mass Spectrometry (ID-MS) Protocol

This method involves the addition of a known amount of isotopically labeled uric acid to the sample, followed by extraction, chromatographic separation, and mass spectrometric detection.[2][3]

1. Sample Preparation:

  • A known weight of serum or plasma is spiked with a known amount of this compound internal standard solution.

  • The sample is allowed to equilibrate.

  • Proteins are precipitated by adding a solution like 10% trichloroacetic acid (TCA).[11]

  • The sample is centrifuged, and the supernatant is collected for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. Separation is typically achieved on a C18 column.[8][11]

    • A common mobile phase consists of a gradient of water with 0.5% formic acid and methanol.[11]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer.

    • Quantification is performed using multiple reaction monitoring (MRM) in either positive or negative ionization mode.[8][11]

    • For uric acid, the precursor-to-product ion transition is monitored (e.g., m/z 169.1 → m/z 141.1 in positive mode or m/z 167.0 → 124.0 in negative mode).[7][11]

    • For the this compound internal standard, the corresponding transition is monitored (e.g., m/z 171 → m/z 143 in positive mode or m/z 169.0 → 125.0 in negative mode).[7][11]

3. Quantification:

  • The concentration of uric acid in the original sample is determined by calculating the ratio of the peak area of the endogenous uric acid to the peak area of the this compound internal standard.

Enzymatic Assay Protocol (Colorimetric Example)

Enzymatic assays are widely available as commercial kits. The following protocol is a representative example of a colorimetric uricase-based assay.[4][12]

1. Reagent Preparation:

  • Prepare a Uric Acid Assay Buffer, Uric Acid Standard solutions of known concentrations, and an Enzyme Mix containing uricase and peroxidase as per the kit instructions.[12][14]

2. Standard Curve Preparation:

  • Prepare a series of uric acid standards with concentrations ranging from 0 to a high standard (e.g., 40 nmol/well) by diluting the stock standard in the assay buffer.[14]

3. Sample Preparation:

  • Serum or urine samples can often be diluted in the assay buffer to ensure the uric acid concentration falls within the linear range of the standard curve.[14]

4. Assay Procedure:

  • Add the prepared standards and samples to the wells of a 96-well plate.[12]

  • Prepare a reaction mix containing the assay buffer, a probe (e.g., 4-aminoantipyrine), and the enzyme mix.[12]

  • Add the reaction mix to each well.

  • Incubate the plate for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 37°C), protected from light.[14]

5. Detection and Quantification:

  • Measure the absorbance of each well at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[12]

  • Subtract the background reading (from the 0 standard) from all other readings.

  • Plot the absorbance of the standards against their concentrations to generate a standard curve.

  • Determine the uric acid concentration in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the ID-MS and enzymatic methods.

ID_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Serum, Plasma) Spike Spike with This compound Sample->Spike Equilibrate Equilibrate Spike->Equilibrate Precipitate Protein Precipitation Equilibrate->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge LC Liquid Chromatography (Separation) Centrifuge->LC MS Tandem Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Uric Acid / Internal Standard) MS->Ratio

Caption: Workflow for this compound Isotope Dilution Mass Spectrometry.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Quantification Standards Prepare Uric Acid Standards Samples Prepare/Dilute Biological Samples Plate Add Standards & Samples to 96-well Plate Reaction Add Reaction Mix (Uricase, Peroxidase, Probe) Plate->Reaction Incubate Incubate Reaction->Incubate Read Measure Absorbance/ Fluorescence Incubate->Read Curve Generate Standard Curve Read->Curve Quantify Quantify Sample Concentration Curve->Quantify

Caption: Workflow for a typical Enzymatic Uric Acid Assay.

Conclusion

The cross-validation between the this compound-based ID-MS method and enzymatic assays reveals a clear trade-off between accuracy and throughput. The ID-MS method stands out as a candidate reference method, offering unparalleled accuracy and specificity, making it ideal for studies where precise quantification is critical.[2][15] In contrast, enzymatic assays provide a high-throughput and cost-effective solution suitable for large-scale screening and routine clinical analysis, although with a higher susceptibility to interferences.[7][16] The choice of method should, therefore, be guided by the specific requirements of the research or clinical application, considering the need for accuracy, sample throughput, and available resources.

References

The Gold Standard for Uric Acid Analysis: A Comparative Guide to Uric acid-13C,15N3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of uric acid, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of Uric acid-13C,15N3 with alternative internal standards, supported by experimental data and detailed methodologies.

Uric acid, the final product of purine metabolism in humans, is a critical biomarker for a range of pathological conditions, including gout, kidney disease, and metabolic syndrome. Accurate measurement of uric acid in biological matrices is therefore essential for both clinical diagnostics and research. Isotope dilution mass spectrometry (ID-MS) has emerged as the reference method for its high specificity and accuracy, with the selection of a suitable internal standard being a key determinant of its performance.

This compound, a stable isotope-labeled (SIL) analog of uric acid, is designed to be the ideal internal standard. It shares identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.

Performance Comparison of Internal Standards

The accuracy and precision of an analytical method are critically dependent on the internal standard used. The following tables summarize the performance of methods utilizing an isotopically labeled internal standard, [1,3-15N2]uric acid (a close analog to this compound), and a non-isotopically labeled internal standard, thymine. The data for [1,3-15N2]uric acid serves as a benchmark for the expected high performance of this compound.

Table 1: Accuracy of Uric Acid Quantification Using Different Internal Standards

Internal StandardMethodMatrixAccuracy (% Bias or % Agreement with Certified Value)Reference
[1,3-15N2]uric acid ID-LC/MSLyophilized Human SerumWithin 0.10% of certified values[1]
[1,3-15N2]uric acid ID-GC-MSControl SeraMaximally 0.4% inaccuracy[2]
Thymine HPLC-ESI-MS/MSRat SerumNot explicitly stated as % bias, but recovery was 92.7-102.3%[3][4]

Table 2: Precision of Uric Acid Quantification Using Different Internal Standards

Internal StandardMethodMatrixPrecision (Coefficient of Variation, CV%)Reference
[1,3-15N2]uric acid ID-LC/MSFrozen Serum PoolsWithin-set: 0.08-0.18%; Between-set: 0.02-0.07%[5]
[1,3-15N2]uric acid ID-GC-MSLyophilized Serum Pools0.6-1.1%[6]
Thymine HPLC-ESI-MS/MSHuman PlasmaIntra-day and Inter-day: < 5.1%[3]

The data clearly demonstrates the superior performance of methods employing a stable isotope-labeled internal standard. The use of [1,3-15N2]uric acid results in exceptionally high accuracy and precision, with CVs well below 1%. While thymine, a structural analog, can be used, the precision is notably lower. The principle of isotope dilution mass spectrometry dictates that this compound would exhibit performance characteristics comparable to [1,3-15N2]uric acid, making it a gold-standard choice.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the quantification of uric acid using an isotopically labeled internal standard with LC-MS/MS.

Experimental Protocol: Quantification of Uric Acid in Human Plasma using LC-MS/MS with [1,3-15N2]uric acid Internal Standard

This protocol is based on a validated method for uric acid determination in human plasma[3].

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of the internal standard solution ([1,3-15N2]uric acid in a suitable solvent).

  • Add 400 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC or equivalent.

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 5 µm).

  • Mobile Phase: 30% water (containing 0.5% formic acid) and 70% methanol[3].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • MS System: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode[3].

  • MRM Transitions:

    • Uric acid: m/z 169.1 → 141.1[3]

    • [1,3-15N2]uric acid: m/z 171 → 143[3]

3. Calibration and Quantification:

  • Prepare calibration standards by spiking known concentrations of uric acid into a surrogate matrix (e.g., charcoal-stripped serum).

  • Add a constant amount of the internal standard to all calibrators and samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of uric acid in the samples from the calibration curve.

Visualizing the Workflow and Metabolic Context

To further elucidate the experimental process and the biological relevance of uric acid, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound Internal Standard Plasma->IS Precipitation Protein Precipitation (e.g., Methanol) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Uric Acid Concentration Calibration->Result

Caption: Experimental workflow for uric acid quantification.

PurineMetabolism AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Simplified purine metabolism pathway to uric acid.

Conclusion

The selection of a stable isotope-labeled internal standard, such as this compound, is critical for achieving the highest accuracy and precision in uric acid quantification by mass spectrometry. The presented data for the closely related [1,3-15N2]uric acid demonstrates the superior performance of this class of internal standards over non-isotopically labeled alternatives. By co-eluting and co-ionizing with the analyte, this compound effectively mitigates analytical variability, leading to highly reliable and reproducible data essential for clinical and research applications. The detailed experimental protocol and workflow diagrams provided in this guide serve as a valuable resource for laboratories aiming to establish a robust and accurate method for uric acid analysis.

References

A Guide to the Inter-Laboratory Comparison of Uric Acid Quantification Using Uric Acid-¹³C,¹⁵N₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of uric acid, with a focus on the highly specific and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard, Uric acid-¹³C,¹⁵N₃. The accurate measurement of uric acid is crucial in clinical diagnostics and drug development, as its levels are a key biomarker for various metabolic disorders, including gout and kidney disease.

Performance Comparison of Uric Acid Quantification Methods

The following table summarizes the performance of different methods for uric acid quantification. It includes data from an inter-laboratory study of a spectrophotometric reference method to provide a baseline for multi-laboratory performance, as well as single-laboratory validation data for a highly precise LC-MS/MS method using a similar stable isotope-labeled internal standard ([1,3-¹⁵N₂]uric acid). This LC-MS/MS data is representative of the expected performance when using Uric acid-¹³C,¹⁵N₃.

MethodNumber of LaboratoriesSample TypeMean Concentration (mg/dL)Inter-Laboratory CV (%)Intra-Day CV (%)Inter-Day CV (%)Bias from Reference Value (%)
Spectrophotometric Reference Method12Human Serum Pool4.82.1 - 5.8Not ReportedNot ReportedNot Applicable
LC-MS/MS with Isotope Dilution[1]1 (Single Lab Validation)Human Plasma4.1 - 10.0Not Applicable< 5.1< 5.1-7.3 to +2.3

CV = Coefficient of Variation

Experimental Protocols

Quantification of Uric Acid by LC-MS/MS with Uric Acid-¹³C,¹⁵N₃ Internal Standard

This protocol describes a typical method for the quantification of uric acid in human serum or plasma using LC-MS/MS and a stable isotope-labeled internal standard.

a. Materials and Reagents:

  • Uric Acid analytical standard

  • Uric acid-¹³C,¹⁵N₃ (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human serum or plasma samples

b. Sample Preparation:

  • Thaw serum/plasma samples and internal standard solutions at room temperature.

  • To 100 µL of serum/plasma, add 10 µL of the Uric acid-¹³C,¹⁵N₃ internal standard solution (concentration to be optimized based on expected uric acid levels).

  • Vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in methanol

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute uric acid, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode can be used. For positive mode: [M+H]⁺.

  • MRM Transitions:

    • Uric Acid: e.g., m/z 169.1 → 141.1[1]

    • Uric acid-¹³C,¹⁵N₃: The specific transition will depend on the exact mass of the labeled standard. For a hypothetical fully labeled standard, the precursor ion would be heavier. For [1,3-¹⁵N] uric acid, the transition is m/z 171 -> 143.[1]

  • Data Analysis: The concentration of uric acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Inter-Laboratory Comparison Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison study to ensure the accuracy and reproducibility of uric acid quantification methods across different facilities.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab 1, Lab 2, ... Lab N) cluster_2 Centralized Data Analysis A Preparation of Homogenized Serum Pools B Characterization by a Reference Method A->B C Aliquoting and Blinding of Samples B->C D Distribution to Participating Laboratories C->D E Sample Receipt and Storage D->E F Analysis using Standardized Protocol E->F G Data Reporting to Coordinating Lab F->G H Statistical Analysis of All Results G->H I Assessment of Inter-Laboratory Precision (CV%) H->I J Evaluation of Trueness (Bias) H->J K Issuance of Performance Report I->K J->K

Caption: Workflow of an inter-laboratory comparison study.

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard like Uric acid-¹³C,¹⁵N₃ is a cornerstone of high-quality quantitative mass spectrometry. The underlying principle is isotope dilution, where a known amount of the labeled compound, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the analytical process. This allows for the correction of any sample loss during preparation and any variations in instrument response, leading to highly accurate and precise measurements.

The logical relationship for quantification can be visualized as follows:

G cluster_0 Sample Analysis cluster_1 Data Processing cluster_2 Quantification A Analyte (Uric Acid) C LC-MS/MS Measurement A->C B Internal Standard (Uric acid-¹³C,¹⁵N₃) B->C D Peak Area of Analyte C->D E Peak Area of Internal Standard C->E F Calculate Peak Area Ratio (Analyte/IS) D->F E->F H Determine Analyte Concentration F->H G Calibration Curve (Peak Area Ratio vs. Concentration) G->H

Caption: Isotope dilution mass spectrometry quantification logic.

References

A Head-to-Head Comparison: Uric Acid-¹³C,¹⁵N₃ versus Deuterated Uric Acid as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. This guide provides an objective comparison between two commonly employed stable isotope-labeled internal standards for uric acid analysis by mass spectrometry: Uric acid-¹³C,¹⁵N₃ and deuterated uric acid.

In quantitative mass spectrometry, an ideal internal standard (IS) co-elutes with the analyte of interest and exhibits identical ionization efficiency, thereby compensating for variations during sample preparation and analysis.[1] While both Uric acid-¹³C,¹⁵N₃ and deuterated uric acid serve this purpose, their inherent isotopic compositions can lead to significant differences in analytical performance. This guide will delve into these differences, supported by experimental data and protocols, to aid in the selection of the most suitable internal standard for your specific application.

The Critical Difference: Isotopic Effects and Chromatographic Integrity

The primary distinction between ¹³C/¹⁵N-labeled and deuterium (²H)-labeled internal standards lies in the potential for isotopic effects. Deuterium, being twice the mass of hydrogen, can alter the physicochemical properties of a molecule more significantly than the heavier isotopes of carbon and nitrogen. This can lead to a phenomenon known as the "isotope effect," which may cause the deuterated standard to have a slightly different chromatographic retention time than the native analyte.[2][3]

This chromatographic shift, even if minor, can expose the analyte and the internal standard to different matrix components as they elute, resulting in differential ion suppression or enhancement.[4][5] This "differential matrix effect" can compromise the accuracy of quantification, as the internal standard no longer perfectly mimics the behavior of the analyte.[2][4]

In contrast, the incorporation of ¹³C and ¹⁵N isotopes results in a more subtle mass change that is less likely to impact the molecule's chromatographic behavior.[3][6] Consequently, ¹³C- and ¹⁵N-labeled internal standards are more likely to co-elute perfectly with the analyte, providing more reliable correction for matrix effects.[6]

Performance Data at a Glance

The following table summarizes the key performance characteristics of Uric acid-¹³C,¹⁵N₃ and deuterated uric acid, based on established principles and published data for ¹⁵N-labeled uric acid internal standards.

Performance MetricUric acid-¹³C,¹⁵N₃Deuterated Uric AcidRationale & References
Co-elution with Analyte Excellent Variable ¹³C and ¹⁵N labeling has a negligible effect on retention time, ensuring near-perfect co-elution. Deuterium labeling can cause a chromatographic shift.[3][6]
Correction for Matrix Effects Superior Good to Poor Co-elution minimizes differential matrix effects.[4] Deuterated standards may not fully compensate for ion suppression if retention times differ.[2][4]
Accuracy & Precision High Potentially Compromised More reliable correction for matrix effects leads to higher accuracy and precision. Several studies using ¹⁵N-labeled uric acid report excellent precision (CVs < 5.1%).[7][8][9][10]
Isotopic Stability High Generally Good Carbon-13 and Nitrogen-15 isotopes are stable. Deuterium atoms on certain positions can be susceptible to back-exchange with hydrogen.[3]
Mass Difference from Analyte Sufficient (e.g., +4 Da for ¹³C,¹⁵N₃)Sufficient (Typically ≥ 3 Da)Provides clear mass separation from the analyte's natural isotope distribution.[11]
Commercial Availability Readily AvailableReadily AvailableBoth types of labeled uric acid are commercially available from various suppliers.[12]
Cost Generally HigherGenerally LowerThe synthesis of multiply-labeled ¹³C and ¹⁵N compounds is often more complex and expensive.[1]

Experimental Workflow & Protocols

The following sections detail a typical experimental workflow for the quantification of uric acid in a biological matrix (e.g., serum or plasma) using a stable isotope-labeled internal standard and LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Spike biological matrix (e.g., serum) with Internal Standard (IS) s2 Protein Precipitation (e.g., with acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Collect Supernatant s3->s4 a1 Inject supernatant onto LC column s4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM mode) a2->a3 d1 Integrate peak areas for Analyte and IS a3->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantify against a Calibration Curve d2->d3 cluster_IS Internal Standard Properties cluster_Effects Analytical Consequences IS_Choice Choice of Internal Standard (Uric acid-¹³C,¹⁵N₃ vs. Deuterated Uric Acid) Coelution Co-elution with Analyte IS_Choice->Coelution ¹³C,¹⁵N₃ is superior Deuterated Potential for Chromatographic Shift (Isotope Effect) IS_Choice->Deuterated Deuterated IS Matrix Correction for Matrix Effects Coelution->Matrix Ionization Identical Ionization Behavior Ionization->Matrix Accuracy Accuracy & Precision Matrix->Accuracy Deuterated->Coelution compromises

References

A Comparative Guide to Serum Uric Acid Quantification: Focus on Uric acid-13C,15N3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of uric acid in serum, with a special focus on the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using the stable isotope-labeled internal standard, Uric acid-13C,15N3. The use of such internal standards is critical for correcting matrix effects and improving the accuracy and precision of quantification.[1] This document will present a comprehensive overview of linearity and limits of detection (LOD) for various methods, supported by experimental data and detailed protocols.

Performance Comparison of Uric Acid Quantification Methods

The accurate measurement of serum uric acid is crucial for the diagnosis and management of various conditions, including gout, kidney disease, and metabolic syndrome. A variety of analytical methods are available, each with its own set of performance characteristics. The following tables summarize the linearity and limits of detection for LC-MS/MS methods utilizing isotopically labeled internal standards, as well as alternative methods such as High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

Table 1: Linearity of Various Uric Acid Quantification Methods

MethodInternal StandardLinear RangeCorrelation Coefficient (r²)
LC-MS/MS 1,3-(15N) Uric Acid0.4096 - 100 mg/L> 0.99
UPLC-MS/MS Not Specified0.5 - 300 µmol/LNot Specified
LC-MS-TOF Isotope Labeled UA1 - 40 µg/mL≥ 0.99
RP-HPLC Not Applicable0.05 - 30 µg/mL0.9994
Uricase (Kinetic) Not Applicable0.06 - 1.2 mmol/L> 0.9996
Uricase (Commercial Kit) Not Applicable0.36 - 25 mg/dLNot Specified
Uricase (Commercial Kit) Not ApplicableUp to 30 mg/dLNot Specified
Colorimetric (Commercial Kit) Not Applicable0.22 - 30 mg/dLNot Specified

Table 2: Limits of Detection (LOD) and Quantification (LOQ) of Various Uric Acid Quantification Methods

MethodInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS Not Specified5.0 ng/mLNot Specified
UPLC-MS/MS Not Specified0.5 µmol/LNot Specified
RP-HPLC Not Applicable0.01 µg/mL0.033 µg/mL
Uricase (Commercial Kit) Not ApplicableApprox. 0.36 mg/dLNot Specified
Uricase (Commercial Kit) Not Applicable0.03 mg/dLNot Specified

Experimental Workflows and Protocols

The choice of analytical method significantly impacts the accuracy, precision, and sensitivity of serum uric acid quantification. Below are detailed protocols for a typical LC-MS/MS method using an isotopically labeled internal standard and a common enzymatic method.

Experimental Workflow for Uric Acid Quantification by LC-MS/MS

experimental_workflow serum Serum Sample is_spike Spike with This compound Internal Standard serum->is_spike protein_precip Protein Precipitation (e.g., Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: LC-MS/MS workflow for serum uric acid analysis.

Detailed Protocol: LC-MS/MS with this compound

This protocol is a representative example based on common practices in the field.[2][3]

  • Sample Preparation:

    • To 100 µL of serum, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected uric acid levels).

    • Vortex mix for 30 seconds.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Uric Acid: e.g., m/z 169.1 → 141.1 (positive mode).[2]

      • This compound: The specific transition will depend on the exact labeling pattern.

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Alternative Method: Enzymatic (Uricase) Assay Protocol

This protocol is based on a common commercially available kit.[4]

  • Reagent Preparation:

    • Prepare a working reagent by mixing the provided buffer, enzyme, and chromogen solutions according to the kit's instructions.

  • Assay Procedure:

    • Pipette a small volume of serum (e.g., 20 µL) into a 96-well plate.

    • Add a larger volume of the working reagent (e.g., 200 µL) to each well.

    • Incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 5 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 505 nm) using a plate reader.

  • Calculation:

    • The concentration of uric acid is proportional to the change in absorbance and is calculated against a standard curve prepared with known concentrations of uric acid.

Discussion

LC-MS/MS methods, particularly those employing stable isotope-labeled internal standards like this compound, are considered the gold standard for bioanalytical quantification.[5][6] The high specificity of MS/MS detection minimizes interferences from other endogenous compounds in the serum matrix, leading to superior accuracy and precision. The use of an internal standard that co-elutes with the analyte effectively corrects for variations in sample preparation and instrument response. As evidenced by the data, LC-MS/MS methods consistently demonstrate excellent linearity over a wide dynamic range and achieve low limits of detection, making them suitable for both clinical diagnostics and research applications.

Enzymatic and colorimetric methods, while often simpler and more cost-effective, can be more susceptible to interferences from other substances present in the serum.[7][8] Their linearity and limits of detection are generally suitable for routine clinical monitoring, but they may lack the sensitivity and specificity required for certain research applications, especially when very low concentrations of uric acid need to be measured accurately.

HPLC methods with UV detection offer an intermediate option in terms of performance and cost. They provide better specificity than simple colorimetric assays but may not match the sensitivity and selectivity of LC-MS/MS.

References

Assessing the Isotopic Enrichment of Uric Acid-¹³C,¹⁵N₃: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing isotopically labeled compounds, the accuracy of experimental results hinges on the precise isotopic enrichment of the tracers employed. This guide provides an objective comparison of Uric acid-¹³C,¹⁵N₃ from various suppliers, supported by standardized experimental protocols for verifying isotopic purity. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting reagents for their studies.

Supplier Comparison of Uric Acid-¹³C,¹⁵N₃

The isotopic and chemical purity of a labeled compound are critical parameters that can influence the outcome of sensitive metabolic flux analyses and other quantitative studies. Below is a summary of the stated specifications for Uric acid-¹³C,¹⁵N₃ and similar isotopically labeled uric acid products from prominent suppliers.

SupplierProduct NameIsotopic EnrichmentChemical Purity
Cambridge Isotope LaboratoriesUric acid (2-¹³C; 1,3,7-¹⁵N₃)¹³C: 98%, ¹⁵N: 98%95%
Sigma-AldrichUric acid-2-¹³C,1,3,7-¹⁵N₃¹³C: ≥98 atom %, ¹⁵N: ≥98 atom %≥95% (CP)
Uric acid-1,3-¹⁵N₂¹⁵N: 98 atom %99% (CP)
Shimadzu[¹³C,¹⁵N₂]-Uric acid¹³C: min. 99%, ¹⁵N: min. 98%min. 98.00%
MedChemExpressUric acid-¹³C,¹⁵N₃Not specified on the product pageNot specified
Cayman ChemicalUric Acid-¹³C,¹⁵N₃Purity: ≥95% (Isotopic enrichment not specified)≥95%

Note: The information presented in this table is based on the data available on the suppliers' websites. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.

Experimental Protocols for Assessing Isotopic Enrichment

To independently verify the isotopic enrichment of Uric acid-¹³C,¹⁵N₃, two primary analytical techniques are recommended: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Mass spectrometry is a powerful technique to determine the distribution of isotopologues in a sample. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the Uric acid-¹³C,¹⁵N₃ standard in a suitable solvent (e.g., a mild aqueous base like 0.1 M NaOH, followed by neutralization). Create a series of dilutions to establish a calibration curve.

  • Derivatization (for GC-MS): To increase volatility for GC-MS analysis, uric acid needs to be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent like pyridine or acetonitrile. The reaction is typically carried out at 60-80°C for 30-60 minutes.

2. Instrumentation and Analysis:

  • LC-MS:

    • Chromatography: Utilize a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) for separation. A common mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to resolve the different isotopologues.

    • Data Acquisition: Acquire full scan mass spectra to observe the entire isotopic cluster of the uric acid molecule.

  • GC-MS:

    • Chromatography: Use a gas chromatograph with a capillary column suitable for separating the derivatized uric acid.

    • Mass Spectrometry: A quadrupole or ion trap mass spectrometer can be used.

    • Data Acquisition: Operate the mass spectrometer in full scan mode to detect the molecular ion cluster of the derivatized uric acid.

3. Data Analysis:

  • Identify the molecular ion cluster of the Uric acid-¹³C,¹⁵N₃.

  • Measure the relative intensities of the monoisotopic peak (M+0) and the heavier isotopologue peaks (M+1, M+2, etc.).

  • Correct for the natural abundance of ¹³C, ¹⁵N, ¹⁷O, and ¹⁸O in the unlabeled uric acid molecule.

  • Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution for a given enrichment level.

NMR Spectroscopy for Isotopic Enrichment Analysis

NMR spectroscopy provides information about the specific positions of the isotopic labels within the molecule.

1. Sample Preparation:

  • Dissolve a sufficient amount of the Uric acid-¹³C,¹⁵N₃ in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of NaOD to aid dissolution).

  • Add an internal standard with a known concentration if quantitative analysis is required.

2. Instrumentation and Analysis:

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The presence and integration of the signal corresponding to the labeled carbon position (C2) will confirm the ¹³C enrichment. The position of other carbon signals can also be informative.

  • ¹⁵N NMR:

    • Direct ¹⁵N NMR can be challenging due to the low gyromagnetic ratio and long relaxation times of the ¹⁵N nucleus.

    • Indirect detection methods like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are more sensitive. These experiments will show correlations between protons and the labeled nitrogen atoms, confirming their presence and location.

3. Data Analysis:

  • Integrate the signals corresponding to the labeled and unlabeled positions in the respective spectra.

  • The ratio of the integrals can be used to determine the isotopic enrichment at each specific atomic position.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Enrichment Calculation start Uric acid-¹³C,¹⁵N₃ Sample dissolution Dissolution in appropriate solvent start->dissolution derivatization Derivatization (for GC-MS) dissolution->derivatization Optional lcms LC-MS Analysis dissolution->lcms nmr NMR Spectroscopy dissolution->nmr gcms GC-MS Analysis derivatization->gcms ms_data Mass Spectra Analysis (Isotopologue Distribution) lcms->ms_data gcms->ms_data nmr_data NMR Spectra Analysis (Positional Enrichment) nmr->nmr_data enrichment_calc Isotopic Enrichment Calculation ms_data->enrichment_calc nmr_data->enrichment_calc end end enrichment_calc->end Final Report

Caption: Experimental workflow for assessing isotopic enrichment.

Purine_Metabolism cluster_pathway Purine Catabolism AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->Xanthine UricAcid Uric Acid (Tracer: Uric acid-¹³C,¹⁵N₃) Xanthine->UricAcid Xanthine Oxidase

Caption: Role of Uric Acid in Purine Metabolism.

Unveiling Uric Acid's Secrets: A Comparative Guide to Uric acid-13C,15N3 Analysis Across Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of metabolites is paramount. This guide provides a comprehensive comparative analysis of the use of Uric acid-13C,15N3 as an internal standard for the accurate determination of uric acid in various biological matrices, including plasma, urine, and tissue. Supported by experimental data and detailed protocols, this document serves as a valuable resource for laboratories aiming to establish robust and reliable analytical methods.

Uric acid, the final product of purine metabolism in humans, is a critical biomarker for a range of pathological conditions, including gout, kidney disease, and metabolic syndrome. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing, ensuring the highest degree of accuracy and precision. This guide delves into the nuances of employing this compound for uric acid quantification in plasma, urine, and tissue, highlighting the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Performance Characteristics at a Glance

The following tables summarize the key performance metrics for the quantification of uric acid using this compound in plasma, urine, and tissue, compiled from various studies. These values demonstrate the high sensitivity, accuracy, and precision achievable with LC-MS/MS methods across these diverse biological samples.

Table 1: LC-MS/MS Performance in Human Plasma

ParameterReported Values
Linearity Range0.4096 - 100 mg/L[1]
Correlation Coefficient (r²)> 0.99[1]
Intra-day Precision (RSD)< 5.1%[1]
Inter-day Precision (RSD)< 5.1%[1]
Accuracy92.7 - 102.3%[1]
Recovery40 - 110%[2][3]

Table 2: LC-MS/MS Performance in Human Urine

ParameterReported Values
Linearity RangeNot explicitly stated, but method validated.
Correlation Coefficient (r²)Not explicitly stated.
Intra-day Precision (RSD)Not explicitly stated.
Inter-day Precision (RSD)Not explicitly stated.
AccuracyMethod described as very accurate.[4]
RecoveryNot explicitly stated.

Table 3: LC-MS/MS Performance in Rat Lung Tissue

ParameterReported Values
Linearity Range1.05 - 2100 ng/mL
Correlation Coefficient (r²)> 0.990
LLOQ1.05 ng/mL
Intra-day Precision (RSD)< 15%
Inter-day Precision (RSD)< 15%
AccuracyWithin ±15%
Recovery> 80%

In-Depth Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the extraction and analysis of uric acid from plasma, urine, and tissue using this compound as an internal standard.

Protocol 1: Uric Acid Extraction and Analysis from Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the determination of uric acid in human plasma.[1]

1. Sample Preparation:

  • To 100 µL of plasma, add a known concentration of this compound internal standard.
  • Precipitate proteins by adding 300 µL of methanol.
  • Vortex the mixture for 1 minute to ensure thorough mixing.
  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Carefully collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:
  • Column: C18 analytical column.
  • Mobile Phase: A gradient of 30% water (containing 0.5% formic acid) and 70% methanol.[5]
  • Flow Rate: As per instrument optimization.
  • Injection Volume: Typically 5-10 µL.
  • Mass Spectrometry Detection:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions:
  • Uric Acid: m/z 169.1 → 141.1[5]
  • This compound (IS): m/z 171 → 143 (hypothetical, adjusted for labeling)[5]
  • Data Analysis: Quantify uric acid concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Uric Acid Extraction and Analysis from Human Urine

This protocol is based on a sensitive LC-MS/MS assay developed for uric acid quantification in urine.[4]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Perform sonication to ensure homogeneity.
  • Dilute the urine sample with deionized water (e.g., 10-fold dilution).
  • Add a known amount of this compound internal standard to the diluted sample.
  • Centrifuge the sample to remove any particulate matter.
  • Collect the supernatant for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:
  • Column: C18 or other suitable reversed-phase column.
  • Mobile Phase: A gradient elution using a suitable buffer system (e.g., ammonium acetate or formic acid in water and an organic modifier like methanol or acetonitrile).
  • Flow Rate: Optimized for the specific column and instrument.
  • Injection Volume: Typically 5-20 µL.
  • Mass Spectrometry Detection:
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • MRM Transitions:
  • Uric Acid: m/z 167.0 → 124.0[4]
  • This compound (IS): m/z 169.0 → 125.0 (assuming 13C1,15N2 labeling)[4]
  • Data Analysis: Calculate the concentration of uric acid based on the peak area ratio to the internal standard and a standard curve.

Protocol 3: Uric Acid Extraction and Analysis from Tissue

This protocol is a representative method for the extraction of uric acid from lung tissue.

1. Sample Preparation:

  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection to quench metabolic activity.
  • Grind the frozen tissue into a fine powder using a mortar and pestle under liquid nitrogen.
  • Weigh a specific amount of the powdered tissue (e.g., 50 mg).
  • Homogenize the tissue powder in a suitable solvent (e.g., 2 mL of methanol) using a vortex mixer or homogenizer.
  • Add a known quantity of this compound internal standard.
  • Centrifuge the homogenate at high speed (e.g., 12,000 rpm) for 10 minutes.
  • Collect the supernatant.
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic and Mass Spectrometric conditions: Similar to those described for plasma and urine, with potential modifications to the gradient and MRM transitions to optimize for the tissue matrix. One study used a negative ionization mode with the transition m/z 167 → 124 for uric acid.

Visualizing the Biological Context and Analytical Process

To better understand the role of uric acid and the workflow of its analysis, the following diagrams are provided.

Purine_Metabolism cluster_synthesis Purine Biosynthesis (de novo) cluster_catabolism Purine Catabolism cluster_salvage Salvage Pathway Ribose5P Ribose-5-Phosphate PRPP PRPP Ribose5P->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Hypoxanthine Hypoxanthine IMP->Hypoxanthine AMP->Hypoxanthine Xanthine Xanthine GMP->Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Hypoxanthine_s Hypoxanthine IMP_s IMP Hypoxanthine_s->IMP_s HGPRT Guanine_s Guanine GMP_s GMP Guanine_s->GMP_s HGPRT

Caption: Purine metabolism pathway leading to uric acid formation.

Experimental_Workflow cluster_matrix Biological Matrix Plasma Plasma IS_Spike Spike with This compound (IS) Plasma->IS_Spike Urine Urine Urine->IS_Spike Tissue Tissue Tissue->IS_Spike SamplePrep Sample Preparation (Extraction, Protein Precipitation) LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation IS_Spike->SamplePrep MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General experimental workflow for uric acid analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of uric acid across diverse biological matrices. The presented data and protocols demonstrate that LC-MS/MS methods are highly sensitive, specific, and accurate for this purpose. While sample preparation techniques need to be adapted to the specific matrix, the underlying analytical principle remains consistent. This guide serves as a foundational resource for researchers and clinicians, enabling them to implement high-quality analytical methods for uric acid determination in their own laboratories, ultimately contributing to a better understanding of its role in health and disease.

References

Safety Operating Guide

Ensuring Safe Disposal of Uric Acid-13C,15N3: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of isotopically labeled compounds like Uric acid-13C,15N3 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and effective disposal of this material, ensuring minimal environmental impact and adherence to safety protocols.

Core Disposal Principles

The primary guideline for the disposal of this compound is to treat it as a chemical waste product. It should be handled by a licensed professional waste disposal service.[1] Regulations for chemical waste disposal can vary, so it is crucial to adhere to federal, state, and local environmental control regulations.[1] Under no circumstances should the compound be allowed to enter drains or be disposed of in regular waste streams.[1][2]

Procedural Steps for Disposal

  • Collection and Storage of Waste:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure that all personnel handling the waste are equipped with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]

  • Handling Precautions:

    • When handling the solid form of this compound, avoid dust formation by taking it up mechanically.[2][3]

    • In case of a spill, prevent the material from spreading and entering drains.[1][2] The spilled material should be carefully collected and placed in the designated waste container.

  • Arranging for Professional Disposal:

    • Contact a licensed and certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

    • Provide the disposal company with all necessary information about the chemical, including the Safety Data Sheet (SDS), to ensure they can handle it appropriately.

    • Follow all instructions provided by the waste disposal company regarding packaging and labeling for transport.

  • Documentation:

    • Maintain detailed records of the amount of this compound disposed of, the date of disposal, and the name of the waste disposal company. This documentation is crucial for regulatory compliance and laboratory safety audits.

Key Properties of this compound

For easy reference, the table below summarizes the key properties of this compound.

PropertyValue
CAS Number 2421217-23-2
Molecular Formula C4[13C]H4N[15N]3O3
Formula Weight 172.1 g/mol
Appearance Solid
Solubility Soluble in water

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Collection & Storage cluster_handling Handling & Spill Control cluster_disposal Professional Disposal cluster_documentation Record Keeping A Designate & Label Waste Container B Store in a Cool, Dry, Ventilated Area A->B C Wear Appropriate PPE B->C Initiate Handling D Avoid Dust Formation C->D E Contain & Collect Spills D->E F Contact Licensed Disposal Company E->F Ready for Disposal G Provide SDS & Chemical Information F->G H Package & Label for Transport G->H I Maintain Disposal Records H->I Complete Disposal Cycle

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Uric acid-13C,15N3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Uric Acid-13C,15N3

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a stable, isotopically labeled compound.

Immediate Safety Precautions

This compound is a solid, non-volatile compound. While it is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed to minimize any potential risks associated with handling chemical solids.[1][2] The primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes.

Personal Protective Equipment (PPE):

Appropriate personal protective equipment must be worn at all times when handling this compound.[3][4][5][6] The recommended PPE is summarized in the table below.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn to prevent eye contact with dust particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Should be worn to prevent skin contact.[2][3]
Body Protection Laboratory coatA standard lab coat is required to protect clothing and skin.[3]
Respiratory Protection Not generally required under normal useIf handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.[2][7]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound.

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a calibrated scale, weighing paper or boat, and appropriate solvents, ready.

  • Weighing: Carefully weigh the desired amount of this compound in a well-ventilated area or a chemical fume hood to minimize dust inhalation. Avoid creating dust.

  • Dissolving: this compound is soluble in water.[8] When preparing solutions, add the solid to the solvent slowly and stir to dissolve.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place.[1] Solutions should be stored as recommended by the specific experimental protocol.

  • Spill Response: In case of a spill, avoid generating dust. Moisten the spilled solid with water and then carefully wipe it up with a damp cloth or paper towel. Place the waste in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Solid: Unused solid this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Solutions: Aqueous solutions of this compound should be collected in a designated aqueous waste container.

  • Empty Containers: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

prep Preparation - Clean workspace - Assemble equipment weigh Weighing - Use ventilated area - Avoid dust generation prep->weigh dissolve Dissolving - Add solid to solvent - Stir to dissolve weigh->dissolve spill Spill Response - Moisten solid - Wipe up and contain weigh->spill If spill occurs experiment Experimental Use dissolve->experiment dissolve->spill If spill occurs storage Storage - Tightly sealed container - Cool, dry place experiment->storage Unused Material disposal Disposal - Collect as chemical waste experiment->disposal Waste

Caption: Standard laboratory workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。